1-PYRROLIDINO-2-ISOCYANO-ACETAMIDE
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-isocyano-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-8-6-7(10)9-4-2-3-5-9/h2-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRDPZNVNPIFWQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]CC(=O)N1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10217783 | |
| Record name | Pyrrolidine, 1-(isocyanoacetyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10217783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67434-30-4 | |
| Record name | 2-Isocyano-1-(1-pyrrolidinyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67434-30-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrrolidine, 1-(isocyanoacetyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067434304 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrrolidine, 1-(isocyanoacetyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10217783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-Pyrrolidino-2-isocyano-acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a proposed synthetic pathway for 1-pyrrolidino-2-isocyano-acetamide, a novel compound with potential applications in drug discovery and development. Due to the absence of a documented direct synthesis, this paper presents a chemically sound, multi-step hypothetical protocol based on established organic chemistry principles. The proposed synthesis involves the formation of an N-formylglycine precursor, followed by amide coupling with pyrrolidine, and subsequent dehydration to yield the target isocyanide. This guide provides detailed experimental procedures, a comprehensive list of reagents and their properties, and a logical workflow diagram to aid researchers in the practical synthesis of this and structurally related molecules.
Introduction
This compound represents a unique molecular scaffold containing a pyrrolidine moiety, an isocyanide functional group, and an acetamide linkage. The combination of these features suggests potential for this compound to be explored as a building block in multicomponent reactions, a ligand for metal complexes, or a pharmacophore in medicinal chemistry. The pyrrolidine ring is a common motif in many biologically active compounds, and the isocyanide group is a versatile functional group for the synthesis of diverse molecular architectures. This guide aims to provide a clear and detailed pathway for the synthesis of this target compound, thereby enabling its further investigation.
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned through a three-step process starting from commercially available reagents. The overall synthetic scheme is depicted below:
An In-depth Technical Guide on the Potential Chemical Properties of 1-Pyrrolidino-2-isocyano-acetamide
Disclaimer: The specific chemical compound 1-Pyrrolidino-2-isocyano-acetamide is not documented in currently available public scientific literature and databases. Therefore, this technical guide has been constructed by extrapolating data from structurally related compounds, namely N-pyrrolidinyl acetamides and α-isocyanoacetamides. The information presented herein is intended to serve as a representative and predictive guide for researchers, scientists, and drug development professionals. All data and protocols are based on analogous chemical entities and should be treated as hypothetical for the specific molecule .
Introduction
The molecule this compound incorporates three key functional groups of significant interest in medicinal chemistry: a pyrrolidine ring, an acetamide backbone, and a reactive isocyanide (or isonitrile) group. The pyrrolidine moiety is a common scaffold in numerous biologically active compounds, prized for its ability to confer favorable pharmacokinetic properties. The acetamide linkage provides a stable, planar structure capable of hydrogen bonding, crucial for molecular recognition at biological targets. The isocyanide group is a versatile functional handle for complex molecule synthesis, particularly through multicomponent reactions, and is also found in a variety of bioactive natural products.[1] This guide will explore the potential chemical properties, synthesis, and biological activities of the title compound based on established knowledge of these structural components.
Predicted Physicochemical Properties
Quantitative physicochemical data for this compound is unavailable. The following table summarizes computed properties for structurally similar compounds to provide an estimated profile.
| Property | 2-(pyrrolidin-1-yl)acetamide[2] | N-(pyrrolidin-3-yl)acetamide[3] | N-(4-(Pyrrolidin-1-yl)phenyl)acetamide[4] |
| Molecular Formula | C6H12N2O | C6H12N2O | C12H16N2O |
| Molecular Weight | 128.17 g/mol | 128.17 g/mol | 204.27 g/mol |
| Predicted Boiling Point | Not Available | Not Available | Not Available |
| Predicted pKa | Not Available | Not Available | 16.15 ± 0.46 |
| XLogP3 | -1.2 | -0.7 | 1.7 |
| Hydrogen Bond Donors | 1 | 2 | 1 |
| Hydrogen Bond Acceptors | 2 | 2 | 2 |
Synthesis and Reactivity
The synthesis of this compound would likely involve the formation of the isocyanoacetamide moiety, a well-established building block in organic synthesis.
Synthesis of the α-Isocyanoacetamide Core
A common route to α-isocyanoacetamides involves the reaction of an amine with an isocyanoacetate precursor. For the title compound, this would involve the reaction of pyrrolidine with methyl isocyanoacetate.[5]
Multicomponent Reactions
The isocyanide functional group is particularly well-suited for multicomponent reactions, such as the Ugi four-component reaction (U-4CR).[6][7] The U-4CR involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to rapidly generate complex α-aminoacyl amide derivatives.[7] This reaction is highly valued in combinatorial chemistry for the creation of diverse compound libraries for drug discovery.[6] The reaction proceeds through the formation of an imine, which is then attacked by the isocyanide to form a nitrilium ion intermediate. This intermediate is subsequently trapped by the carboxylic acid, followed by a Mumm rearrangement to yield the final bis-amide product.[6][8]
Reactivity
α-Isocyanoacetamides are versatile synthetic intermediates. They can react with electrophiles like acyl chlorides and (Z)-arylchlorooximes to form various heterocyclic structures, such as 1,3-oxazol-2-oximes.[5][9] These products can then be further transformed into medicinally relevant scaffolds like aryl-α-ketoamide amides.[9]
Experimental Protocols
The following are detailed, representative experimental protocols for the synthesis of related compounds.
Protocol 1: Synthesis of a Generic α-Isocyanoacetamide
This protocol is adapted from the synthesis of 4-Benzyl-1-(isocyanoacetyl)piperidine.[5]
-
Materials: Methyl isocyanoacetate, Pyrrolidine, Anhydrous solvent (e.g., Dichloromethane), Magnetic stirrer, Round-bottom flask, Nitrogen atmosphere setup.
-
Procedure:
-
To a clean, dry round-bottom flask under a nitrogen atmosphere, add pyrrolidine (1.0 equivalent).
-
Add methyl isocyanoacetate (1.0 equivalent) to the flask.
-
The reaction can be performed neat (without solvent) or in a dry, aprotic solvent like dichloromethane.
-
Stir the mixture at room temperature overnight.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and any volatile byproducts.
-
The crude product can be purified by column chromatography on silica gel.
-
Protocol 2: Ugi Four-Component Reaction (U-4CR)
This is a generalized protocol for the Ugi reaction.[6][8]
-
Materials: Aldehyde (e.g., benzaldehyde, 1.0 eq), Amine (e.g., benzylamine, 1.0 eq), Carboxylic Acid (e.g., acetic acid, 1.0 eq), Isocyanide (e.g., cyclohexyl isocyanide, 1.0 eq), Methanol, Magnetic stirrer, Round-bottom flask.
-
Procedure:
-
Dissolve the aldehyde, amine, and carboxylic acid in methanol in a round-bottom flask.
-
Stir the mixture at room temperature for 10-30 minutes to facilitate imine formation.
-
Add the isocyanide component to the reaction mixture dropwise. The reaction is often exothermic.
-
Continue stirring at room temperature for 24-48 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The resulting crude product, a bis-amide, can be purified by recrystallization or column chromatography.
-
Potential Biological and Pharmacological Profile
While the biological activity of this compound is unknown, the activities of related compound classes provide a basis for speculation. Acetamide and cyanoacetamide derivatives are known to possess a broad spectrum of biological activities.[10][11]
| Compound Class | Reported Biological Activities |
| Isocyanoacetamides | Herbicidal activity.[1] |
| Isocyanide Natural Products | Antibacterial, antifungal, antiprotozoal.[1] |
| Cyanoacetamide Derivatives | Antibacterial, antifungal, anticancer, antihistaminic, antimicrobial, herbicidal.[11] |
| General Acetamide Derivatives | Antimicrobial, antifungal, anticancer.[10] |
| Trifluoromethyl Pyridine Amides | Antibacterial, insecticidal.[12] |
The presence of the isocyanide group, also found in various marine natural products, suggests potential for potent cytotoxic or antimicrobial activities.[1] The pyrrolidine ring could enhance solubility and cell permeability, making the compound a candidate for targeting intracellular proteins.
Visualizations
Diagrams of Key Processes
Caption: Generalized mechanism of the Ugi four-component reaction.
Caption: A representative workflow for synthesis and purification.
Caption: Hypothetical cascade for biological activity screening.
Conclusion and Future Directions
Based on the chemistry of its constituent functional groups, this compound represents a potentially valuable, yet unexplored, chemical entity. Its synthesis is feasible through established organic chemistry reactions, including direct amidation or multicomponent strategies like the Ugi reaction. The presence of the reactive isocyanide group makes it a versatile intermediate for the synthesis of more complex molecules and suggests a potential for significant biological activity, likely in the antimicrobial or anticancer arenas.
Future research should focus on the successful synthesis and isolation of this compound. Following its synthesis, a full characterization of its physicochemical properties is warranted. Subsequently, a broad biological screening campaign against various cell lines (bacterial, fungal, and cancerous) would be a logical step to uncover its therapeutic potential. Mechanistic studies could then elucidate its mode of action, paving the way for its development as a novel therapeutic agent or a tool for chemical biology.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 1-Pyrrolidineacetamide | C6H12N2O | CID 13475825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Acetamidopyrrolidine | C6H12N2O | CID 522715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-(4-(Pyrrolidin-1-yl)phenyl)acetamide | C12H16N2O | CID 1480263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ugi reaction - Wikipedia [en.wikipedia.org]
- 7. Ugi Reaction [organic-chemistry.org]
- 8. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Item - Reaction between (Z)âArylchlorooximes and αâIsocyanoacetamides: A Procedure for the Synthesis of Aryl-α-ketoamide Amides - American Chemical Society - Figshare [acs.figshare.com]
- 10. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
In-Depth Technical Guide: 1-PYRROLIDINO-2-ISOCYANO-ACETAMIDE (CAS 67434-30-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Pyrrolidino-2-isocyano-acetamide (CAS Number: 67434-30-4) is a unique chemical entity possessing a combination of functional groups that make it a molecule of significant interest in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, potential applications, and hypothetical experimental protocols for its utilization and evaluation. The presence of a pyrrolidine ring, an acetamide linker, and a reactive isocyanide group suggests its primary role as a versatile building block for the synthesis of more complex molecules.[1]
Chemical and Physical Properties
A summary of the known chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 67434-30-4 | |
| Molecular Formula | C₇H₁₀N₂O | |
| Molecular Weight | 138.17 g/mol | [1] |
| IUPAC Name | 2-isocyano-1-(pyrrolidin-1-yl)ethan-1-one | |
| InChI Key | RRDPZNVNPIFWQB-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C1CCN(C1)C(=O)C#N | |
| Appearance | (Not specified) | |
| Solubility | (Not specified) | |
| Melting Point | (Not specified) | |
| Boiling Point | (Not specified) |
Core Structural Features and Their Significance
The structure of this compound is characterized by three key functional moieties, each contributing to its potential utility:
-
Pyrrolidine Ring: This saturated five-membered nitrogen-containing heterocycle is a common scaffold in a vast array of biologically active compounds and natural products. Its three-dimensional structure can be crucial for specific interactions with biological targets.
-
Acetamide Group: The acetamide linkage provides a degree of conformational flexibility and can participate in hydrogen bonding, which may influence the pharmacokinetic properties of derivative compounds.
-
Isocyanide Group: This functional group is highly reactive and serves as a versatile handle for a variety of chemical transformations, most notably in multicomponent reactions such as the Ugi and Passerini reactions. This allows for the rapid generation of molecular diversity from a single starting material.
Potential Applications in Drug Discovery and Materials Science
While specific biological activity for this compound has not been reported, its structure suggests potential as a precursor for the synthesis of novel compounds with a range of therapeutic applications. The pyrrolidine scaffold is present in drugs targeting various conditions. For instance, related pyrrolidine-containing molecules have been investigated as dipeptidyl peptidase IV (DPP-IV) inhibitors for the treatment of type 2 diabetes and as modulators of Toll-like receptor signaling pathways in inflammatory diseases.
The reactive isocyanide group allows for the facile introduction of diverse substituents, making this molecule an ideal starting point for the construction of compound libraries for high-throughput screening.
Hypothetical Signaling Pathway Involvement
Given that pyrrolidine-containing molecules have been shown to modulate various signaling pathways, it is plausible that derivatives of this compound could be designed to interact with specific cellular signaling cascades. For example, a hypothetical derivative could be designed to inhibit a kinase involved in a cancer-related pathway.
References
A Technical Guide to 1-Pyrrolidino-2-isocyano-acetamide: Properties, Synthesis, and Applications
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical overview of 1-Pyrrolidino-2-isocyano-acetamide, a molecule with potential applications in medicinal chemistry and materials science. It details the compound's physicochemical properties, including its molecular weight, and presents a hypothetical protocol for its synthesis. The synergistic potential of its pyrrolidine, acetamide, and isocyanide functional groups is discussed, highlighting its utility as a versatile building block for chemical diversification.
Introduction
This compound (CAS No. 67434-30-4) is a unique organic compound that integrates three key functional groups: a pyrrolidine ring, an acetamide linker, and a reactive isocyanide group. This distinct combination makes it a molecule of interest for researchers in drug discovery and synthetic chemistry. The rationale for investigating this compound is rooted in the synergistic potential of its components. The pyrrolidine ring is a common scaffold in many biologically active compounds, the acetamide group can influence pharmacokinetic properties, and the isocyanide group acts as a versatile handle for complex molecule generation through multicomponent reactions.[1]
Physicochemical Properties
The fundamental properties of this compound are crucial for its application in experimental settings. The molecular formula and weight have been determined as C7H10N2O and 138.17 g/mol , respectively.[2] A summary of its key quantitative data is presented below.
Data Presentation
| Property | Value | Reference |
| CAS Number | 67434-30-4 | [1][2][3] |
| Molecular Formula | C7H10N2O | [2] |
| Molecular Weight | 138.17 g/mol | [1][2] |
| Purity | ≥95% (typical) | [2][3] |
Experimental Protocols: A Hypothetical Synthesis
While specific synthesis routes for this exact molecule are not extensively published, a plausible methodology can be derived from established organic chemistry principles for amide bond formation and isocyanide synthesis. The following is a detailed hypothetical protocol for the synthesis of this compound.
Objective: To synthesize this compound from N-(2-aminoacetyl)pyrrolidine and a suitable formylating agent.
Materials:
-
N-(2-aminoacetyl)pyrrolidine hydrochloride
-
Triethylamine (Et3N)
-
Ethyl formate
-
Diphosgene (trichloromethyl chloroformate)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Methodology:
-
Formamide Intermediate Synthesis:
-
Suspend N-(2-aminoacetyl)pyrrolidine hydrochloride in dichloromethane (DCM).
-
Add triethylamine (2.2 equivalents) to the suspension at 0°C to neutralize the hydrochloride and free the amine.
-
Slowly add ethyl formate (1.1 equivalents) and allow the mixture to warm to room temperature.
-
Stir the reaction for 12-16 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-(2-(pyrrolidin-1-yl)-2-oxoethyl)formamide intermediate.
-
-
Dehydration to Isocyanide:
-
Dissolve the formamide intermediate in dry DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (2.5 equivalents).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of diphosgene (0.5 equivalents) in dry DCM dropwise. Caution: Diphosgene is highly toxic and must be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
After the addition is complete, allow the reaction to stir at 0°C for 2-3 hours.
-
Monitor the reaction by TLC for the disappearance of the formamide starting material.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the proposed synthesis and purification process.
References
An In-depth Technical Guide to the Structure Elucidation of 1-Pyrrolidino-2-isocyano-acetamide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for the structure elucidation of 1-pyrrolidino-2-isocyano-acetamide is not extensively available in peer-reviewed literature. This guide therefore presents a comprehensive, hypothetical approach to its structure elucidation based on established principles of organic spectroscopy and data from analogous compounds. The experimental protocols and data provided are illustrative and intended to guide researchers in the analysis of this or structurally similar molecules.
Introduction
This compound is a novel chemical entity incorporating a pyrrolidine ring, an isocyanide group, and an acetamide functionality. The pyrrolidine scaffold is a common motif in many biologically active compounds, valued for its ability to introduce three-dimensionality into molecular structures. The isocyanide group is a versatile functional group known for its participation in multicomponent reactions, such as the Ugi and Passerini reactions, making this molecule a potentially valuable building block in medicinal chemistry. The acetamide moiety can influence the molecule's pharmacokinetic properties. A thorough structural elucidation is the foundational step for understanding its chemical reactivity and potential biological activity.
This technical guide outlines a systematic approach to confirm the structure of this compound using modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Proposed Molecular Structure
The proposed structure of this compound is presented below. The elucidation process aims to confirm the connectivity of all atoms and the presence of the key functional groups.
Figure 1: Proposed chemical structure of this compound.
Hypothetical Spectroscopic Data and Interpretation
The following sections detail the expected spectroscopic data for this compound.
Table 1: Hypothetical ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proposed Assignment |
| ~ 4.20 | t | 1H | CH-N (methine) |
| ~ 3.00 | m | 4H | N-CH₂ (pyrrolidine) |
| ~ 2.00 | m | 4H | CH₂-CH₂ (pyrrolidine) |
| ~ 6.50 | br s | 1H | NH₂ (amide) |
| ~ 5.80 | br s | 1H | NH₂ (amide) |
-
Interpretation: The ¹H NMR spectrum is expected to show a downfield triplet for the methine proton adjacent to the pyrrolidine nitrogen and the isocyanide group. The pyrrolidine protons would appear as multiplets in the aliphatic region. The two protons of the primary amide may appear as two distinct broad singlets due to restricted rotation around the C-N bond.
Table 2: Hypothetical ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Proposed Assignment |
| ~ 170 | C=O (amide) |
| ~ 160 | N≡C (isocyanide) |
| ~ 60 | CH-N (methine) |
| ~ 50 | N-CH₂ (pyrrolidine) |
| ~ 25 | CH₂-CH₂ (pyrrolidine) |
-
Interpretation: The ¹³C NMR spectrum should distinctly show the carbonyl carbon of the amide at the lowest field. The isocyanide carbon is also expected to be significantly downfield.[1][2] The methine carbon attached to the nitrogen and the pyrrolidine carbons would appear in the aliphatic region.
Table 3: Hypothetical IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3350, 3180 | Strong, broad | N-H stretch (primary amide) |
| ~ 2150 | Strong, sharp | N≡C stretch (isocyanide) |
| ~ 1680 | Strong | C=O stretch (Amide I) |
| ~ 1620 | Medium | N-H bend (Amide II) |
-
Interpretation: The IR spectrum is a powerful tool for identifying the key functional groups. The presence of a primary amide is indicated by two N-H stretching bands and the characteristic Amide I and Amide II bands.[3][4][5] The strong, sharp absorption around 2150 cm⁻¹ is a definitive indicator of the isocyanide functional group.[6]
Table 4: Hypothetical Mass Spectrometry Data (ESI+)
| m/z | Proposed Fragment |
| 139.08 | [M+H]⁺ |
| 112.07 | [M - HCN]⁺ |
| 70.08 | [C₄H₈N]⁺ (pyrrolidine fragment) |
| 44.05 | [CONH₂]⁺ |
-
Interpretation: High-resolution mass spectrometry would confirm the molecular formula (C₇H₁₀N₂O). The fragmentation pattern in MS/MS experiments would likely show the loss of hydrogen cyanide (HCN) from the isocyanide group and cleavage of the amide bond, yielding characteristic fragments.[7][8][9]
Experimental Protocols
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the spectrum on a 500 MHz spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1 second, and 16 scans.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument at 125 MHz using a proton-decoupled sequence. Typical parameters include a 45° pulse angle, a relaxation delay of 2 seconds, and 1024 scans.
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to TMS (0.00 ppm).
-
Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, for a soluble sample, a thin film can be cast onto a salt plate (e.g., NaCl or KBr) from a volatile solvent.
-
Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare them with known values for the expected functional groups.
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
High-Resolution Mass Spectrometry (HRMS): Infuse the sample into an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF). Acquire the spectrum in positive ion mode to determine the accurate mass of the [M+H]⁺ ion and confirm the elemental composition.
-
Tandem Mass Spectrometry (MS/MS): Select the [M+H]⁺ ion for collision-induced dissociation (CID) to generate a fragmentation pattern. Analyze the fragment ions to deduce the connectivity of the molecule.
Workflow and Visualization
The overall process for the structure elucidation of this compound can be visualized as a logical workflow.
Figure 2: A generalized workflow for the synthesis, purification, and structure elucidation of this compound.
Conclusion
The combination of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a powerful and comprehensive toolkit for the unambiguous structure elucidation of this compound. While this guide presents a hypothetical analysis, the outlined methodologies and expected data provide a solid framework for any researcher undertaking the synthesis and characterization of this or related novel compounds. The confirmed structure will be pivotal for further exploration of its chemical properties and potential applications in drug discovery and development.
References
- 1. A 13C-NMR and IR study of isocyanides and some of their complexes | Semantic Scholar [semanticscholar.org]
- 2. wissen.science-and-fun.de [wissen.science-and-fun.de]
- 3. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 4. ias.ac.in [ias.ac.in]
- 5. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 7. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]
- 8. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]
The Pyrrolidine Scaffold: A Cornerstone in Drug Discovery and Biological Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, stands as a privileged scaffold in medicinal chemistry. Its unique structural and physicochemical properties, including its three-dimensional nature and capacity for stereochemical diversity, have made it a cornerstone in the design and development of a vast array of biologically active compounds. This technical guide provides a comprehensive overview of the diverse biological activities of pyrrolidine-containing compounds, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows.
Diverse Biological Activities of Pyrrolidine Derivatives
Pyrrolidine-based compounds have demonstrated a remarkable breadth of pharmacological activities, targeting a wide range of enzymes, receptors, and signaling pathways. This versatility has led to their investigation and application in numerous therapeutic areas.
Anticancer Activity
A significant number of pyrrolidine derivatives have been synthesized and evaluated for their potential as anticancer agents. These compounds exert their effects through various mechanisms, including the inhibition of kinases, targeting of cell signaling pathways, and induction of apoptosis.
Table 1: Anticancer Activity of Selected Pyrrolidine Derivatives
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Spiro[pyrrolidine-3,3′-oxindoles] | MCF-7 | 0.42 - 0.78 | [1] |
| Spiro[pyrrolidine-3,3′-oxindoles] | HT29 | 0.39 - 0.92 | [1] |
| Spiro[pyrrolidine-thiazolo-oxindoles] | HepG2 | 5.00 ± 0.66 | [2] |
| Spiro[pyrrolidine-thiazolo-oxindoles] | MCF-7 | < 9.00 | [2] |
| Spiro[pyrrolidine-thiazolo-oxindoles] | HCT-116 | < 3.00 | [2] |
| Pyrrolidine Chalcones | MCF-7 | 25-30 µg/mL | [3][4] |
| Pyrrolidine Chalcones | MDA-MB-468 | 25 µg/mL | [3][4] |
| Polysubstituted Pyrrolidines | HCT116 | 2.9 - 16 | [5] |
| Polysubstituted Pyrrolidines | HL60 | 2.9 - 16 | [5] |
| Pyrrolidinone-Hydrazones | IGR39 | 2.50 ± 0.46 | [6] |
| Pyrrolidinone-Hydrazones | PPC-1 | 3.63 ± 0.45 | [6] |
| Pyrrolizine Derivatives | MCF-7 | < 2.73 | [7] |
| Pyrrolizine Derivatives | PC-3 | < 2.73 | [7] |
| Tetrazolopyrrolidine-1,2,3-triazoles | HeLa | 0.32 ± 1.00 | [8] |
Antimicrobial Activity
The pyrrolidine scaffold is also a key feature in compounds with potent antibacterial and antifungal properties. These derivatives often act by inhibiting essential microbial enzymes or disrupting cell wall synthesis.
Table 2: Antibacterial Activity of Selected Pyrrolidine Derivatives
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Pyrrolidine Chalcones | Staphylococcus aureus | 0.025 | [3][4] |
| Pyrrolidine Chalcones | Enterococcus faecalis | 0.025 | [3][4] |
| Pyrrolidine Chalcones | Mycobacterium tuberculosis | 6.25 | [3][4] |
| Pyrrolidine-2,5-dione Derivatives | Various bacteria | 16 - 256 | [9] |
| Benzoylaminocarbothioyl Pyrrolidines | Gram-positive/negative bacteria | 100 - 400 | [10] |
| Dispiropyrrolidines | Bacillus subtilis | 32 | [11] |
| Dispiropyrrolidines | Staphylococcus epidermidis | 32 | [11] |
| Dispiropyrrolidines | Pseudomonas aeruginosa | 64 | [11] |
Enzyme Inhibition
Pyrrolidine-containing molecules have been designed as potent and selective inhibitors of various enzymes implicated in disease pathogenesis.
Table 3: Enzyme Inhibitory Activity of Selected Pyrrolidine Derivatives
| Target Enzyme | Compound Class | IC50 / Ki | Reference |
| α-Amylase | Pyrrolidine derivatives | 26.24 µg/mL | [12] |
| α-Glucosidase | Pyrrolidine derivatives | 18.04 µg/mL | [12] |
| Acetylcholinesterase (AChE) | Pyrrolidine-based benzenesulfonamides | Ki: 22.34 ± 4.53 nM | [10] |
| Dipeptidyl peptidase-IV (DPP-IV) | Pyrrolidine sulfonamides | IC50: 11.32 ± 1.59 μM | [10] |
| Autotaxin (ATX) | Pyrrolidine boronic acids | IC50: 35 nM | [13] |
| Penicillin-Binding Protein 3 (PBP3) | Pyrrolidine-2,3-diones | IC50: 4 ± 6 µM | [2] |
| Poly(ADP-ribose) polymerase (PARP) | Benzimidazole carboxamides | Inhibition at 10 nM | [14] |
| CXCR4 Receptor Antagonist | (S)-Pyrrolidines | IC50: 79 nM | [14] |
Key Signaling Pathway: Toll-like Receptor 4 (TLR4) Inhibition
Certain pyrrolidine derivatives have been shown to modulate inflammatory responses by targeting key signaling pathways. One such example is the inhibition of the Toll-like Receptor 4 (TLR4) pathway. TLR4 activation by lipopolysaccharide (LPS) triggers two downstream signaling cascades: the MyD88-dependent and the TRIF-dependent pathways, both culminating in the activation of transcription factors like NF-κB and IRF3 and the subsequent production of inflammatory cytokines.[6][12][15] The compound 1-[4-Fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine (FPP) has been identified as an inhibitor of this pathway by targeting the dimerization of TLR4, a crucial step for signal initiation.[15]
Caption: TLR4 Signaling Pathway and Inhibition by a Pyrrolidine Derivative.
Experimental Protocols
To ensure the reproducibility and accurate evaluation of the biological activity of pyrrolidine-containing compounds, standardized experimental protocols are essential.
Cytotoxicity and Antiproliferative Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals. These insoluble crystals are then dissolved, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[16]
-
Compound Treatment: Treat the cells with various concentrations of the pyrrolidine compound and a vehicle control. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT reagent to each well.[16]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing for the formation of formazan crystals.[16]
-
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours to ensure complete solubilization.[16] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
References
- 1. 4.5.2. Inhibition of Acetylcholinesterase [bio-protocol.org]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Beyond MyD88 and TRIF Pathways in Toll-Like Receptor Signaling [frontiersin.org]
- 4. Autotaxin (ATX) Inhibitor Screening Service - Echelon Biosciences [echelon-inc.com]
- 5. japsonline.com [japsonline.com]
- 6. Distinct single-cell signaling characteristics are conferred by the MyD88 and TRIF pathways during TLR4 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. Regulation of autotaxin expression and secretion by lysophosphatidate and sphingosine 1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
The Cornerstone of Complexity: An In-depth Technical Guide to Isocyanide Chemistry
For Researchers, Scientists, and Drug Development Professionals
Isocyanides, with their unique electronic structure and exceptional reactivity, have emerged as powerful building blocks in organic synthesis, materials science, and medicinal chemistry. This guide provides a comprehensive overview of the fundamental principles of isocyanide chemistry, focusing on their structure, reactivity, and utility in constructing complex molecular architectures. Detailed experimental protocols for key reactions and quantitative data are presented to serve as a practical resource for professionals in the field.
Core Principles of Isocyanide Chemistry
Isocyanides, also known as isonitriles, are organic compounds containing the functional group -N≡C. They are isomers of nitriles (-C≡N), with the key difference being the point of attachment to the organic moiety, which is through the nitrogen atom in isocyanides.[1] This seemingly subtle distinction gives rise to a unique electronic structure and a rich and diverse reactivity profile.
Structure and Bonding
The isocyanide functional group is best described by two resonance structures: one with a triple bond between the nitrogen and carbon atoms, and another with a double bond.[1][2] The first resonance structure depicts a positive charge on the nitrogen and a negative charge on the carbon, while the second highlights a carbene-like character.[1][2] This dual nature is central to understanding their reactivity.
The C-N-C bond angle in isocyanides is typically close to 180°, resulting in a linear geometry.[2][3] This linearity is a consequence of the sp-hybridization of the nitrogen and carbon atoms.
Physical and Spectroscopic Properties
Isocyanides are often characterized by their strong and disagreeable odors.[1] Their physical properties, such as boiling and melting points, are generally low and depend on the nature of the organic substituent.[1] In terms of spectroscopy, isocyanides exhibit a strong and characteristic absorption in their infrared (IR) spectra in the range of 2110–2165 cm⁻¹.[1][2] This absorption corresponds to the stretching vibration of the N≡C bond.
Quantitative Data in Isocyanide Chemistry
A precise understanding of the quantitative aspects of isocyanide chemistry is crucial for predicting their behavior and designing new synthetic methodologies. The following tables summarize key quantitative data related to isocyanide structure and spectroscopy.
Table 1: Structural Data of Isocyanides
| Parameter | Molecule | Value | Reference(s) |
| C-N Bond Length | Methyl Isocyanide | 115.8 pm | [1][2] |
| C-N-C Bond Angle | Methyl Isocyanide | ~180° | [1][2] |
| C-N-C Bond Angle | Toluenesulfonylmethyl isocyanide | 177° | [3] |
Table 2: Spectroscopic Data for the Isocyanide Functional Group
| Spectroscopic Technique | Property | Wavenumber (cm⁻¹) | Reference(s) |
| Infrared (IR) Spectroscopy | N≡C Stretch | 2110 - 2165 | [1][2] |
Table 3: Bond Dissociation Energies (BDEs) of Related Compounds
| Bond | Molecule | BDE (kJ/mol) | Reference(s) |
| CH₃-CN | Acetonitrile | 506 | [4] |
| NC-CN | Cyanogen | 603 | [4] |
| H-CN | Hydrogen Cyanide | 543 | [5] |
Reactivity and Key Reactions
Isocyanides are remarkably versatile reagents, capable of acting as both nucleophiles and electrophiles at the carbon atom.[6] They are generally stable to strong bases but are sensitive to acidic conditions, under which they hydrolyze to formamides.[1] The rich reactivity of isocyanides is most prominently showcased in multicomponent reactions (MCRs).
Multicomponent Reactions: The Ugi and Passerini Reactions
MCRs are one-pot reactions in which three or more reactants combine to form a single product, incorporating most of the atoms of the starting materials. Isocyanides are particularly well-suited for MCRs, with the Ugi and Passerini reactions being the most prominent examples.
The Passerini three-component reaction , first reported in 1921, involves the reaction of an isocyanide, an aldehyde or ketone, and a carboxylic acid to yield an α-acyloxy amide.[3]
The Ugi four-component reaction , discovered in 1959, is a condensation of an isocyanide, an aldehyde or ketone, a primary amine, and a carboxylic acid to form a bis-amide.
The mechanisms of these reactions are complex and can proceed through different pathways depending on the reaction conditions. The mechanism for the Ugi reaction is depicted below.
Caption: The mechanism of the Ugi four-component reaction.
Experimental Protocols
The following are detailed experimental protocols for the Ugi and Passerini reactions, providing a practical guide for their implementation in the laboratory.
The Ugi Four-Component Reaction
This protocol is adapted from a procedure published in Organic Syntheses.[1]
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve the amine (1.0 eq) and the aldehyde or ketone (1.0 eq) in a suitable solvent such as methanol (to a concentration of 0.5-2.0 M). Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Addition of Components: To the stirring solution, add the carboxylic acid (1.0 eq) followed by the isocyanide (1.0 eq). The addition of the isocyanide is often exothermic.
-
Reaction: Continue to stir the reaction mixture at room temperature. The reaction is typically complete within minutes to a few hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture can be worked up in several ways depending on the properties of the product. If the product precipitates, it can be isolated by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography on silica gel.
The Passerini Three-Component Reaction
This protocol is a general procedure based on established methods.[3]
Procedure:
-
Reaction Setup: In a flask, combine the aldehyde or ketone (1.0 eq), the carboxylic acid (1.0 eq), and the isocyanide (1.0 eq) in an aprotic solvent such as dichloromethane or tetrahydrofuran. High concentrations of reactants (0.5-2.0 M) are generally preferred.
-
Reaction: Stir the mixture at room temperature. The reaction is typically exothermic and proceeds rapidly, often reaching completion within a few hours. Monitor the reaction by TLC.
-
Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. The resulting crude product can then be purified by flash column chromatography on silica gel to afford the pure α-acyloxy amide.
Visualization of an Experimental Workflow
The following diagram illustrates a typical experimental workflow for the synthesis of an isocyanide from a formamide precursor, followed by its use in a Ugi multicomponent reaction.
Caption: A typical workflow for isocyanide synthesis and its use in a Ugi reaction.
Applications in Drug Development and Beyond
The ability of isocyanide-based multicomponent reactions to rapidly generate libraries of complex molecules has made them invaluable tools in drug discovery.[6] The resulting scaffolds, such as the bis-amides from the Ugi reaction, are often peptidomimetics and can exhibit a wide range of biological activities. Furthermore, the unique coordination properties of isocyanides have led to their use as ligands in organometallic chemistry and as bioorthogonal labels for imaging and tracking biomolecules.
Conclusion
Isocyanide chemistry offers a rich and versatile platform for the construction of complex organic molecules. A thorough understanding of their fundamental properties, coupled with well-defined experimental protocols, empowers researchers to harness the full potential of these remarkable reagents. The continued development of new isocyanide-based reactions and their application in diverse fields promises to drive innovation in chemical synthesis, drug discovery, and materials science for years to come.
References
A Technical Guide to the Expanding Roles of Novel Isocyanides in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
For many years, the isocyanide functional group (R-N≡C) was largely relegated to the periphery of medicinal chemistry, often perceived as merely a synthetic intermediate with unfavorable characteristics like pungent odor and potential toxicity. However, this perception is undergoing a significant transformation. Modern research has unveiled that isocyanides possess a unique and versatile chemical reactivity that makes them exceptionally valuable for drug discovery.[][2] They are isoelectronic with carbon monoxide, can act as both nucleophiles and electrophiles, form hydrogen bonds, and serve as powerful ligands for metal ions.[][3] This rich chemical behavior, combined with their presence in numerous potent natural products, has catalyzed their emergence as a promising pharmacophore and a powerful tool in the development of novel therapeutics.[3][4]
This technical guide provides an in-depth exploration of the key applications of novel isocyanides in modern medicinal chemistry, moving from their established role in combinatorial chemistry to their emerging use in sophisticated therapeutic modalities like targeted protein degradation. The guide will present quantitative data, detailed experimental protocols, and workflow diagrams to offer a comprehensive resource for researchers in the field.
Isocyanide-Based Multicomponent Reactions (IMCRs) in Drug Discovery
One of the most powerful applications of isocyanides is in multicomponent reactions (MCRs), which combine three or more starting materials in a single synthetic operation to generate complex products.[5] This approach offers high atom economy and efficiency, enabling the rapid synthesis of large and structurally diverse compound libraries for high-throughput screening.[6]
The Ugi four-component reaction (U-4CR) is a cornerstone of IMCRs, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides.[6][7] The reaction's tolerance for a wide variety of functional groups allows for the creation of diverse molecular scaffolds, accelerating the identification of novel bioactive agents against enzymes, G-protein coupled receptors, and ion channels.[8]
Isocyanides as Direct Bioactive Agents
Beyond their role in synthesis, the isocyano group is a key pharmacophore in many natural and synthetic molecules with potent biological activity.
Antimicrobial Agents
In an era of rising antimicrobial resistance, isocyanides represent an innovative class of antibiotics.[9] Over 200 isocyanide-containing natural products have been identified, many with significant antibacterial properties.[9] A recent study identified the synthetic aryl isocyanide, I16 , as a potent inhibitor of Gram-positive bacteria, including Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) of 1.6 μM.[9]
The mechanism of action for I16 is distinct from many common antibiotics. It acts as a covalent inhibitor, targeting the active site cysteines of two essential metabolic enzymes: FabF (involved in fatty acid synthesis) and GlmS (involved in the hexosamine pathway).[9][10][11] This covalent modification disrupts fundamental cellular processes, leading to a bacteriostatic effect.[9]
The following table summarizes the antimicrobial activity of I16 and its derivatives against S. aureus. The data highlights the sensitivity of the activity to structural modifications.
| Compound | R1 Group | R2 Group | MIC (μM) against S. aureus[9] |
| I16 | 4-SO2NC | H | 1.6 |
| 1 | 4-SO2NC | 2-F | 3.1 |
| 2 | 4-SO2NC | 3-F | 1.6 |
| 3 | 4-SO2NC | 4-F | 1.6 |
| 4 | 4-SO2NC | 2-Cl | 3.1 |
| 5 | 4-SO2NC | 3-Cl | 1.6 |
| 6 | 4-SO2NC | 4-Cl | 1.6 |
| 7 | 4-SO2NC | 4-Br | 3.1 |
| 8 | 4-SO2NC | 4-I | 3.1 |
| 9 | 4-SO2NC | 4-CH3 | 1.6 |
| 10 | 4-SO2NC | 4-OCH3 | 3.1 |
| 11 | 4-SO2NC | 4-CF3 | 1.6 |
| 12 | 4-SO2NC | 4-CN | 1.6 |
| 13 | 4-SO2NC | 4-NO2 | 6.3 |
| 14 | 3-SO2NC | H | 12.5 |
| 15 | 2-SO2NC | H | 50 |
Enzyme Inhibitors
The ability of the isocyano group to coordinate with metal ions makes it an effective "warhead" for designing inhibitors of metalloenzymes.[3] This interaction can lead to potent and selective inhibition. For example, isocyanide-containing compounds have been shown to inhibit tyrosinase, a copper-containing enzyme involved in melanin production. Replacing the isocyano group with a nitrile completely abolishes this inhibitory activity, underscoring the critical role of the isocyanide's metal-coordinating properties.[3] Similarly, certain isocyanides are potent inhibitors of [Fe]-hydrogenase, with Ki values as low as 1 nM, while showing no activity against [NiFe]- and [FeFe]-hydrogenases.[3]
Emerging Roles in Advanced Therapeutics
Isocyanide chemistry is enabling the development of next-generation therapeutic modalities that offer highly specific and novel mechanisms of action.
PROTACs for Targeted Protein Degradation
Proteolysis-Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to eliminate specific unwanted proteins from cells.[12][13] A PROTAC consists of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, joined by a chemical linker.[12] By bringing the target protein and the E3 ligase into close proximity, the PROTAC induces the ubiquitination and subsequent degradation of the target protein by the proteasome.[12]
The linker is a critical component, and its length, rigidity, and composition significantly impact PROTAC efficacy.[14][] Isocyanide-based multicomponent reactions provide a highly efficient method for synthesizing and optimizing these linkers, allowing for rapid variation of linker properties to achieve potent and selective protein degradation.[14]
Bioorthogonal Labeling and Activation
Bioorthogonal chemistry refers to reactions that can occur in a living system without interfering with native biological processes.[16] The small size and unique reactivity of the isocyano group make it an excellent bioorthogonal handle for labeling and studying biomolecules in real time.[17][18]
A key bioorthogonal reaction is the [4+1] cycloaddition between an isocyanide and a tetrazine.[17][19] This reaction is highly selective and can proceed under physiological conditions. It has been cleverly exploited not only for stable conjugation (labeling) but also for "click-to-release" applications.[4][18] In this strategy, a primary isocyanide acts as a masking group on a therapeutic agent or probe. Upon reaction with a targeted tetrazine, the isocyanide is cleaved, releasing the active molecule at a specific site of action.[4][18]
Experimental Protocols
General Protocol for a Ugi Four-Component Reaction (U-4CR)
This protocol is a representative example for the synthesis of a small molecule library for screening purposes, adapted from generalized procedures.[5][7]
-
Imine Formation: To a solution of the aldehyde (1.0 eq) in methanol (0.5 M), add the amine (1.0 eq). Stir the mixture at room temperature for 30-60 minutes.
-
Component Addition: To the reaction mixture, add the carboxylic acid (1.0 eq) followed by the isocyanide (1.0 eq).
-
Reaction: Seal the reaction vessel and stir at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the final α-acylamino amide product.[5]
Synthesis of Antimicrobial Isocyanide I16
This protocol outlines the final step in the synthesis of the potent antimicrobial agent I16, which involves the dehydration of a formamide precursor.[9]
-
Reactant Preparation: Dissolve the formamide precursor (1.0 eq) and triethylamine (3.0 eq) in dry dichloromethane (DCM) in a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon).
-
Cooling: Cool the reaction mixture to -40 °C using a suitable cooling bath (e.g., acetonitrile/dry ice).
-
Reagent Addition: Add phosphorus oxychloride (POCl₃, 1.1 eq) dropwise to the cooled, stirring solution over 15 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to 0 °C and stir for an additional 1-2 hours. Monitor the reaction by TLC.
-
Quenching and Extraction: Carefully quench the reaction by slowly adding a cold, saturated aqueous solution of sodium carbonate. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash chromatography to yield the isocyanide product I16.[9]
Conclusion and Future Outlook
Isocyanides have successfully transitioned from a chemical curiosity to a mainstream functional group in medicinal chemistry. Their utility in MCRs for generating chemical diversity is well-established and continues to be a workhorse in drug discovery.[8] Furthermore, the potent and often novel mechanisms of action of isocyanide-containing bioactive molecules, particularly as covalent antimicrobial agents and metalloenzyme inhibitors, highlight their potential to address significant unmet medical needs like antimicrobial resistance.[3][9]
The most exciting frontiers lie in the application of isocyanide chemistry to advanced therapeutics. Their role in constructing PROTACs for targeted protein degradation and in developing bioorthogonal release strategies opens up possibilities for creating highly specific, potent, and controllable medicines.[13][14] As synthetic methods become safer and more efficient, and as our understanding of their biological interactions deepens, isocyanides are poised to become an indispensable part of the medicinal chemist's toolkit for designing the next generation of innovative drugs.
References
- 2. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. sciepub.com [sciepub.com]
- 6. Ugi Reaction [organic-chemistry.org]
- 7. The use of the Ugi four-component condensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BJOC - Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies [beilstein-journals.org]
- 9. Isocyanides inhibit bacterial pathogens by covalent targeting of essential metabolic enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isocyanides inhibit bacterial pathogens by covalent targeting of essential metabolic enzymes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 13. explorationpub.com [explorationpub.com]
- 14. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 17. Frontiers | Isocyanides: Promising Functionalities in Bioorthogonal Labeling of Biomolecules [frontiersin.org]
- 18. Isocyanides: Promising Functionalities in Bioorthogonal Labeling of Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Addition of Isocyanide-Containing Amino Acids to the Genetic Code for Protein Labeling and Activation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 1-Pyrrolidino-2-isocyano-acetamide: Current Knowledge and Future Directions
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Pyrrolidino-2-isocyano-acetamide (CAS No: 67434-30-4) is a chemical compound whose constituent parts—a pyrrolidine ring, an acetamide group, and a reactive isocyanide group—suggest potential for significant biological activity and utility in synthetic chemistry.[1] The pyrrolidine scaffold is a well-established feature in numerous biologically active molecules, while the acetamide moiety can influence pharmacokinetic properties.[1][2] The isocyanide group offers a versatile handle for chemical modifications, particularly through multicomponent reactions.[1] Despite this promising structure, a comprehensive review of the scientific literature reveals a notable scarcity of specific studies on this compound itself. This guide, therefore, aims to consolidate the available information, propose potential synthetic methodologies and biological activities based on the known properties of its functional groups, and highlight avenues for future research.
Chemical and Physical Properties
Quantitative data for this compound is limited. The following table summarizes the currently available information from chemical suppliers and databases.
| Property | Value | Source |
| CAS Number | 67434-30-4 | [3] |
| Molecular Formula | C₇H₁₁N₃O | Inferred from structure |
| Molecular Weight | 153.18 g/mol | Calculated |
| Purity | ≥98% | [3] |
| InChI Key | RRDPZNVNPIFWQB-UHFFFAOYSA-N | [1][3] |
Proposed Synthetic Methodologies
While specific experimental protocols for the synthesis of this compound are not detailed in the literature, its structure suggests that it could be assembled using established methods for the formation of α-amido isocyanides.[1] A plausible approach would be the coupling of pyrrolidine with an activated derivative of isocyanoacetic acid.
Experimental Protocol: Proposed Synthesis via Amide Coupling
-
Activation of Isocyanoacetic Acid: Isocyanoacetic acid is reacted with a coupling agent (e.g., dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)) in an aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) at 0°C to form an activated ester or equivalent.
-
Amide Bond Formation: Pyrrolidine is added dropwise to the solution of the activated isocyanoacetic acid at 0°C.
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for a specified period (typically 12-24 hours) until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: The reaction mixture is filtered to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used). The filtrate is then washed sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.
Below is a conceptual workflow for the proposed synthesis.
Caption: Proposed synthetic workflow for this compound.
Potential Biological Activity and Signaling Pathways
The biological activity of this compound has not been experimentally determined. However, the pyrrolidine ring is a common motif in a vast array of biologically active compounds, including natural products and synthetic drugs.[2][4][5] Derivatives of pyrrolidine have shown a wide range of pharmacological activities, including anticonvulsant, anti-inflammatory, analgesic, and anticancer effects.[2][6][7]
The presence of the acetamide group can modulate the physicochemical properties of the molecule, such as solubility and membrane permeability, which are crucial for its pharmacokinetic profile.[1] The isocyanide functional group is highly reactive and can participate in various chemical transformations, including multicomponent reactions like the Ugi and Passerini reactions.[1] This reactivity could be harnessed to generate libraries of more complex molecules for drug discovery screening.
Given the prevalence of the pyrrolidine scaffold in neurologically active compounds, one could hypothesize that this compound might interact with targets in the central nervous system. For instance, some pyrrolidine derivatives are known to interact with voltage-gated ion channels or neurotransmitter receptors.[2] However, without experimental data, any discussion of its mechanism of action or involvement in specific signaling pathways remains purely speculative.
The following diagram illustrates the key functional groups of the molecule that are likely to influence its chemical reactivity and potential biological interactions.
Caption: Key functional groups of this compound.
Conclusion and Future Outlook
This compound represents a molecule of interest due to its combination of a biologically relevant pyrrolidine scaffold and a synthetically versatile isocyanide group. However, the current body of scientific literature lacks specific data on its synthesis, characterization, and biological activity. The proposed synthetic route provides a starting point for its preparation. Future research should focus on the unambiguous synthesis and structural confirmation of this compound, followed by a thorough investigation of its chemical and physical properties. Subsequently, screening for biological activity in various assays would be crucial to uncover its potential as a lead compound in drug discovery or as a building block in medicinal chemistry. The exploration of its reactivity in multicomponent reactions could also lead to the discovery of novel molecular architectures with interesting pharmacological profiles.
References
- 1. This compound | 67434-30-4 | Benchchem [benchchem.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cymitquimica.com [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 6. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 1-PYRROLIDINO-2-ISOCYANO-ACETAMIDE in Ugi Four-Component Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ugi four-component reaction (U-4CR) is a powerful tool in synthetic and medicinal chemistry for the rapid generation of diverse libraries of peptidomimetics and heterocyclic compounds.[1][2] This one-pot reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide derivative. The high atom economy, operational simplicity, and broad substrate scope of the U-4CR make it an ideal strategy for diversity-oriented synthesis in drug discovery.[3]
1-Pyrrolidino-2-isocyano-acetamide is a unique isocyanide component for the Ugi reaction. Its structure incorporates a pyrrolidine moiety, a common motif in biologically active compounds and organocatalysts, and an acetamide group.[4][5] The presence of these functionalities offers opportunities for post-Ugi modifications and the introduction of desirable physicochemical properties into the final products. This document provides detailed application notes and protocols for the use of this compound in the Ugi four-component reaction.
Principle of the Ugi Four-Component Reaction
The Ugi reaction proceeds through a series of reversible steps, culminating in an irreversible Mumm rearrangement to form the stable α-acylamino carboxamide product. The generally accepted mechanism is as follows:
-
Imine Formation: The aldehyde and amine condense to form an imine.
-
Protonation: The carboxylic acid protonates the imine, forming a reactive iminium ion.
-
Nucleophilic Attack by Isocyanide: The isocyanide attacks the iminium ion to form a nitrilium ion intermediate.
-
Addition of Carboxylate: The carboxylate anion adds to the nitrilium ion, forming an O-acyl-isoamide intermediate.
-
Mumm Rearrangement: An irreversible intramolecular acyl transfer (Mumm rearrangement) occurs, yielding the final α-acylamino carboxamide.
Applications in Drug Discovery
The peptidomimetic scaffolds generated by the Ugi reaction are of significant interest in drug discovery. They have been shown to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][3] Notably, Ugi products have been successfully developed as protease inhibitors, targeting enzymes crucial for viral replication and disease progression.[1][6] The structural diversity that can be rapidly achieved using the U-4CR allows for the efficient exploration of structure-activity relationships (SAR) to optimize lead compounds.
Experimental Protocols
General Protocol for the Ugi Four-Component Reaction using this compound
This protocol provides a general procedure for the synthesis of a small library of compounds using this compound.
Materials:
-
Aldehyde (e.g., benzaldehyde, isobutyraldehyde)
-
Amine (e.g., benzylamine, aniline)
-
Carboxylic acid (e.g., acetic acid, benzoic acid)
-
This compound
-
Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification equipment (e.g., rotary evaporator, silica gel for chromatography)
Procedure:
-
To a round-bottom flask, add the amine (1.0 mmol) and the aldehyde (1.0 mmol) in methanol (2 mL).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add the carboxylic acid (1.0 mmol) to the reaction mixture.
-
Finally, add this compound (1.0 mmol) to the flask.
-
Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
The crude product is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure α-acylamino carboxamide product.
-
Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, and MS).
Data Presentation
The following table presents representative, hypothetical results for the Ugi four-component reaction using this compound with a variety of substrates. Yields are for the isolated, purified products.
| Entry | Aldehyde | Amine | Carboxylic Acid | Product | Yield (%) |
| 1 | Benzaldehyde | Benzylamine | Acetic Acid | 2-(acetyl(benzyl)amino)-N-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-2-phenylacetamide | 85 |
| 2 | Isobutyraldehyde | Aniline | Benzoic Acid | N-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-2-(phenylamino)-3-methyl-2-(benzoylamino)butanamide | 78 |
| 3 | 4-Chlorobenzaldehyde | Cyclohexylamine | Propionic Acid | 2-((4-chlorophenyl)(propionyl)amino)-N-(cyclohexyl)-N-(2-oxo-2-(pyrrolidin-1-yl)ethyl)acetamide | 82 |
| 4 | Furfural | 4-Methoxyaniline | Isobutyric Acid | 2-(furan-2-yl)-2-(isobutyrylamino)-N-(4-methoxyphenyl)-N-(2-oxo-2-(pyrrolidin-1-yl)ethyl)acetamide | 75 |
Visualizations
Ugi Four-Component Reaction Mechanism
Caption: The reaction mechanism of the Ugi four-component reaction.
Experimental Workflow
Caption: A typical experimental workflow for the Ugi-4CR.
Illustrative Signaling Pathway: Protease Inhibition
Many products derived from the Ugi reaction exhibit potential as enzyme inhibitors. For instance, they can be designed to target the active site of proteases, which are critical for the lifecycle of many viruses and bacteria.
Caption: Inhibition of viral replication via protease inhibition by a Ugi product.
References
- 1. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07501A [pubs.rsc.org]
- 2. Ugi reaction - Wikipedia [en.wikipedia.org]
- 3. RETRACTED: The Discovery of Novel Antimicrobial Agents Through the Application of Isocyanide-Based Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
Application Notes and Protocols for the Passerini Reaction with 1-Pyrrolidino-2-isocyano-acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide.[1][2] This powerful reaction is a cornerstone of multicomponent reaction chemistry, enabling the rapid assembly of complex molecules from simple starting materials.[1][3][4][5] The use of functionalized isocyanides, such as 1-pyrrolidino-2-isocyano-acetamide, introduces opportunities for the synthesis of novel, peptide-like scaffolds with potential applications in drug discovery and materials science. The amide functionality within the isocyanide component can participate in post-Passerini modifications or influence the biological activity of the final product.
These application notes provide a detailed experimental protocol for the Passerini reaction utilizing this compound, along with representative data and visualizations to guide researchers in its application.
General Reaction Scheme
The Passerini reaction with this compound proceeds as follows:
Caption: General scheme of the Passerini three-component reaction.
Experimental Protocol
This protocol describes a general procedure for the Passerini reaction with this compound, an aldehyde, and a carboxylic acid. The reaction is typically carried out in an aprotic solvent at room temperature.[1][6]
Materials:
-
This compound (1.0 eq)
-
Aldehyde (e.g., benzaldehyde, isobutyraldehyde) (1.0 - 1.2 eq)
-
Carboxylic acid (e.g., acetic acid, benzoic acid) (1.0 - 1.2 eq)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent (e.g., THF, acetonitrile)
-
Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (optional, but recommended)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq).
-
Reagent Addition: Dissolve the carboxylic acid in anhydrous dichloromethane. To this solution, add the aldehyde (1.1 eq) followed by this compound (1.0 eq).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-48 hours.
-
Work-up: Upon completion, dilute the reaction mixture with dichloromethane. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure α-acyloxy amide.
Data Presentation
The following table summarizes representative quantitative data for the Passerini reaction with this compound and various aldehydes and carboxylic acids. The yields are hypothetical but representative of typical Passerini reactions.
| Entry | Aldehyde | Carboxylic Acid | Product | Yield (%) |
| 1 | Benzaldehyde | Acetic Acid | 2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)amino)-1-phenyl-2-oxoethyl acetate | 85 |
| 2 | Isobutyraldehyde | Acetic Acid | 1-(((2-oxo-2-(pyrrolidin-1-yl)ethyl)amino)carbonyl)-2-methylpropyl acetate | 78 |
| 3 | Benzaldehyde | Benzoic Acid | 2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)amino)-1-phenyl-2-oxoethyl benzoate | 82 |
| 4 | Isobutyraldehyde | Benzoic Acid | 1-(((2-oxo-2-(pyrrolidin-1-yl)ethyl)amino)carbonyl)-2-methylpropyl benzoate | 75 |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for the Passerini reaction.
Caption: Experimental workflow for the Passerini reaction.
Proposed Reaction Mechanism
The Passerini reaction is generally believed to proceed through a concerted or stepwise mechanism depending on the solvent. In aprotic solvents, a concerted mechanism is often proposed.[1][7]
Caption: Simplified mechanism of the Passerini reaction.
Conclusion
The Passerini reaction provides a versatile and efficient method for the synthesis of novel α-acyloxy amides from this compound. The protocol outlined in these notes can be adapted for a wide range of aldehydes and carboxylic acids, enabling the generation of diverse chemical libraries for screening in drug discovery and other applications. The amide functionality present in the isocyanide starting material offers a handle for further synthetic transformations, expanding the chemical space accessible through this powerful multicomponent reaction.
References
- 1. Passerini reaction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Passerini Reaction [organic-chemistry.org]
- 7. The 100 facets of the Passerini reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Pyrrolidino-2-isocyano-acetamide as a Versatile Building Block for Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Pyrrolidino-2-isocyano-acetamide is a novel bifunctional building block with significant potential in the synthesis of complex heterocyclic compounds and peptidomimetics. Its unique structure, incorporating a pyrrolidine moiety, an isocyanide functional group, and an acetamide backbone, makes it an ideal candidate for multicomponent reactions (MCRs), such as the Ugi and Passerini reactions.[1][2][3] These reactions are renowned for their efficiency, atom economy, and ability to generate molecular diversity from simple starting materials.[2][3][4] This document provides detailed application notes and experimental protocols for utilizing this compound in the synthesis of various heterocyclic scaffolds relevant to drug discovery and development.
Key Applications
The isocyanide functionality in this compound serves as a reactive center for nucleophilic and electrophilic attack, enabling its participation in a wide array of chemical transformations.[5] The pyrrolidine ring is a common motif in numerous biologically active compounds and natural products, often imparting favorable pharmacokinetic properties.[6][7] The acetamide group provides a handle for further functionalization or can be incorporated into the final molecular structure.
Primary applications of this building block include:
-
Synthesis of α-Acyloxy Amides via the Passerini Reaction: The three-component Passerini reaction, involving an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid, yields α-acyloxy amides.[8][9][10] These products can serve as precursors to various other functionalized molecules.
-
Generation of Peptidomimetics through the Ugi Reaction: The Ugi four-component reaction (U-4CR) combines an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to produce α-acylamino amides.[2][11][12] This reaction is a cornerstone in the synthesis of peptidomimetics and complex libraries of drug-like molecules.[5][13][14][15]
-
Construction of Diverse Heterocyclic Scaffolds: By choosing appropriate bifunctional starting materials, the initial products of Ugi and Passerini reactions can undergo subsequent intramolecular cyclization to yield a variety of heterocyclic systems, including pyrrolidines, piperazines, and benzodiazepines.[5][16][17]
Experimental Protocols
Protocol 1: General Procedure for the Passerini Three-Component Reaction (P-3CR)
This protocol describes the synthesis of an α-acyloxy amide using this compound.
Reaction Scheme:
References
- 1. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Editorial: Isocyanide-Based Multicomponent Reactions [frontiersin.org]
- 4. Passerini reaction | PPTX [slideshare.net]
- 5. Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Passerini reaction - Wikipedia [en.wikipedia.org]
- 9. organicreactions.org [organicreactions.org]
- 10. Passerini Reaction [organic-chemistry.org]
- 11. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Applications of the Ugi reaction with ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Stefano Marcaccini: a pioneer in isocyanide chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pyrrolidine synthesis [organic-chemistry.org]
Application Note: Intramolecular Cyclization of 1-Pyrrolidino-2-isocyano-acetamide for the Synthesis of Novel Heterocyclic Scaffolds
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document details the proposed mechanism and a general protocol for the intramolecular cyclization of 1-pyrrolidino-2-isocyano-acetamide. Isocyanide-based reactions are powerful tools for generating molecular complexity, and subsequent intramolecular cyclizations provide a streamlined approach to synthesizing novel heterocyclic structures, which are of significant interest in medicinal chemistry and drug discovery.[1][2] This application note provides a plausible reaction pathway, a detailed experimental protocol for an acid-catalyzed cyclization, and a workflow for synthesizing a 1-(pyrrolidin-1-yl)-4,5-dihydro-1H-imidazol-5-one derivative.
Proposed Reaction Mechanism
The intramolecular reaction of this compound is proposed to proceed via an acid-catalyzed cyclization. The isocyanide carbon, which is formally divalent, is susceptible to protonation by an acid catalyst. This protonation significantly increases the electrophilicity of the isocyanide carbon, activating it for nucleophilic attack. The amide nitrogen, being in close proximity, can then act as an intramolecular nucleophile.
The proposed mechanism involves the following steps:
-
Protonation: The isocyanide group is protonated by an acid catalyst (e.g., trifluoroacetic acid, TFA), forming a highly reactive nitrilium ion intermediate.
-
Intramolecular Nucleophilic Attack: The lone pair of electrons on the amide nitrogen attacks the electrophilic carbon of the nitrilium ion. This step results in the formation of a five-membered ring.
-
Deprotonation: A final deprotonation step yields the stable heterocyclic product, a substituted 4,5-dihydro-1H-imidazol-5-one, and regenerates the acid catalyst.
This type of acid-catalyzed intramolecular cyclization of isocyanides is a known method for the synthesis of various heterocyclic systems.[3][4]
Caption: Proposed acid-catalyzed intramolecular cyclization mechanism.
Potential Applications
The resulting 1-(pyrrolidin-1-yl)-4,5-dihydro-1H-imidazol-5-one scaffold is a novel heterocyclic system. Cyclic peptidomimetics are of high interest in drug discovery as they can exhibit improved metabolic stability and receptor binding affinity compared to their linear counterparts.[5][6] This class of compounds could be screened for a variety of biological activities, including but not limited to, antiviral, antibacterial, and anticancer properties.
Experimental Protocols
This section provides a general protocol for the acid-catalyzed intramolecular cyclization of this compound.
Materials and Equipment
-
Reactant: this compound
-
Solvent: Dichloromethane (DCM), anhydrous
-
Catalyst: Trifluoroacetic acid (TFA)
-
Reagents for Workup: Saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate
-
Equipment: Round-bottom flask, magnetic stirrer, stir bar, dropping funnel, nitrogen inlet, rotary evaporator, column chromatography setup, thin-layer chromatography (TLC) plates.
Reaction Procedure
-
Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Dissolution: Dissolve the reactant in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Catalyst Addition: Slowly add trifluoroacetic acid (TFA) (0.1 - 0.5 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 1-(pyrrolidin-1-yl)-4,5-dihydro-1H-imidazol-5-one derivative.
Caption: General experimental workflow for the cyclization reaction.
Data Presentation
The following table presents hypothetical data for the optimization of the reaction conditions. This data is for illustrative purposes to guide experimental design.
| Entry | Catalyst (eq TFA) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 0.1 | 25 | 24 | 45 |
| 2 | 0.2 | 25 | 12 | 65 |
| 3 | 0.5 | 25 | 8 | 80 |
| 4 | 0.5 | 0 | 24 | 30 |
| 5 | 0.5 | 40 (reflux) | 4 | 85 |
Conclusion
The intramolecular cyclization of this compound represents a promising route for the synthesis of novel heterocyclic compounds. The proposed acid-catalyzed mechanism provides a basis for understanding the reaction, and the detailed protocol offers a starting point for experimental investigation. The resulting imidazol-5-one derivatives are valuable scaffolds for further chemical exploration and potential applications in drug discovery.
References
- 1. BJOC - Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. Alkenyl Isocyanide Conjugate Additions: A Rapid Route to γ-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotage.com [biotage.com]
Application of 1-PYRROLIDINO-2-ISOCYANO-ACETAMIDE in Combinatorial Chemistry
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Combinatorial chemistry is a powerful technique utilized in drug discovery to rapidly synthesize and screen large libraries of compounds for biological activity.[1][2] One of the most efficient methods for generating molecular diversity is the Ugi four-component reaction (Ugi-4CR).[3][4][5] This reaction involves the one-pot condensation of an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce a complex α-acetamido carboxamide derivative.[3][4] The pyrrolidine scaffold is a privileged structure in medicinal chemistry, known for its favorable physicochemical properties and its presence in numerous biologically active compounds.[6][7][8]
This document describes the application of a novel building block, 1-PYRROLIDINO-2-ISOCYANO-ACETAMIDE, in the Ugi-4CR to generate a combinatorial library of pyrrolidine-containing peptidomimetics. The inherent structural features of this isocyanide—a pyrrolidine ring for conformational constraint and an acetamide backbone for hydrogen bonding—make it an attractive starting point for creating drug-like molecules.
Proposed Synthesis of this compound
The proposed synthetic route to this compound is a two-step process starting from commercially available N-Boc-glycine and pyrrolidine. The synthesis involves an amide coupling followed by a dehydration to form the isocyanide.
Caption: Proposed synthesis of the isocyanide building block.
Application in Ugi Four-Component Reaction
This compound serves as the isocyanide component in the Ugi-4CR. By varying the other three components—an amine, a carbonyl, and a carboxylic acid—a diverse library of complex molecules can be rapidly synthesized.
Caption: General scheme of the Ugi-4CR.
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Amide Coupling: To a solution of N-Boc-glycine (1.0 eq) in dichloromethane (DCM, 0.5 M), add 1-hydroxybenzotriazole (HOBt, 1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq). Stir the mixture for 15 minutes at room temperature. Add pyrrolidine (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.5 eq). Stir the reaction mixture for 12 hours at room temperature. Wash the organic layer with 1N HCl, saturated NaHCO3, and brine. Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure to yield N-Boc-glycinyl-pyrrolidine.
-
Isocyanide Formation: Dissolve the N-Boc-glycinyl-pyrrolidine (1.0 eq) in dry DCM (0.5 M) and cool to 0 °C. Add DIPEA (3.0 eq) followed by the dropwise addition of phosphorus oxychloride (POCl3, 1.2 eq). Allow the reaction to warm to room temperature and stir for 4 hours. Quench the reaction by carefully adding it to a saturated NaHCO3 solution. Extract the product with DCM, wash with brine, dry over Na2SO4, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes) to obtain this compound.
Protocol 2: Combinatorial Synthesis of a Pyrrolidine-Containing Peptidomimetic Library via Ugi-4CR
-
Reaction Setup: In a 96-well reaction block, add 1.0 mL of a 0.5 M solution of the selected amine in methanol to each well.
-
Component Addition: To each well, add 1.05 equivalents of the chosen aldehyde or ketone, followed by 1.05 equivalents of the carboxylic acid.
-
Isocyanide Addition: Finally, add 1.0 equivalent of a 0.5 M solution of this compound in methanol to each well.
-
Reaction: Seal the reaction block and shake at room temperature for 48 hours.
-
Work-up and Purification: After the reaction is complete, concentrate the solvent in each well under reduced pressure. Redissolve the residue in a suitable solvent system (e.g., DMSO/water) for direct biological screening or purify by high-throughput preparative HPLC.
Data Presentation
Table 1: Representative Compounds from a Hypothetical Ugi Library
| Compound ID | Amine (R1-NH2) | Carbonyl (R2(C=O)R3) | Carboxylic Acid (R4-COOH) | Yield (%) |
| L1-A1 | Benzylamine | Isobutyraldehyde | Acetic Acid | 85 |
| L1-A2 | Aniline | Benzaldehyde | Propionic Acid | 78 |
| L1-A3 | Cyclohexylamine | Acetone | Benzoic Acid | 91 |
| L1-A4 | 4-Fluoroaniline | Cyclohexanone | 2-Furoic Acid | 75 |
Table 2: Hypothetical Biological Screening Data against Kinase Target XYZ
| Compound ID | Structure | IC50 (µM) |
| L1-A1 |
| 15.2 |
| L1-A2 |
| 5.8 |
| L1-A3 |
| > 50 |
| L1-A4 |
| 0.9 |
Workflow and Biological Context
The overall workflow from library synthesis to hit identification is a streamlined process designed for high-throughput discovery.
Caption: Workflow from library synthesis to hit identification.
The synthesized library could be screened against various biological targets. For instance, many kinase inhibitors feature scaffolds that can be mimicked by the products of the Ugi reaction.
Caption: Inhibition of a hypothetical kinase pathway.
This compound is a promising and versatile building block for combinatorial chemistry. Its application in the Ugi four-component reaction allows for the efficient generation of large and diverse libraries of pyrrolidine-containing peptidomimetics. This approach provides a rapid and effective means to explore chemical space and identify novel hit compounds for drug discovery programs. The methodologies and workflows presented here offer a template for the successful application of this and similar isocyanides in modern medicinal chemistry.
References
- 1. Combinatorial Chemistry in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combinatorial chemistry | PPT [slideshare.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Applications of the Ugi reaction with ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
Application Notes and Protocols for Stereoselective Synthesis Using Pyrrolidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise control of stereochemistry is a cornerstone of modern organic synthesis, particularly in the realm of pharmaceutical development where the three-dimensional arrangement of atoms in a molecule can dictate its biological activity. Pyrrolidine derivatives, most notably the amino acid L-proline and its analogs, have emerged as powerful and versatile catalysts and chiral auxiliaries for a wide array of stereoselective transformations.[1][2] Their prevalence in nature, relative low cost, and ability to operate through biomimetic catalytic cycles have made them indispensable tools for the synthesis of complex, enantioenriched molecules.[3]
These application notes provide an overview of key stereoselective reactions employing pyrrolidine derivatives, complete with detailed experimental protocols and comparative data. The methodologies highlighted herein are selected for their high efficiency, stereoselectivity, and broad applicability, offering valuable starting points for researchers engaged in asymmetric synthesis.
Core Applications: An Overview
Pyrrolidine derivatives are instrumental in a variety of stereoselective reactions, primarily through two key mechanistic pathways: enamine catalysis and iminium catalysis . In enamine catalysis, the pyrrolidine nitrogen forms a nucleophilic enamine intermediate with a carbonyl compound (typically a ketone or aldehyde), which then reacts with an electrophile. In iminium catalysis, the pyrrolidine catalyst forms a transient iminium ion with an α,β-unsaturated carbonyl compound, lowering its LUMO and activating it for nucleophilic attack.
This document will focus on the following key applications:
-
Asymmetric Aldol Reaction: A powerful carbon-carbon bond-forming reaction to synthesize β-hydroxy carbonyl compounds.
-
Asymmetric Michael Addition: The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.
-
Asymmetric Mannich Reaction: A three-component reaction to produce β-amino carbonyl compounds.
-
Asymmetric Diels-Alder Reaction: A cycloaddition reaction to form six-membered rings with high stereocontrol.
Application 1: Proline-Catalyzed Asymmetric Aldol Reaction
The direct asymmetric aldol reaction catalyzed by L-proline is a foundational transformation in organocatalysis, providing access to chiral β-hydroxy ketones and aldehydes with high enantioselectivity.[4][5]
Quantitative Data Summary
| Entry | Aldehyde | Ketone | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) (anti) |
| 1 | 4-Nitrobenzaldehyde | Cyclohexanone | 30 | DMSO | 4 | 68 | 99:1 | 96 |
| 2 | Benzaldehyde | Cyclohexanone | 30 | DMSO | 24 | 97 | 95:5 | 99 |
| 3 | Isovaleraldehyde | Cyclohexanone | 30 | DMSO | 96 | 95 | 97:3 | >99 |
| 4 | 4-Nitrobenzaldehyde | Acetone | 20 | Neat | 24 | 62 | - | 72 |
| 5 | Benzaldehyde | Acetone | 20 | Neat | 48 | 51 | - | 76 |
Experimental Protocol: General Procedure for the Proline-Catalyzed Aldol Reaction between an Aldehyde and a Ketone
Materials:
-
L-proline
-
Aldehyde (e.g., 4-nitrobenzaldehyde)
-
Ketone (e.g., cyclohexanone)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of the aldehyde (1.0 mmol) in DMSO (4.0 mL) is added the ketone (0.2 mL, 2.0 mmol).
-
L-proline (9.0 mg, 0.08 mmol, 30 mol%) is then added to the reaction mixture.
-
The reaction is stirred at room temperature for the time indicated in the data table (monitoring by TLC is recommended).
-
Upon completion, the reaction is quenched by the addition of saturated aqueous NH₄Cl solution.
-
The aqueous layer is extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired aldol product.
-
The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC analysis.
Reaction Mechanism and Workflow
The proline-catalyzed aldol reaction proceeds through an enamine catalytic cycle.
Caption: Experimental workflow for the proline-catalyzed aldol reaction.
Caption: Enamine catalytic cycle for the proline-catalyzed aldol reaction.
Application 2: Diarylprolinol Silyl Ether-Catalyzed Asymmetric Michael Addition
Diarylprolinol silyl ethers are highly effective organocatalysts for the asymmetric Michael addition of aldehydes and ketones to nitroalkenes, affording γ-nitro carbonyl compounds with excellent diastereo- and enantioselectivity.[6]
Quantitative Data Summary
| Entry | Aldehyde | Nitroalkene | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| 1 | Propanal | trans-β-Nitrostyrene | 10 | Toluene | 2 | 95 | 95:5 | 99 |
| 2 | Isovaleraldehyde | trans-β-Nitrostyrene | 10 | Toluene | 2 | 98 | 98:2 | >99 |
| 3 | Cyclohexanecarboxaldehyde | trans-β-Nitrostyrene | 10 | Toluene | 24 | 85 | 99:1 | >99 |
| 4 | Propanal | 1-Nitrocyclohexene | 10 | Toluene | 48 | 71 | 94:6 | 98 |
Experimental Protocol: General Procedure for the Asymmetric Michael Addition
Materials:
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether
-
Aldehyde (e.g., propanal)
-
Nitroalkene (e.g., trans-β-nitrostyrene)
-
Toluene, anhydrous
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a solution of the nitroalkene (0.5 mmol) in toluene (1.0 mL) is added the aldehyde (2.0 mmol).
-
The diarylprolinol silyl ether catalyst (0.05 mmol, 10 mol%) is then added.
-
The reaction mixture is stirred at room temperature for the time indicated in the data table.
-
Upon completion (monitored by TLC), the reaction mixture is directly loaded onto a silica gel column.
-
The product is purified by flash column chromatography (eluent: hexanes/ethyl acetate) to yield the γ-nitro aldehyde.
-
The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC analysis.
Catalytic Cycle and Workflow
This reaction proceeds via an iminium-enamine catalytic cycle.
Caption: Experimental workflow for the asymmetric Michael addition.
Caption: Iminium-enamine catalytic cycle for the Michael addition.
Application 3: Proline-Catalyzed Asymmetric Mannich Reaction
The three-component Mannich reaction, catalyzed by L-proline, provides a direct route to chiral β-amino aldehydes and ketones, which are valuable building blocks for the synthesis of nitrogen-containing pharmaceuticals.[7][8]
Quantitative Data Summary
| Entry | Aldehyde | Amine | Ketone | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| 1 | 4-Nitrobenzaldehyde | p-Anisidine | Acetone | 35 | DMSO | 12 | 50 | - | 94 |
| 2 | Benzaldehyde | p-Anisidine | Acetone | 35 | DMSO | 24 | 45 | - | 92 |
| 3 | 4-Nitrobenzaldehyde | p-Anisidine | Cyclohexanone | 35 | DMSO | 12 | 95 | >95:5 | 99 |
| 4 | Benzaldehyde | p-Anisidine | Cyclohexanone | 35 | DMSO | 24 | 81 | >95:5 | 96 |
Experimental Protocol: General Procedure for the Three-Component Mannich Reaction
Materials:
-
L-proline
-
Aldehyde (e.g., 4-nitrobenzaldehyde)
-
Amine (e.g., p-anisidine)
-
Ketone (e.g., acetone)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A suspension of L-proline (40 mg, 0.35 mmol), p-anisidine (135 mg, 1.1 mmol), and the aldehyde (1.0 mmol) in DMSO (8 mL) and the ketone (2 mL) is stirred at room temperature.
-
The reaction is monitored by TLC.
-
Upon completion, the reaction mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by flash chromatography to give the Mannich product.
-
The diastereomeric and enantiomeric ratios are determined by chiral HPLC analysis.
Application 4: Pyrrolidine-Catalyzed Asymmetric Diels-Alder Reaction
Pyrrolidine-based catalysts, particularly those that form iminium ions, are highly effective in catalyzing enantioselective Diels-Alder reactions, providing access to complex cyclic and bicyclic structures.
Quantitative Data Summary
| Entry | Dienophile | Diene | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | exo:endo | ee (%) (endo) |
| 1 | Acrolein | Cyclopentadiene | 5 | CH₂Cl₂ | 6 | 82 | 1:12 | 92 |
| 2 | Crotonaldehyde | Cyclopentadiene | 5 | CH₂Cl₂ | 12 | 91 | 1:19 | 90 |
| 3 | Cinnamaldehyde | Cyclopentadiene | 5 | CH₂Cl₂ | 24 | 99 | 1:10 | 93 |
| 4 | Acrolein | Isoprene | 20 | CH₂Cl₂ | 48 | 72 | - | 83 |
Catalyst: (S,S)-2,5-Bis(methoxymethyl)pyrrolidinium tetrafluoroborate
Experimental Protocol: General Procedure for the Asymmetric Diels-Alder Reaction
Materials:
-
(S,S)-2,5-Bis(methoxymethyl)pyrrolidinium tetrafluoroborate
-
α,β-Unsaturated aldehyde (dienophile)
-
Diene
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Trifluoroacetic acid (TFA)
Procedure:
-
To a solution of the catalyst (0.1 mmol, 20 mol%) in CH₂Cl₂ (1.0 mL) at -78 °C is added TFA (0.2 mmol).
-
The α,β-unsaturated aldehyde (0.5 mmol) is then added, and the mixture is stirred for 10 minutes.
-
The diene (2.5 mmol) is added, and the reaction is stirred at -78 °C for the time indicated.
-
The reaction is quenched with saturated aqueous NaHCO₃.
-
The mixture is extracted with CH₂Cl₂, and the combined organic layers are dried over Na₂SO₄, filtered, and concentrated.
-
The product is purified by flash chromatography.
-
The exo:endo ratio and enantiomeric excess are determined by chiral GC or HPLC analysis.
Reaction Mechanism: Iminium Catalysis
The Diels-Alder reaction is activated through the formation of a transient iminium ion, which lowers the LUMO of the dienophile.
References
- 1. Practical Proline-catalyzed asymmetric Mannich reaction of aldehydes with N-Boc-imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.cat [2024.sci-hub.cat]
- 3. Recent Advances in the Enantioselective Organocatalytic [4+2] Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Practical Proline-catalyzed asymmetric Mannich reaction of aldehydes with N-Boc-imines. | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
1-PYRROLIDINO-2-ISOCYANO-ACETAMIDE for the synthesis of α-acyloxy carboxamides
Topic: Synthesis of α-Acyloxy Carboxamides via the Passerini Three-Component Reaction
Audience: Researchers, scientists, and drug development professionals.
Introduction:
α-Acyloxy carboxamides are a significant class of organic compounds that serve as crucial building blocks in the synthesis of various natural products, peptides, and pharmaceutically active molecules.[1][2] Their versatile structure is of great interest in medicinal chemistry for the development of antitumor and anti-infective agents.[3] The most direct and efficient method for synthesizing these compounds is the Passerini three-component reaction (P-3CR).[4] This multicomponent reaction involves the condensation of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide in a single pot, offering high atom economy and structural diversity.[5][6]
While the specific reactant "1-PYRROLIDINO-2-ISOCYANO-ACETAMIDE" is not prominently documented in the literature, the principles of the Passerini reaction are broadly applicable to a wide range of isocyanide derivatives. This document provides a general protocol and application data for the synthesis of α-acyloxy carboxamides using the Passerini reaction.
Reaction Principle
The Passerini reaction is a cornerstone of isocyanide-based multicomponent reactions, first reported by Mario Passerini in 1921.[5][6][7] It is a third-order reaction, being first order in each of the three reactants.[7] The reaction proceeds through the formation of an α-acyloxy amide by the combination of a carboxylic acid, an aldehyde or ketone, and an isocyanide.[7]
Reaction Scheme:
References
- 1. Environmentally friendly approach to α-acyloxy carboxamides via a chemoenzymatic cascade - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Environmentally friendly approach to α-acyloxy carboxamides via a chemoenzymatic cascade - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. sciforum.net [sciforum.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Passerini reaction - Wikipedia [en.wikipedia.org]
The Acetamide Group: A Versatile Scaffold in Modern Drug Design and Synthesis
For Immediate Release
[City, State] – [Date] – The seemingly simple acetamide group (CH₃CONH–) continues to prove its indispensable role in the landscape of contemporary drug discovery and development. Its unique physicochemical properties and synthetic accessibility have established it as a critical pharmacophore and structural motif in a wide array of therapeutic agents. These application notes provide an in-depth exploration of the multifaceted role of the acetamide group, offering detailed protocols and quantitative data to guide researchers, scientists, and drug development professionals in leveraging this functional group for the creation of novel therapeutics.
Application Notes: The Strategic Importance of the Acetamide Moiety
The acetamide group exerts a profound influence on the molecular properties of a drug, impacting its solubility, lipophilicity, and ability to interact with biological targets. Its capacity to act as both a hydrogen bond donor (via the N-H group) and acceptor (via the carbonyl oxygen) is fundamental to its function in molecular recognition at the active sites of enzymes and receptors.[1]
Modulation of Physicochemical Properties
The introduction of an acetamide group can significantly alter a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. Its polarity can enhance aqueous solubility, a crucial factor for bioavailability.[2] Conversely, the N-substituted acetamides can be tailored to modulate lipophilicity, which governs membrane permeability.
Table 1: Physicochemical Properties of Acetamide
| Property | Value | Reference |
| Molecular Formula | C₂H₅NO | [3] |
| Molar Mass | 59.07 g/mol | [3] |
| Melting Point | 79-81 °C | [2] |
| Boiling Point | 221.2 °C | [2] |
| Water Solubility | 2000 g/L (20 °C) | [2] |
| logP | -0.9 | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 1 | [3] |
Role as a Pharmacophore and in Structure-Activity Relationships (SAR)
The acetamide moiety is a key component of the pharmacophore in numerous successful drugs, including analgesics like paracetamol and non-steroidal anti-inflammatory drugs (NSAIDs).[4] In the case of COX-2 inhibitors, the acetamide nitrogen forms critical hydrogen bonds with amino acid residues such as Trp 387 and Ser 353 in the enzyme's active site.[5] Structure-activity relationship studies frequently reveal that modifications to the acetamide group can dramatically impact a drug's potency and selectivity.
Table 2: Quantitative Impact of Acetamide Modification on Biological Activity
| Parent Compound Class | Modification | Change in Bioavailability/Activity | Reference |
| Flavonoids | Addition of Acetamide Groups | Increased in vitro bioavailability (from 10.78-19.29% to 20.70-34.87%) | |
| Ibuprofen Conjugates | Thiazole-substituted sulfonamide on acetamide | IC₅₀ for urease inhibition: 9.95 ± 0.14 µM | [6] |
| Flurbiprofen Conjugates | Thiazole-substituted sulfonamide on acetamide | IC₅₀ for urease inhibition: 63.42 ± 1.15 µM | [6] |
| α-substituted acetamido-N-benzylacetamide derivatives | Varied α-substituents | Anticonvulsant activity (ED₅₀) correlated with properties like Wiener index, partial charges, and ClogP² | [7] |
Experimental Protocols
General Protocol for the Acetylation of Aromatic Amines
This protocol describes a common method for introducing an acetamide group onto an aromatic amine using acetic anhydride.
Materials:
-
Aromatic amine
-
Acetic anhydride
-
Vinegar (as a weak acid catalyst) or other suitable acid/base catalyst
-
Beaker
-
Stirring apparatus
Procedure:
-
In a beaker, mix the aromatic amine (e.g., 1 g/mL) with a catalytic amount of vinegar (e.g., 1-5 mL).
-
With constant stirring, add acetic anhydride (1-2 mL) to the mixture.
-
The reaction typically proceeds at room temperature. The formation of the acetylated product is often indicated by a change in the reaction mixture, such as precipitation.
-
Continue stirring for a designated period (e.g., 30 minutes to a few hours) to ensure complete reaction.
-
Isolate the product by filtration if it precipitates. Wash the solid with water to remove any remaining acid and unreacted starting materials.
-
Dry the purified product. Characterization can be performed using techniques like melting point determination, IR, and NMR spectroscopy.
Protocol for Amide Bond Formation using a Coupling Agent
This protocol outlines a general procedure for forming an amide bond between a carboxylic acid and an amine, a common step in the synthesis of more complex acetamide derivatives.
Materials:
-
Carboxylic acid
-
Amine
-
Coupling agent (e.g., N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC))
-
Solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))
-
Base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA)) (optional, depending on the substrates and coupling agent)
Procedure:
-
Dissolve the carboxylic acid in an appropriate anhydrous solvent.
-
Add the coupling agent (typically 1.0-1.5 equivalents) to the solution and stir for a few minutes to activate the carboxylic acid.
-
In a separate flask, dissolve the amine in the same solvent.
-
Add the amine solution to the activated carboxylic acid mixture. If required, add a non-nucleophilic base to neutralize any acid formed during the reaction.
-
Allow the reaction to stir at room temperature or with gentle heating until completion, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, work up the reaction by washing with aqueous solutions to remove the coupling agent byproducts and any unreacted starting materials.
-
Purify the desired amide product using column chromatography or recrystallization.
Protocol for Determination of IC₅₀ of an Enzyme Inhibitor
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC₅₀) of an acetamide-containing compound against a target enzyme.[8]
Materials:
-
Enzyme and its specific substrate
-
Buffer solution for the enzyme assay
-
Acetamide-containing inhibitor compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the inhibitor compound in the assay buffer.
-
In the wells of a 96-well plate, add the enzyme solution.
-
Add the different concentrations of the inhibitor to the wells. Include control wells with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a specific period to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the reaction progress over time by measuring the change in absorbance or fluorescence using a microplate reader.
-
Calculate the reaction rates for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[9]
Visualizing Molecular Interactions and Pathways
Signaling Pathway of COX-2 Inhibition
Many acetamide-containing NSAIDs function by inhibiting the cyclooxygenase-2 (COX-2) enzyme, which is a key player in the inflammatory pathway. The diagram below illustrates the signaling cascade leading to the production of prostaglandins and the point of intervention for COX-2 inhibitors.
Caption: COX-2 signaling pathway and inhibition by acetamide drugs.
Experimental Workflow for Synthesis and Evaluation
The following diagram outlines a typical workflow for the synthesis of an acetamide-containing drug candidate and its subsequent biological evaluation.
Caption: Workflow for acetamide drug synthesis and evaluation.
Logical Relationships of the Acetamide Group in Drug Design
This diagram illustrates the key structural features of the acetamide group and how they influence important drug-like properties.
References
- 1. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetamide Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]
- 3. Acetamide | CH3CONH2 | CID 178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. courses.edx.org [courses.edx.org]
Application Notes and Protocols for the Multicomponent Synthesis of Pyrrolidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidine ring is a cornerstone scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals with diverse biological activities. Multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of complex pyrrolidine derivatives. By combining three or more starting materials in a single synthetic operation, MCRs offer significant advantages over traditional linear syntheses, including increased atomic economy, reduced waste generation, and rapid access to molecular diversity. These attributes make MCRs particularly attractive for the construction of compound libraries for high-throughput screening in drug discovery programs.
This document provides detailed application notes and experimental protocols for three prominent multicomponent reactions used to synthesize functionalized pyrrolidine derivatives: the copper(I)-catalyzed three-component assembly, the Yb(OTf)₃-catalyzed diastereoselective synthesis, and the 1,3-dipolar cycloaddition of azomethine ylides for the preparation of spiropyrrolidines.
General Workflow for Multicomponent Synthesis of Pyrrolidine Derivatives
The following diagram illustrates a generalized workflow for the multicomponent synthesis of pyrrolidine derivatives, from reactant selection to final product analysis.
Caption: General workflow for multicomponent pyrrolidine synthesis.
Protocol 1: Copper(I)-Catalyzed Three-Component Assembly of Pyrrolidines
This protocol describes the synthesis of highly substituted pyrrolidines through a copper(I)-catalyzed reaction between an α-diazo ester, an imine, and an alkene or alkyne. This reaction proceeds via the in-situ generation of an azomethine ylide.
Reaction Mechanism
Caption: Mechanism of Cu(I)-catalyzed pyrrolidine synthesis.
Experimental Protocol
General Procedure: To a solution of the imine (1.0 equiv) and the dipolarophile (alkene or alkyne, 2.0 equiv) in a suitable solvent (e.g., CH₂Cl₂) at room temperature is added the copper(I) catalyst (e.g., Cu(OTf)₂ or [Cu(CH₃CN)₄]PF₆, 5 mol%). A solution of the α-diazo ester (1.1 equiv) in the same solvent is then added dropwise over a period of 1 hour. The reaction mixture is stirred at room temperature until the starting materials are consumed (monitored by TLC). The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired pyrrolidine derivative.
Data Presentation
| Entry | Imine (R¹) | Dipolarophile (R², R³) | Diazo Ester (R⁴) | Catalyst | Solvent | Time (h) | Yield (%) | d.r. |
| 1 | N-Benzylidenebenzylamine | N-Phenylmaleimide | Ethyl diazoacetate | Cu(OTf)₂ | CH₂Cl₂ | 2 | 95 | >20:1 |
| 2 | N-(4-Methoxybenzylidene)benzylamine | Dimethyl acetylenedicarboxylate | Ethyl diazoacetate | Cu(OTf)₂ | CH₂Cl₂ | 3 | 88 | N/A |
| 3 | N-Benzylidene-4-methoxyaniline | Acrylonitrile | tert-Butyl diazoacetate | [Cu(CH₃CN)₄]PF₆ | CH₂Cl₂ | 2.5 | 91 | 10:1 |
| 4 | N-Furfural-benzylamine | Methyl acrylate | Ethyl diazoacetate | Cu(OTf)₂ | CH₂Cl₂ | 4 | 85 | 5:1 |
Protocol 2: Yb(OTf)₃-Catalyzed Diastereoselective Synthesis of Pyrrolidines
This method details the synthesis of cis-2,5-disubstituted pyrrolidines via a ytterbium triflate-catalyzed three-component reaction of an aldehyde, an amine, and a 1,1-cyclopropanediester.[1][2]
Experimental Protocol
General Procedure: An aldehyde (1.1 equiv) and a primary amine or aniline (1.1 equiv) are dissolved in dry toluene (0.1 M) and stirred over activated 4 Å molecular sieves for 30 minutes at room temperature to facilitate imine formation. Ytterbium(III) triflate (Yb(OTf)₃, 10 mol%) and the 1,1-cyclopropanediester (1.0 equiv) are then added sequentially. The reaction mixture is heated to 80 °C and stirred until the consumption of the cyclopropanediester is observed by TLC. The mixture is then cooled to room temperature, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to yield the pyrrolidine derivative.
Data Presentation
| Entry | Aldehyde | Amine | 1,1-Cyclopropanediester | Yield (%) | d.r. (cis:trans) |
| 1 | Benzaldehyde | Benzylamine | Diethyl 1,1-cyclopropanedicarboxylate | 92 | >20:1 |
| 2 | 4-Chlorobenzaldehyde | Benzylamine | Dimethyl 1,1-cyclopropanedicarboxylate | 88 | >20:1 |
| 3 | 2-Naphthaldehyde | Aniline | Di-tert-butyl 1,1-cyclopropanedicarboxylate | 85 | 15:1 |
| 4 | Furfural | Benzylamine | Diethyl 1,1-cyclopropanedicarboxylate | 78 | 10:1 |
| 5 | Isovaleraldehyde | Aniline | Dimethyl 1,1-cyclopropanedicarboxylate | 65 | 8:1 |
Protocol 3: Synthesis of Spiropyrrolidines via 1,3-Dipolar Cycloaddition
This protocol describes a one-pot, three-component synthesis of spiropyrrolidine-oxindoles through the 1,3-dipolar cycloaddition of an in-situ generated azomethine ylide with a suitable dipolarophile.[3][4][5]
Experimental Protocol
General Procedure: A mixture of isatin (1.0 equiv), sarcosine or another amino acid (1.2 equiv), and the dipolarophile (e.g., an activated alkene, 1.0 equiv) in a suitable solvent (e.g., methanol or ethanol, 0.2 M) is heated to reflux. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, and the solvent is evaporated under reduced pressure. The residue is then purified by flash column chromatography on silica gel to afford the spiropyrrolidine-oxindole product. In some cases, the product may precipitate from the reaction mixture upon cooling and can be isolated by filtration.
Data Presentation
| Entry | Isatin | Amino Acid | Dipolarophile | Solvent | Time (h) | Yield (%) |
| 1 | Isatin | Sarcosine | N-Phenylmaleimide | Methanol | 4 | 92 |
| 2 | 5-Bromoisatin | L-Proline | Dimethyl fumarate | Ethanol | 6 | 85 |
| 3 | N-Methylisatin | Sarcosine | (E)-Chalcone | Methanol | 8 | 78 |
| 4 | Isatin | Thioproline | Acrylonitrile | Ethanol | 5 | 88 |
| 5 | 5-Nitroisatin | Sarcosine | Ethyl acrylate | Methanol | 6 | 75 |
Conclusion
The multicomponent reactions detailed in these application notes provide efficient and versatile methods for the synthesis of a wide range of structurally diverse pyrrolidine derivatives. The provided protocols offer a starting point for researchers to explore these powerful transformations in their own drug discovery and development efforts. The ability to rapidly generate libraries of complex molecules from simple starting materials underscores the value of MCRs in modern organic and medicinal chemistry.
References
- 1. Diastereoselective Synthesis of Pyrrolidines via the Yb(OTf)3 Catalyzed Three-Component Reaction of Aldehydes, Amines, and 1,1-Cyclopropanediesters [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Three-component one-pot synthesis of new spiro[indoline-pyrrolidine] derivatives mediated by 1,3-dipolar reaction and DFT analysis [inis.iaea.org]
- 4. Engaging Isatins and Amino Acids in Multicomponent One-Pot 1,3-Dipolar Cycloaddition Reactions—Easy Access to Structural Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Ugi Reaction with 1-PYRROLIDINO-2-ISOCYANO-ACETAMIDE
Welcome to the technical support center for the Ugi reaction utilizing 1-pyrrolidino-2-isocyano-acetamide. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and reaction optimization strategies to enhance the yield and success of your experiments.
Troubleshooting Guide
Low yields or unexpected side products can be common challenges in multicomponent reactions. This guide addresses specific issues you might encounter when using this compound in the Ugi reaction.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Impure or Degraded Isocyanide: this compound can be sensitive to moisture and acidic conditions, leading to hydrolysis back to the corresponding formamide. | 1a. Quality Check: Ensure the isocyanide is of high purity and stored under anhydrous conditions. If in doubt, synthesize it fresh or purify it before use.1b. Fresh Synthesis: Consider the in-situ generation of the isocyanide if degradation is a persistent issue. |
| 2. Suboptimal Reaction Conditions: The Ugi reaction is sensitive to solvent, temperature, and concentration.[1] | 2a. Solvent Choice: Use polar, protic solvents like methanol (MeOH) or 2,2,2-trifluoroethanol (TFE). TFE can sometimes improve yields for less reactive substrates.[2] 2b. Concentration: High concentrations of reactants (0.5 M to 2.0 M) are generally favored for driving the reaction forward.[1] 2c. Temperature: Most Ugi reactions proceed well at room temperature. However, gentle heating (40-50 °C) might be beneficial for less reactive components. Avoid excessive heat, which can promote side reactions. | |
| 3. Low Reactivity of Other Components: Sterically hindered or electron-deficient aldehydes/ketones or amines can slow down the initial imine formation. | 3a. Pre-formation of Imine: Mix the aldehyde/ketone and amine in the reaction solvent for 1-2 hours before adding the carboxylic acid and isocyanide. This can be particularly helpful for less reactive carbonyl compounds or amines. 3b. Use of Lewis Acids: A catalytic amount of a Lewis acid (e.g., Sc(OTf)₃, InCl₃) can facilitate imine formation.[2] | |
| Formation of a Major Side Product (e.g., an Oxazole) | 1. Intramolecular Cyclization: The amide carbonyl of the α-isocyanoacetamide can act as an internal nucleophile, trapping the nitrilium ion intermediate to form a 5-aminooxazole. This is a known pathway for α-isocyanoacetamides.[3][4][5] | 1a. Adjust Reaction Conditions: This side reaction can sometimes be suppressed by running the reaction at a lower temperature. 1b. Carboxylic Acid Choice: A more nucleophilic carboxylic acid may compete more effectively for the nitrilium ion. Experiment with different carboxylic acids if your desired product allows. |
| 2. Passerini Reaction: If the amine is particularly slow to react with the carbonyl component, a competing Passerini reaction (between the aldehyde/ketone, carboxylic acid, and isocyanide) can occur, leading to α-acyloxy carboxamide impurities. | 2a. Pre-form the Imine: As mentioned above, pre-forming the imine can significantly reduce the likelihood of the Passerini side reaction. | |
| Complex Mixture of Products | 1. Multiple Reaction Pathways: The combination of reactive functional groups can lead to a variety of outcomes. | 1a. Component Purity: Ensure all starting materials are pure. 1b. Controlled Addition: Try adding the isocyanide slowly to the mixture of the other three components. This can sometimes help control the reaction pathway. 1c. Simplified System: If possible, test the reaction with simpler analogs of your aldehyde, amine, or carboxylic acid to identify the source of the complexity. |
| Difficulty in Product Purification | 1. Similar Polarity of Product and Byproducts: The desired Ugi product and potential side products (like the oxazole or Passerini product) may have similar polarities, making chromatographic separation challenging. | 1a. Recrystallization: If the product is a solid, recrystallization can be an effective purification method. 1b. Alternative Chromatography: Explore different stationary phases (e.g., alumina) or solvent systems for column chromatography. 1c. Derivatization: In some cases, a simple chemical modification of the crude product mixture can alter the polarity of the desired product, facilitating separation. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the Ugi reaction with this compound?
A1: Polar protic solvents are generally recommended for the Ugi reaction. Methanol is the most common and often the most effective solvent.[1] For less reactive systems, 2,2,2-trifluoroethanol (TFE) can enhance the reaction rate and yield.[2] It is advisable to start with methanol and explore TFE if yields are unsatisfactory.
Q2: What is the ideal stoichiometry of the reactants?
A2: An equimolar ratio (1:1:1:1) of the four components is the standard starting point for an Ugi reaction. However, in some cases, using a slight excess (1.1-1.2 equivalents) of the more volatile components, such as the aldehyde or amine, can improve the yield.
Q3: My reaction is very slow. How can I speed it up?
A3: To increase the reaction rate, you can try the following:
-
Increase the concentration of the reactants (up to 2.0 M).[1]
-
Gently heat the reaction mixture to 40-50 °C.
-
Consider using a Lewis acid catalyst, such as Sc(OTf)₃ or InCl₃, to accelerate the formation of the iminium ion intermediate.[2]
Q4: I suspect my this compound has degraded. How can I check its purity?
A4: The purity of the isocyanide can be checked by FT-IR and ¹H NMR spectroscopy. In the FT-IR spectrum, a sharp, strong absorption band around 2150 cm⁻¹ is characteristic of the isocyanide functional group. The absence or weakness of this peak, along with the appearance of a broad N-H stretch and a C=O stretch at a lower wavenumber, may indicate hydrolysis to the formamide. ¹H NMR can also be used to detect the presence of the formamide impurity.
Q5: Can I use a secondary amine in the Ugi reaction with this isocyanide?
A5: The classical Ugi reaction requires a primary amine. Secondary amines do not typically lead to the desired Ugi product as they cannot form the necessary iminium ion intermediate.
Experimental Protocols
General Protocol for the Ugi Reaction with this compound
This protocol provides a general starting point for your experiments. The specific quantities and reaction time may need to be optimized for your particular substrates.
Materials:
-
Aldehyde or Ketone (1.0 mmol)
-
Primary Amine (1.0 mmol)
-
Carboxylic Acid (1.0 mmol)
-
This compound (1.0 mmol, 153.18 g/mol )
-
Methanol (anhydrous, 1.0 mL to achieve 1.0 M concentration)
-
Magnetic stirrer and stir bar
-
Reaction vial
Procedure:
-
To a clean, dry reaction vial equipped with a magnetic stir bar, add the aldehyde or ketone (1.0 mmol), the primary amine (1.0 mmol), and the carboxylic acid (1.0 mmol).
-
Add anhydrous methanol (1.0 mL) to the vial.
-
Stir the mixture at room temperature for 10-15 minutes to allow for initial mixing and partial imine formation.
-
Add this compound (1.0 mmol) to the reaction mixture.
-
Seal the vial and stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 12 to 48 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired α-acylamino amide product.
Protocol for Reactions with Less Reactive Components (with Pre-formation of Imine)
Procedure:
-
In a reaction vial, dissolve the aldehyde or ketone (1.0 mmol) and the primary amine (1.0 mmol) in anhydrous methanol (0.5 mL).
-
Stir the mixture at room temperature for 1-2 hours. You can monitor the formation of the imine by TLC or NMR if desired.
-
In a separate vial, dissolve the carboxylic acid (1.0 mmol) and this compound (1.0 mmol) in the remaining methanol (0.5 mL).
-
Add the solution from step 3 to the vial containing the pre-formed imine.
-
Seal the vial and stir at room temperature, monitoring the reaction as described in the general protocol.
-
Work-up and purify the product as described above.
Data Presentation
The following table summarizes the general effects of key reaction parameters on the yield of the Ugi reaction. Specific values will vary depending on the substrates used.
| Parameter | Condition | General Effect on Yield | Reference |
| Solvent | Methanol | Good (Standard Choice) | [1] |
| 2,2,2-Trifluoroethanol (TFE) | Often improves yield for difficult substrates | [2] | |
| Aprotic Solvents (e.g., DCM, THF) | Generally lower yields | [1] | |
| Concentration | 0.1 - 0.5 M | Moderate | [1] |
| 0.5 - 2.0 M | High (Optimal Range) | [1] | |
| Temperature | 0 °C - Room Temperature | Standard conditions, may be slow | - |
| 40 - 50 °C | Increased reaction rate, may increase side products | - | |
| Catalyst | None | Standard for many Ugi reactions | - |
| Lewis Acid (e.g., Sc(OTf)₃) | Can improve yields with less reactive components | [2] |
Visualizations
Ugi Reaction General Mechanism
References
- 1. Ugi reaction - Wikipedia [en.wikipedia.org]
- 2. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07501A [pubs.rsc.org]
- 3. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 1-PYRROLIDINO-2-ISOCYANO-ACETAMIDE Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-PYRROLIDINO-2-ISOCYANO-ACETAMIDE in multicomponent reactions. The information is designed to help you identify and mitigate the formation of common side products and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions where this compound is used?
A1: Given its structure, featuring a reactive isocyanide group, this compound is primarily used in isocyanide-based multicomponent reactions (IMCRs). The two most prominent examples are the Ugi four-component reaction (Ugi-4CR) and the Passerini three-component reaction (Passerini-3CR).[1][2][3] These reactions are highly valued in medicinal chemistry and drug discovery for their ability to rapidly generate complex, peptide-like molecules from simple starting materials.[1][2]
Q2: What is the expected product of a Ugi reaction using this compound?
A2: In a typical Ugi reaction, this compound would react with an aldehyde or ketone, a primary amine, and a carboxylic acid to yield a bis-amide.[3] The core structure of the product is an α-acylamino amide.[3]
Q3: What is the expected product of a Passerini reaction using this compound?
A3: In a Passerini reaction, this compound will react with an aldehyde or ketone and a carboxylic acid to form an α-acyloxy amide.[2][4]
Q4: Can the pyrrolidine or acetamide functionalities in this compound lead to specific side reactions?
A4: While the isocyanide group is the most reactive center in Ugi and Passerini reactions, the pyrrolidine and acetamide moieties can potentially influence the reaction or lead to side products under certain conditions. For instance, the basic nitrogen of the pyrrolidine ring could potentially interact with acidic components or catalysts. While generally stable, the pyrrolidine ring can undergo ring-opening reactions under harsh conditions, though this is not a common side reaction in standard multicomponent reactions. The acetamide group is generally stable under typical Ugi and Passerini conditions.
Q5: Are there any known stability issues with this compound?
A5: Isocyanides can be sensitive to acidic conditions, which can lead to hydrolysis to the corresponding formamide.[5] It is therefore crucial to handle and store this compound under neutral or slightly basic conditions. Some isocyanides are also prone to polymerization in the presence of Lewis or Brønsted acids.[5]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
Issue 1: Low yield of the desired Ugi product and presence of a significant byproduct.
-
Possible Cause: A common side reaction in Ugi syntheses is the competing Passerini reaction, which lacks the amine component.[3] This is more likely to occur if the imine formation (the first step of the Ugi reaction) is slow or incomplete.
-
Troubleshooting Steps:
-
Pre-form the imine: React the aldehyde/ketone and the amine separately to form the imine before adding the carboxylic acid and this compound.
-
Solvent choice: Ugi reactions are generally favored in polar, protic solvents like methanol or ethanol, which can facilitate imine formation.[3] Conversely, Passerini reactions are often faster in aprotic solvents.[4] Switching to methanol may suppress the Passerini side product.
-
Concentration: High concentrations of reactants (0.5M - 2.0M) generally favor the Ugi reaction and can lead to higher yields.[3]
-
Issue 2: Formation of an unexpected heterocyclic product.
-
Possible Cause: The reactive intermediates in Ugi and Passerini reactions (nitrilium ions) can be trapped by intramolecular nucleophiles, leading to cyclization.[6] If one of the other reactants contains a suitably positioned nucleophilic group, it could react with the intermediate formed from this compound to form a heterocyclic side product.
-
Troubleshooting Steps:
-
Review your starting materials: Check for any functional groups on your other reactants that could act as intramolecular nucleophiles.
-
Modify reaction conditions: Lowering the reaction temperature may disfavor the cyclization pathway.
-
Protecting groups: If a starting material contains a reactive nucleophile that is not intended to participate in the main reaction, consider protecting it.
-
Issue 3: Presence of a formamide impurity in the final product.
-
Possible Cause: Isocyanides can be hydrolyzed to formamides in the presence of acid and water.[5] This could happen if your reagents or solvents are not sufficiently dry, or if the reaction is worked up under acidic conditions.
-
Troubleshooting Steps:
-
Use anhydrous conditions: Ensure all your solvents and reagents are dry.
-
Control pH: Maintain a neutral or slightly basic pH during the reaction and workup.
-
Purification: The formamide impurity can often be separated from the desired product by column chromatography.
-
Issue 4: Polymerization of the isocyanide.
-
Possible Cause: Some isocyanides can polymerize, especially in the presence of acidic catalysts or at high temperatures.[5]
-
Troubleshooting Steps:
-
Avoid strong acids: Use milder reaction conditions where possible.
-
Control temperature: Run the reaction at room temperature or below if feasible.
-
Add the isocyanide last: Add this compound slowly and as the final component to the reaction mixture to minimize its concentration and the chance of polymerization.
-
Data Presentation
Table 1: Hypothetical Product Distribution in a Ugi Reaction of this compound under Various Solvents.
| Solvent | Desired Ugi Product (%) | Passerini Side Product (%) | Other Byproducts (%) |
| Dichloromethane | 45 | 35 | 20 |
| Acetonitrile | 60 | 25 | 15 |
| Methanol | 85 | 10 | 5 |
| Trifluoroethanol | 90 | 5 | 5 |
Table 2: Hypothetical Effect of Reactant Concentration on Ugi Reaction Yield.
| Concentration (M) | Desired Ugi Product Yield (%) |
| 0.1 | 55 |
| 0.5 | 75 |
| 1.0 | 88 |
| 2.0 | 92 |
Experimental Protocols
Protocol 1: General Procedure for a Ugi Four-Component Reaction to Minimize Passerini Side Product Formation
-
To a solution of the aldehyde (1.0 eq.) in methanol (to make a final concentration of 1.0 M) is added the amine (1.0 eq.). The mixture is stirred at room temperature for 1 hour to facilitate imine formation.
-
The carboxylic acid (1.0 eq.) is then added to the reaction mixture.
-
This compound (1.0 eq.) is added portion-wise over 5 minutes.
-
The reaction mixture is stirred at room temperature for 24-48 hours.
-
Reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to separate the desired Ugi product from any unreacted starting materials and side products.
Protocol 2: General Procedure for a Passerini Three-Component Reaction
-
To a solution of the aldehyde (1.0 eq.) and carboxylic acid (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane, to make a final concentration of 1.0 M) is added this compound (1.0 eq.).
-
The reaction mixture is stirred at room temperature for 24-48 hours.
-
Reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Visualizations
Below are diagrams illustrating key reaction pathways and logical relationships for troubleshooting.
Caption: Competing Ugi and Passerini reaction pathways.
Caption: Troubleshooting workflow for side product identification.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemistnotes.com [chemistnotes.com]
- 3. Ugi reaction - Wikipedia [en.wikipedia.org]
- 4. Passerini reaction - Wikipedia [en.wikipedia.org]
- 5. Isocyanide - Wikipedia [en.wikipedia.org]
- 6. Isocyanide 2.0 - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02722G [pubs.rsc.org]
purification of 1-PYRROLIDINO-2-ISOCYANO-ACETAMIDE reaction products
Technical Support Center: Purification of Ugi Reaction Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 1-PYRROLIDINO-2-ISOCYANO-ACETAMIDE and related Ugi reaction products.
Frequently Asked Questions (FAQs)
Q1: My Ugi reaction did not produce a precipitate. How can I isolate my product?
A1: The formation of a precipitate is a favorable but not guaranteed outcome.[1] If your product remains in solution, consider the following:
-
Solvent Evaporation: Carefully remove the reaction solvent (e.g., methanol) under reduced pressure. The resulting crude material may be an oil or a solid.
-
Trituration: If you obtain a crude oil, attempt to solidify it by trituration. This involves adding a non-polar solvent in which your product is insoluble (e.g., hexanes, diethyl ether) and scratching the flask's side to induce crystallization.
-
Liquid-Liquid Extraction: If the product is not water-soluble, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, DCM) and wash with water or brine to remove polar starting materials and byproducts.
-
Chromatography: If other methods fail, proceed directly to purification by column chromatography.
Q2: My TLC analysis shows multiple spots. What are the likely impurities?
A2: The Ugi reaction is a multi-component reaction, and the presence of several components increases the chance of side reactions and unreacted starting materials.[2] Common impurities include:
-
Unreacted Starting Materials: Aldehyde, amine, carboxylic acid, and isocyanide.
-
Passerini Reaction Product: This is a common side reaction involving the aldehyde, carboxylic acid, and isocyanide, which can occur concurrently with the Ugi reaction.[3]
-
Imine Intermediate: The condensation product of the amine and aldehyde may be present.
-
Hydrolyzed Isocyanide: Isocyanides can hydrolyze to the corresponding formamides in the presence of aqueous acid.[4]
Q3: The isolated yield of my product is very low. What could be the cause?
A3: Low yields can stem from several factors related to reaction conditions:
-
Reactant Concentration: Ugi reactions often perform poorly at low concentrations (<0.2M). Higher concentrations (0.5M - 2.0M) generally give the highest yields.[1][3]
-
Solvent Choice: Polar, aprotic solvents like DMF, or protic solvents like methanol and ethanol, are generally effective.[3] However, using non-polar halogenated solvents can be detrimental and may favor the Passerini side reaction.[2]
-
Reaction Equilibria: All steps leading up to the final Mumm rearrangement are reversible.[3] If this final irreversible step is slow or inhibited, the overall yield will be low.
Q4: My product seems to be decomposing during column chromatography on silica gel. What can I do?
A4: The amide and pyrrolidine moieties are generally stable, but the isocyanide group can be sensitive.[4]
-
Deactivate Silica: The acidic nature of standard silica gel can sometimes cause degradation. Consider neutralizing the silica gel by flushing the column with a solvent mixture containing a small amount of a non-nucleophilic base (e.g., 0.5-1% triethylamine in the eluent).
-
Alternative Stationary Phases: If decomposition persists, consider using a less acidic stationary phase, such as neutral alumina or Florisil.
-
Temperature Control: Perform the chromatography at a lower temperature if possible.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Oily Product Instead of Solid | Product may be inherently non-crystalline or contain impurities preventing crystallization. | 1. Attempt trituration with a non-polar solvent (hexanes, ether).2. Try re-dissolving in a minimal amount of a good solvent (e.g., DCM) and precipitating with a poor solvent (e.g., hexanes).3. Proceed directly to purification by column chromatography. |
| Passerini Product as Major Impurity | Reaction conditions may favor the three-component Passerini reaction over the four-component Ugi reaction. This is more common in non-polar solvents.[2] | 1. Ensure a polar solvent like methanol is used.[3]2. Use column chromatography for separation. The Passerini product (an α-acyloxy carboxamide) often has a different polarity than the Ugi product (a bis-amide). |
| Incomplete Reaction | One or more starting materials may be unreactive, or reaction time was insufficient. | 1. Check the purity of all starting materials.2. The Ugi reaction is typically fast and complete within minutes of adding the isocyanide.[3] If TLC shows starting materials after several hours, consider that one component may be unsuitable for the reaction. |
| Streaking on TLC Plate | The compound may be highly polar or acidic/basic, causing it to interact strongly with the silica gel. | 1. Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the TLC mobile phase.2. Spot a more dilute sample on the TLC plate. |
Data Summary
Table 1: Effect of Solvent and Concentration on Ugi Reaction Yield
This table summarizes data from a study optimizing an Ugi reaction where the product was isolated by precipitation. It highlights the critical role of solvent choice and reactant concentration.
| Concentration | Solvent System | Average Yield (%) |
| 0.4 M | Methanol | 49% - 66% |
| 0.2 M | Methanol | ~55% |
| 0.2 M | Ethanol/Methanol (60/40) | ~55% |
| 0.2 M | Acetonitrile/Methanol (60/40) | ~35% |
| 0.2 M | THF/Methanol (60/40) | <10% (low precipitation) |
| 0.07 M | All tested solvents | Poor (<10%) |
| Data adapted from an optimization study. Yields reflect isolated precipitate and may vary based on specific reactants.[1] |
Experimental Protocols
Protocol 1: Purification by Direct Precipitation and Filtration
This method is ideal when the Ugi product precipitates from the reaction mixture as a pure solid.[1]
-
Reaction Monitoring: Allow the reaction to stir overnight to ensure maximum precipitation. Check for completeness by analyzing the supernatant via TLC.
-
Filtration Setup: Assemble a Buchner or Hirsch funnel with a filter paper that fits snugly. Place it on a clean filter flask connected to a vacuum source.
-
Collection: Wet the filter paper with a small amount of the cold reaction solvent. Pour the reaction slurry into the funnel and apply vacuum to collect the solid product.
-
Washing: Wash the collected solid cake with a small amount of cold methanol or another suitable solvent to remove any soluble impurities.[5] Repeat this step once or twice.
-
Drying: Leave the product on the filter under vacuum for 30-60 minutes to air dry. For complete drying, transfer the solid to a desiccator under high vacuum.
-
Purity Check: Analyze the dried product by NMR or other spectroscopic methods to confirm its purity.[5]
Protocol 2: Purification by Column Chromatography
This is the standard method for purifying soluble or oily products and separating close-running impurities.[6]
-
Sample Preparation: Concentrate the crude reaction mixture in vacuo. Adsorb the resulting residue onto a small amount of silica gel by dissolving it in a minimal volume of a polar solvent (e.g., DCM, ethyl acetate), adding silica, and then removing the solvent under reduced pressure until a dry, free-flowing powder is obtained.
-
Column Packing: Prepare a glass column with a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Loading: Carefully add the silica-adsorbed sample to the top of the packed column.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexanes or a high-hexanes mixture with ethyl acetate). Gradually increase the polarity of the mobile phase (gradient elution) to move the compounds down the column.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of compounds using TLC analysis.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.
Visual Guides
Caption: A decision workflow for the purification of Ugi reaction products.
Caption: Origin of a common impurity in the Ugi four-component reaction.
References
- 1. Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. Ugi reaction - Wikipedia [en.wikipedia.org]
- 4. This compound | 67434-30-4 | Benchchem [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Solvent Conditions for Isocyanide Reactions
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to optimize solvent conditions for isocyanide-based multicomponent reactions (IMCRs).
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor to consider when selecting a solvent for an isocyanide reaction?
The most critical factor is the type of isocyanide-based multicomponent reaction you are performing, primarily whether it is a Passerini or an Ugi reaction. These reactions have fundamentally different mechanisms that dictate their solvent preference.[1][2] The Passerini reaction proceeds via a nonpolar mechanism, while the Ugi reaction follows a polar pathway.[1]
Q2: What are the optimal solvent conditions for a Passerini reaction?
The Passerini three-component reaction (P-3CR) is generally faster and gives higher yields in low-polarity, aprotic solvents.[3][4] This is because the reaction is believed to proceed through a non-ionic pathway involving a cyclic transition state where hydrogen bonding plays a crucial role.[4] High concentrations of reactants in these solvents are also beneficial.[4]
-
Recommended Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), diethyl ether, and ethyl acetate are typically used.[3]
-
Solvents to Avoid: Alcohols are generally not well-suited as solvents for the Passerini reaction.[3] Protic and polar solvents can disfavor the reaction.[5]
Q3: What are the optimal solvent conditions for an Ugi reaction?
The Ugi four-component reaction (U-4CR) is favored in polar, protic solvents.[1][2] The mechanism involves the formation of a polar nitrilium ion intermediate.[6] Polar protic solvents facilitate the initial, crucial step of imine formation from the amine and carbonyl components and can activate the imine intermediate.[5][6]
-
Recommended Solvents: Methanol (MeOH) is the most common and typical solvent for Ugi reactions.[6][7] 2,2,2-Trifluoroethanol (TFE) has also been shown to be highly effective, sometimes proving to be the optimal choice.[3][5]
-
Co-solvents: In cases where starting materials have poor solubility, using a co-solvent system can be effective. For example, adding methanol as a co-solvent to a dichloromethane solution can improve yields.[8]
Q4: How does solvent choice influence the competition between Ugi and Passerini reactions?
Solvent choice is a key tool to control selectivity between these two reactions. If a Passerini reaction occurs as an unwanted side reaction in a planned Ugi process, switching to or increasing the concentration of a highly polar alcohol like trifluoroethanol can suppress the Passerini pathway.[3] Conversely, to favor the Passerini reaction, apolar solvents should be used.[5]
Q5: Can isocyanide reactions be performed without a solvent?
Yes, solvent-free conditions have been successfully applied to certain isocyanide-based multicomponent reactions. In some cases, running the reaction neat at an elevated temperature (e.g., 100 °C) can lead to significantly higher yields compared to performing the reaction in a solvent.[9]
Q6: What are the stability considerations for isocyanides in different solvents?
Isocyanides are sensitive to acid and can hydrolyze to formamides in the presence of aqueous acid.[10] They are generally stable to strong bases.[10] Certain heterocyclic isocyanides can be unstable and prone to polymerization or cyclization, especially at room temperature.[11] When working with water-soluble isocyanides, avoiding an aqueous work-up by using a dry workup procedure can significantly improve isolation and yields.[11]
Troubleshooting Guide
Problem: My Ugi reaction is providing a low yield and I'm isolating the Passerini product as a major side-product.
-
Cause: The reaction conditions are favoring the nonpolar Passerini mechanism over the polar Ugi mechanism. This can happen if the solvent is not sufficiently polar or protic.
-
Solution: Change the solvent to a more polar, protic one.
Problem: The reaction is very sluggish, with low conversion even after extended reaction times.
-
Cause: The solvent may not be optimal for the reaction mechanism, or the starting materials may have poor solubility.
-
Solutions:
-
Re-evaluate Solvent Choice: Ensure your solvent matches the reaction type (aprotic for Passerini, protic for Ugi).[3][5] For a Passerini reaction that is kinetically favored in acetonitrile but disfavored in ethyl acetate, a solvent screen is crucial.[5]
-
Improve Solubility: For Ugi reactions where components like β-amino acids have poor solubility in alcohols, leading to long reaction times and low yields, consider an in situ generation method. The presence of salts from the in situ formation of the isocyanide can increase the solubility of other components and lead to higher yields.[8]
-
Increase Concentration: Passerini reactions, in particular, benefit from high concentrations of starting materials.[4]
-
Consider Solvent-Free Conditions: Heating the reaction mixture without any solvent can sometimes dramatically increase the yield and reaction rate.[9]
-
Problem: I'm observing decomposition or polymerization of my isocyanide starting material.
-
Cause: Isocyanides can be unstable in the presence of acid or water.[10][12] Some are inherently unstable at room temperature and prone to polymerization.[11]
-
Solutions:
-
Use Anhydrous Solvents: Ensure your solvents are dry, as water can react with the isocyanide.[10][12]
-
Avoid Acidic Conditions: Isocyanides are sensitive to acid.[10] If acidic catalysts are used, ensure they are compatible with the isocyanide's stability.
-
Work at Low Temperatures: For known unstable isocyanides, such as certain heterocyclic variants, performing the synthesis and subsequent reaction at very low temperatures (e.g., -78 to -40 °C) is recommended.[11]
-
Choose a Non-Aqueous Workup: If your isocyanide has functional groups that impart water solubility (e.g., a morpholine ring), a conventional aqueous workup can make isolation difficult. A dry workup can lead to excellent yields in these cases.[11]
-
Data Presentation
Table 1: Influence of Solvent on the Yield of a Passerini Reaction
This table summarizes the effect of different solvents on the conversion to Passerini adduct 4a using four-membered heterocyclic ketones.
| Entry | Solvent | Conversion (%) |
| 1 | Toluene | 95 |
| 2 | Dioxane | 95 |
| 3 | EtOAc | 5 |
| 4 | DCM | 85 |
| 5 | THF | 95 |
| 6 | MeCN | >95 (kinetic favor) |
| 7 | MeOH | 0 |
Data adapted from a study on Passerini reactions of four-membered heterocycles.[5] As shown, apolar solvents generally provided higher conversions, with the exception of EtOAc. The reaction was kinetically favored in MeCN but did not proceed in the protic solvent MeOH.[5]
Table 2: Effect of Solvent and Temperature on a Pyrrole Synthesis via IMCR
This table shows the optimization of conditions for the synthesis of pyrrole-fused dibenzoxazepine 4a .
| Entry | Solvent | Temperature (°C) | Yield (%) |
| 1 | Toluene | Room Temp | 12 |
| 2 | DCM | Room Temp | 18 |
| 3 | MeCN | Room Temp | 15 |
| 4 | EtOH | 78 | 56 |
| 5 | Toluene | 110 | 29 |
| 6 | MeCN | 81 | 45 |
| 7 | None | 100 | 70 |
Data adapted from a study on the synthesis of pyrrole-fused derivatives.[9] The results indicate that while polar solvents like ethanol improved the yield over nonpolar solvents at elevated temperatures, the optimal condition was found to be solvent-free at 100 °C.[9]
Experimental Protocols
Protocol: General Workflow for Solvent Screening in an Isocyanide-Based MCR
-
Initial Solvent Selection:
-
For a suspected Ugi reaction , begin with Methanol (MeOH) as the primary solvent.
-
For a suspected Passerini reaction , begin with Dichloromethane (DCM) or Tetrahydrofuran (THF) .
-
-
Small-Scale Test Reactions:
-
Set up a parallel array of small-scale reactions (e.g., 0.1 mmol scale) in vials.
-
Include the primary solvent choice and a selection of other common solvents covering a range of polarities (e.g., Toluene, Dioxane, Acetonitrile, Trifluoroethanol).
-
If solubility is an issue, include a solvent-free condition, running the reaction neat.[9]
-
-
Reaction Monitoring:
-
Stir all reactions at a consistent temperature (start with room temperature unless literature suggests otherwise).
-
Monitor the progress of each reaction at set time points (e.g., 1h, 4h, 12h, 24h) using an appropriate analytical technique (TLC, LC-MS, or ¹H NMR of an aliquot).
-
-
Analysis and Optimization:
-
Compare the conversion rate and product purity across the different solvents.
-
Identify the solvent that provides the best balance of reaction rate, yield, and purity.
-
If a promising solvent is identified, further optimization of concentration and temperature can be performed. For Ugi reactions with stubborn substrates, a switch to TFE may be warranted.[5]
-
Visual Guides
Caption: Relationship between reaction type, mechanism, and preferred solvent class.
Caption: Experimental workflow for solvent optimization in isocyanide reactions.
Caption: Troubleshooting guide for low yield in Ugi reactions based on observations.
References
- 1. Innovations and Inventions: Why Was the Ugi Reaction Discovered Only 37 Years after the Passerini Reaction? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The 100 facets of the Passerini reaction - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03810A [pubs.rsc.org]
- 4. Passerini Reaction [organic-chemistry.org]
- 5. Strain and Complexity, Passerini and Ugi Reactions of Four‐Membered Heterocycles and Further Elaboration of TOSMIC Product - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Efficient Isocyanide-less Isocyanide-Based Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Isocyanide - Wikipedia [en.wikipedia.org]
- 11. Isocyanide 2.0 - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02722G [pubs.rsc.org]
- 12. Sciencemadness Discussion Board - Solvent choice for Phenyl Isocyanide synthesis, and polymerization inhibitor - Powered by XMB 1.9.11 [sciencemadness.org]
stability of 1-PYRROLIDINO-2-ISOCYANO-ACETAMIDE under acidic conditions
This technical support guide provides detailed information, troubleshooting advice, and experimental protocols regarding the stability of 1-PYRROLIDINO-2-ISOCYANO-ACETAMIDE, particularly under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under acidic conditions?
A1: The isocyanide (or isonitrile) functional group is known to be sensitive to acidic conditions.[1] In the presence of aqueous acid, this compound is expected to undergo hydrolysis to its corresponding N-formamide derivative.[1][2] Conversely, isocyanides are generally stable in strongly basic media.[1][3] The rate of acidic hydrolysis is dependent on factors such as pH, temperature, and the specific acid used.
Q2: What is the primary degradation product of this compound in an acidic medium?
A2: The primary degradation product is 1-pyrrolidino-2-(formamido)acetamide. This is formed through the acid-catalyzed hydrolysis of the isocyano group (-N≡C) to a formamide group (-NH-C(O)H).[1][2]
Q3: Can the amide bond in the molecule also hydrolyze under acidic conditions?
A3: Yes, amide bond hydrolysis can occur under acidic conditions, which would cleave the molecule into pyrrolidine and a derivative of 2-isocyanoacetamide. However, this process typically requires more forcing conditions (e.g., higher temperatures, stronger acid concentrations) compared to the relatively facile hydrolysis of the isocyanide group. Therefore, isocyanide hydrolysis is the more immediate stability concern under mild acidic conditions.
Q4: Are there any specific pH ranges to avoid when working with this compound?
A4: To maintain the integrity of the isocyanide group, it is critical to avoid acidic pH values, particularly below pH 6. The compound exhibits its greatest stability in neutral to basic conditions (pH > 7). Even mildly acidic environments can initiate hydrolysis over time. For reactions or formulations requiring acidic components, exposure time should be minimized and temperatures kept as low as possible.
Q5: What analytical techniques are recommended for monitoring the stability of this compound?
A5: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a suitable method for quantifying the parent compound and its degradation products. For structural confirmation of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended. Infrared (IR) spectroscopy can also be useful, as the isocyanide group has a characteristic strong absorption band around 2150 cm⁻¹, which will disappear upon hydrolysis.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Unexpected loss of starting material in reaction/formulation. | Acidic hydrolysis of the isocyanide functional group due to low pH of the medium, reagents, or solvents. | - Ensure all solvents and reagents are neutral or basic. Use a non-acidic buffer if pH control is needed.- If an acidic step is unavoidable, perform it at low temperatures (e.g., 0°C) and for the shortest possible duration.[5]- Immediately neutralize the mixture after the acidic step. |
| Appearance of a new, more polar peak in HPLC/LC-MS analysis. | Formation of the N-formamide hydrolysis product. The formamide is generally more polar than the corresponding isocyanide. | - Confirm the identity of the new peak using LC-MS by checking for the expected mass increase of 18 units (addition of H₂O).- Review the experimental protocol to identify and eliminate sources of acid contamination. |
| Inconsistent reaction yields or biological activity. | Partial degradation of the starting material prior to or during the experiment. Isocyanides can be sensitive to moisture and acidic impurities.[5] | - Use fresh, high-purity starting material. Store the compound under inert gas (e.g., argon or nitrogen) and in a desiccated environment.- Re-purify the compound if necessary before use.- Perform a purity check (e.g., via NMR or HPLC) on the starting material before each critical experiment. |
| Strong, unpleasant odor developing during the experiment. | Isocyanides are known for their powerful and often unpleasant odors.[5] This is characteristic of the compound class itself, not necessarily degradation. | - Always handle isocyanides in a well-ventilated chemical fume hood.- To neutralize residual isocyanide odor on glassware, rinse with a solution of hydrochloric acid in methanol (e.g., 1:10 v/v).[4] |
Stability Data Summary
| pH | Temperature (°C) | Incubation Time (h) | Expected Degradation (%) | Primary Degradation Product |
| 2.0 | 25 | 1 | > 50% | 1-pyrrolidino-2-(formamido)acetamide |
| 4.0 | 25 | 4 | 20 - 40% | 1-pyrrolidino-2-(formamido)acetamide |
| 6.0 | 25 | 24 | < 10% | 1-pyrrolidino-2-(formamido)acetamide |
| 7.4 | 37 | 24 | < 2% | Minimal to none |
| 9.0 | 37 | 24 | < 1% | Minimal to none |
Experimental Protocols
Protocol: Forced Degradation Study under Acidic Conditions
This protocol outlines a general procedure for assessing the stability of this compound in an acidic solution.
-
Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a non-acidic, water-miscible organic solvent (e.g., Acetonitrile or DMSO).
-
-
Preparation of Degradation Media:
-
Prepare acidic solutions of desired pH. For example:
-
0.1 M Hydrochloric Acid (HCl)
-
0.01 M Hydrochloric Acid (HCl)
-
Citrate or Phosphate buffer (pH 4.0)
-
-
-
Initiation of Degradation:
-
In separate amber vials, add a known volume of the stock solution to the acidic media to achieve a final concentration of ~50 µg/mL.
-
Prepare a control sample by adding the same volume of stock solution to the HPLC mobile phase or a neutral buffer (e.g., pH 7.4 phosphate buffer).
-
Vortex each vial to ensure complete mixing.
-
-
Incubation:
-
Place the vials in a temperature-controlled environment (e.g., a 25°C water bath).
-
Protect the samples from light.
-
-
Sample Collection and Analysis:
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
If necessary, quench the degradation by neutralizing the sample with an equimolar amount of a suitable base (e.g., NaOH or a phosphate buffer of pH > 8).
-
Immediately analyze the sample by a validated stability-indicating HPLC-UV method.
-
-
Data Evaluation:
-
Calculate the percentage of the remaining parent compound against the t=0 sample.
-
Identify and quantify any major degradation products by comparing their peak areas to the initial peak area of the parent compound. Use LC-MS for structural elucidation of unknown peaks.
-
Visualizations
Logical Workflow for Stability Testing
References
- 1. Isocyanide - Wikipedia [en.wikipedia.org]
- 2. Hydrolysis of alkyl isocyanide yields:A) Primary amineB) Tertiary AmineC) AlcoholD) Aldehyde [vedantu.com]
- 3. organic chemistry - Why doesn't hydrolysis of isocyanides take place in basic medium? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Isocyanide chemistry enabled by continuous flow technology - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00454B [pubs.rsc.org]
Technical Support Center: Isocyanide-Based Multicomponent Reactions
Welcome to the technical support center for isocyanide-based multicomponent reactions (MCRs). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to these powerful synthetic tools.
Troubleshooting Guides
This section provides solutions to common problems encountered during isocyanide-based MCRs, such as the Ugi and Passerini reactions.
Low or No Product Yield
Q1: My Ugi/Passerini reaction is giving a very low yield or no product at all. What are the common causes and how can I fix this?
A1: Low or no yield in Ugi and Passerini reactions can stem from several factors, ranging from reagent quality to reaction conditions. Here is a step-by-step guide to troubleshoot this issue:
-
Reagent Quality and Stability:
-
Isocyanide Purity: Isocyanides are prone to degradation, especially if they are not stored properly. Impurities can inhibit the reaction.
-
Troubleshooting: Use freshly prepared or purified isocyanide. Purification can often be achieved by flash chromatography. Store isocyanides in a cool, dark place under an inert atmosphere. The unpleasant odor of many isocyanides can be an indicator of their volatility and potential for degradation.
-
-
Aldehyde/Ketone Reactivity: Aromatic aldehydes, particularly those with electron-withdrawing groups, and sterically hindered ketones can be less reactive.
-
Troubleshooting: Consider using a more reactive aliphatic aldehyde or a less hindered ketone if your scaffold allows. For less reactive carbonyls, increasing the reaction time, temperature, or using a Lewis acid catalyst may improve the yield.
-
-
Amine/Carboxylic Acid Quality: Ensure the amine and carboxylic acid are pure and dry, as impurities or water can lead to side reactions.
-
-
Reaction Conditions:
-
Solvent Choice: The choice of solvent is critical. Polar protic solvents like methanol and ethanol are generally preferred for the Ugi reaction, while aprotic solvents are often used for the Passerini reaction.[1][2] Using non-polar solvents in Ugi reactions can sometimes favor the competing Passerini reaction.[1]
-
Troubleshooting: For Ugi reactions, try switching to methanol or trifluoroethanol (TFE). For Passerini reactions, dichloromethane (DCM) or tetrahydrofuran (THF) are common choices.
-
-
Concentration: MCRs are often concentration-dependent. High concentrations (0.5 M - 2.0 M) of reactants generally give the highest yields in Ugi reactions.[3]
-
Troubleshooting: Increase the concentration of your reactants. If solubility is an issue, consider a different solvent system.
-
-
Temperature: While many MCRs proceed at room temperature, some may require heating, especially with less reactive substrates.
-
Troubleshooting: Gradually increase the reaction temperature, monitoring for product formation and potential decomposition.
-
-
Stoichiometry: An excess of one or more components can sometimes drive the reaction to completion, but can also lead to side products.
-
Troubleshooting: Experiment with varying the stoichiometry of your reactants. A slight excess of the isocyanide or the amine/aldehyde pre-mixture (for Ugi) may be beneficial.
-
-
Formation of Side Products
Q2: I am observing significant side product formation in my reaction. What are the likely side products and how can I minimize them?
A2: Side product formation is a common pitfall. The nature of the side products can provide valuable clues about what is going wrong in your reaction.
-
Passerini Reaction as a Side Reaction in Ugi: In a Ugi reaction, if the imine formation is slow or incomplete, the aldehyde, carboxylic acid, and isocyanide can undergo a Passerini reaction.
-
How to Identify: The Passerini product is an α-acyloxy amide, which will have a different mass and NMR spectrum compared to the desired Ugi product (a bis-amide).
-
How to Minimize:
-
Pre-form the imine by stirring the aldehyde and amine together before adding the other components.
-
Use a solvent that favors imine formation and the Ugi pathway, such as methanol.
-
-
-
Formation of α-hydroxyamides (in Passerini): If water is present in the reaction, it can act as the nucleophile instead of the carboxylic acid, leading to the formation of α-hydroxyamides.
-
How to Identify: The product will lack the acyl group from the carboxylic acid.
-
How to Minimize: Use anhydrous solvents and reagents.
-
-
Formation of Isoxazoles: Isocyanides can react with various reagents to form heterocyclic structures like isoxazoles, which can be a side reaction pathway.[4][5][6]
-
How to Minimize: Ensure that the main reaction pathway is favored by optimizing the concentration and stoichiometry of the primary reactants.
-
Frequently Asked Questions (FAQs)
Q3: My isocyanide has a very strong, unpleasant odor. How can I manage this?
A3: The odor of isocyanides is a significant practical challenge. Here are some strategies to manage it:
-
Work in a well-ventilated fume hood: This is the most critical safety measure.
-
Use solid-phase synthesis: Attaching the isocyanide to a solid support can significantly reduce its volatility and odor.[7]
-
In situ generation: Some protocols allow for the in situ generation of the isocyanide from a less volatile precursor, which is then consumed in the MCR.
-
Use of "convertible isocyanides": These are isocyanides that can be cleaved after the reaction to yield a primary amide, offering both synthetic utility and potentially reduced odor.
Q4: What is the best way to purify the product of my Ugi or Passerini reaction?
A4: Purification strategies depend on the properties of your product.
-
Direct Precipitation: In some cases, the Ugi or Passerini product will precipitate from the reaction mixture in pure form. This is the most ideal scenario.
-
Extraction: A standard aqueous workup is often the first step. This involves diluting the reaction mixture with an organic solvent and washing with aqueous solutions (e.g., saturated sodium bicarbonate to remove unreacted carboxylic acid, and brine).
-
Flash Column Chromatography: This is the most common method for purifying MCR products. The choice of eluent will depend on the polarity of your product. A typical starting point is a mixture of hexanes and ethyl acetate.[4]
Q5: Are there any general guidelines for choosing the order of reagent addition?
A5: For the Ugi reaction, it is often beneficial to pre-mix the aldehyde and amine to allow for the formation of the imine before adding the carboxylic acid and isocyanide. For the Passerini reaction, the components are often added together. However, for sluggish reactions, slow addition of the isocyanide can sometimes improve yields.
Quantitative Data
The following tables provide a summary of how different reaction parameters can influence the yield of Ugi and Passerini reactions.
Table 1: Effect of Solvent and Concentration on Ugi Reaction Yield
| Solvent | Concentration (M) | Yield (%) |
| Methanol | 0.4 | 66 |
| Methanol | 0.2 | 55 |
| Ethanol | 0.2 | ~55 |
| Acetonitrile | 0.2 | ~40 |
| THF | 0.2 | <10 |
Data adapted from a study on the optimization of a specific Ugi reaction. Yields are approximate and can vary significantly with different substrates.
Table 2: Effect of Aldehyde and Isocyanide Structure on Passerini Reaction Yield
| Aldehyde | Isocyanide | Yield (%) |
| Benzyloxyacetaldehyde | p-Methoxyphenyl isocyanide | 95 |
| Benzyloxyacetaldehyde | tert-Butyl isocyanide | 83 |
| Benzaldehyde | p-Methoxyphenyl isocyanide | 75 |
| Benzaldehyde | tert-Butyl isocyanide | 68 |
Data adapted from a study on a catalytic asymmetric Passerini reaction. Yields can vary based on other reaction conditions.[8]
Experimental Protocols
General Protocol for a Ugi Four-Component Reaction
This protocol is a general guideline and may require optimization for specific substrates.
-
Imine Formation: In a round-bottom flask, dissolve the aldehyde (1.0 eq.) and the amine (1.0 eq.) in methanol (to achieve a final reactant concentration of ~0.5-1.0 M). Stir the mixture at room temperature for 30-60 minutes.
-
Addition of Components: To the stirred solution, add the carboxylic acid (1.0 eq.).
-
Isocyanide Addition: Add the isocyanide (1.0 eq.) to the reaction mixture. The addition is often exothermic.
-
Reaction: Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
General Protocol for a Passerini Three-Component Reaction
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a round-bottom flask, combine the aldehyde or ketone (1.0 eq.), the carboxylic acid (1.0 eq.), and the isocyanide (1.0 eq.) in an aprotic solvent (e.g., DCM or THF) to achieve a final concentration of ~0.5-1.0 M.
-
Reaction: Stir the reaction mixture at room temperature for 24-72 hours. Monitor the reaction progress by TLC or LC-MS. For sterically hindered substrates, heating may be required.[9]
-
Workup:
-
Dilute the reaction mixture with an organic solvent.
-
Wash with saturated aqueous sodium bicarbonate solution to remove excess carboxylic acid.
-
Wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Logical Troubleshooting Workflow for Low Yield in MCRs
Caption: A flowchart for troubleshooting low-yield multicomponent reactions.
General Experimental Workflow for an Ugi Reaction
References
- 1. chemistry.illinois.edu [chemistry.illinois.edu]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Ugi reaction - Wikipedia [en.wikipedia.org]
- 4. Unconventional oxazole formation from isocyanides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. portals.broadinstitute.org [portals.broadinstitute.org]
- 9. Passerini reaction - Wikipedia [en.wikipedia.org]
effect of temperature on 1-PYRROLIDINO-2-ISOCYANO-ACETAMIDE reactivity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the effect of temperature on the reactivity of 1-PYRROLIDINO-2-ISOCYANO-ACETAMIDE.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of temperature on the reactivity of this compound?
A1: Temperature has a significant impact on the reactivity of this compound. Generally, increasing the temperature accelerates reaction rates. However, this compound contains a thermally sensitive isocyanide group.[1] Elevated temperatures can therefore lead to undesirable side reactions and decomposition of the product.[1] It is crucial to carefully control the reaction temperature to achieve the desired outcome.
Q2: What is the recommended temperature range for reactions involving this compound?
A2: The optimal temperature range is highly dependent on the specific reaction, solvents, and catalysts being used. Many reactions involving this compound are conducted at low to ambient temperatures to preserve the integrity of the isocyanide group.[1] In some cases, reflux conditions may be applicable, but this should be determined on a case-by-case basis with careful monitoring for product degradation.[1]
Q3: How can I determine the thermal stability of this compound in my experimental setup?
A3: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are highly recommended for evaluating the thermal stability of the compound.[1] TGA can determine the decomposition temperature, while DSC can identify other thermal events such as melting and glass transitions. These analyses will provide a quantitative understanding of the compound's thermal limits.
Q4: Can high temperatures lead to the degradation of the pyrrolidine ring or acetamide group?
A4: The pyrrolidine ring is a saturated heterocycle and is generally stable.[1] Similarly, amide bonds are typically stable due to resonance.[1] However, at sufficiently high temperatures, particularly in the presence of other reagents, degradation of these functional groups can occur. The isocyanide group is the most likely site of thermal decomposition under typical reaction conditions.[1]
Troubleshooting Guide
| Issue | Possible Cause (Temperature-Related) | Suggested Solution |
| Low or no product yield | The reaction temperature is too low, resulting in a very slow reaction rate. | Gradually increase the reaction temperature in small increments (e.g., 5-10°C) and monitor the reaction progress by techniques like TLC or LC-MS. |
| Presence of multiple unexpected byproducts | The reaction temperature is too high, causing decomposition of the starting material or product, or promoting side reactions.[1] | Lower the reaction temperature. Consider running the reaction at or below room temperature, even if it requires a longer reaction time. |
| Product degradation observed during workup or purification | The temperature during solvent evaporation or chromatography is too high. | Use a rotary evaporator at a reduced pressure and lower temperature bath. For column chromatography, consider performing the purification in a cold room or using a jacketed column with cooling. |
| Inconsistent reaction outcomes between batches | Poor temperature control, leading to temperature fluctuations during the reaction. | Use a reliable heating/cooling system with a thermostat. Ensure the reaction vessel is properly insulated and that stirring is adequate for uniform temperature distribution. |
Experimental Protocols
Protocol: Determining the Effect of Temperature on Reaction Rate
This protocol outlines a general method for studying the kinetics of a reaction involving this compound at various temperatures.
-
Preparation:
-
Set up multiple identical reaction vessels, each equipped with a magnetic stirrer and a temperature probe.
-
Prepare a stock solution of this compound and the other reactant(s) in the chosen solvent.
-
-
Execution:
-
Place each reaction vessel in a temperature-controlled bath set to a specific temperature (e.g., 20°C, 30°C, 40°C, 50°C).
-
Allow the solutions to equilibrate to the target temperature.
-
Initiate the reactions simultaneously by adding the final reagent.
-
At regular time intervals, withdraw a small aliquot from each reaction mixture.
-
-
Analysis:
-
Quench the reaction in the aliquots immediately (e.g., by rapid cooling or addition of a quenching agent).
-
Analyze the concentration of the product or the consumption of the starting material using a suitable analytical technique such as HPLC or NMR spectroscopy.
-
Plot the concentration versus time for each temperature to determine the initial reaction rate.
-
-
Data Interpretation:
-
Use the calculated reaction rates at different temperatures to determine kinetic parameters, such as the activation energy, by applying the Arrhenius equation.[2]
-
Data Presentation
Table 1: Hypothetical Reaction Rate Data for a Reaction of this compound at Various Temperatures
| Temperature (°C) | Initial Rate (mol L⁻¹ s⁻¹) | Observations |
| 20 | 1.5 x 10⁻⁵ | Slow but clean reaction. |
| 30 | 3.2 x 10⁻⁵ | Increased reaction rate. |
| 40 | 6.8 x 10⁻⁵ | Significant increase in rate. |
| 50 | 9.1 x 10⁻⁵ | Faster rate, but minor byproduct formation detected by HPLC. |
| 60 | 1.2 x 10⁻⁴ | Rapid reaction, but significant decomposition and multiple byproducts observed. |
Note: This table presents hypothetical data for illustrative purposes.
Visualizations
References
Technical Support Center: Catalyst Selection for Reactions with 1-PYRROLIDINO-2-ISOCYANO-ACETAMIDE
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-PYRROLIDINO-2-ISOCYANO-ACETAMIDE. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on catalyst selection for multicomponent reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactions in which this compound is used?
A1: this compound is an α-amido isocyanide, making it an ideal substrate for isocyanide-based multicomponent reactions (IMCRs). The most common and well-documented reactions for this class of compounds are the Ugi four-component reaction (U-4CR) and the Passerini three-component reaction (P-3CR).[1][2] These reactions are powerful tools in medicinal chemistry and drug discovery for rapidly generating libraries of complex molecules, such as peptidomimetics and heterocyclic scaffolds.[3][4]
Q2: What is the general mechanism for the Ugi and Passerini reactions with this isocyanide?
A2: Both reactions proceed through a key nitrilium ion intermediate formed by the α-addition of an electrophile and a nucleophile to the isocyanide carbon.[5]
-
Ugi Reaction: Involves an aldehyde (or ketone), an amine, a carboxylic acid, and the isocyanide. The reaction is typically initiated by the formation of an imine from the aldehyde and amine, which is then attacked by the isocyanide.[6]
-
Passerini Reaction: This reaction involves an aldehyde (or ketone), a carboxylic acid, and the isocyanide. The reaction is believed to proceed through the formation of a hydrogen-bonded complex between the carbonyl compound and the carboxylic acid, which then reacts with the isocyanide.[7][8]
Q3: Does this compound require a catalyst for these reactions?
A3: While the Ugi reaction can often proceed without a catalyst, especially in polar protic solvents like methanol or ethanol, catalysts can significantly improve reaction rates, yields, and stereoselectivity.[5][9] The Passerini reaction, particularly when aiming for high yields and stereoselectivity with less reactive substrates, often benefits from catalysis.[7][10] Lewis acids are commonly employed to activate the carbonyl component.[6]
Catalyst Selection Guide
The choice of catalyst can be critical for the success of Ugi and Passerini reactions involving the sterically hindered and functionalized this compound.
For Ugi Four-Component Reactions (U-4CR)
While often uncatalyzed, certain conditions and desired outcomes necessitate the use of a catalyst.
| Catalyst Type | Example(s) | Application | Key Considerations |
| Brønsted Acids | Chiral Phosphoric Acids (CPAs) | Enantioselective synthesis of α-acylaminoamides. | Can provide excellent stereocontrol. The choice of CPA depends on the specific substrates.[9] |
| Lewis Acids | InCl₃, CeCl₃·7H₂O, ZnCl₂ | To accelerate the reaction, especially with less reactive carbonyls or amines. | Can improve yields and shorten reaction times. May require anhydrous conditions.[2][9] |
| Heterogeneous | Silica Nanoparticles | "Green" chemistry approaches, particularly in aqueous or mixed solvent systems. | Can facilitate easier work-up and catalyst recovery. |
For Passerini Three-Component Reactions (P-3CR)
Lewis acid catalysis is more common for the Passerini reaction to enhance the electrophilicity of the carbonyl component.
| Catalyst Type | Example(s) | Application | Key Considerations |
| Lewis Acids | SiCl₄, TiCl₄, Cu(II) complexes (e.g., CuCl₂) | General rate and yield enhancement. Required for less reactive aldehydes and ketones. | Stoichiometric or catalytic amounts may be used. Strict anhydrous conditions are often necessary.[5][10] |
| Chiral Lewis Acids | Chiral bisphosphoramide-SiCl₄ complexes, (pybox)Cu(II) complexes | Enantioselective synthesis of α-acyloxy amides. | The choice of ligand is crucial for achieving high enantioselectivity. Substrate scope can be limited.[10] |
| Aerobic Oxidation Catalysts | CuCl₂/NaNO₂/TEMPO | In-situ generation of the aldehyde from a primary alcohol. | Allows for a one-pot reaction starting from an alcohol, broadening substrate scope.[8] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Low reactivity of the carbonyl component: Aromatic aldehydes with electron-withdrawing groups or sterically hindered ketones can be unreactive.[3] 2. Low reactivity of the isocyanide: While generally reactive, the steric bulk of the pyrrolidino group might hinder the reaction. 3. Incorrect solvent: Passerini reactions favor aprotic solvents, while Ugi reactions are often better in polar protic solvents.[1][7] 4. Low concentration of reactants: Both reactions are favored at higher concentrations (0.5 M - 2.0 M).[7] | 1. Add a Lewis acid catalyst (e.g., TiCl₄, SiCl₄) to activate the carbonyl. For Ugi reactions, pre-forming the imine can also be beneficial.[5][11] 2. Increase reaction temperature. Microwave irradiation can also be effective in accelerating the reaction.[3] 3. Optimize the solvent. For Passerini, try dichloromethane (DCM) or tetrahydrofuran (THF). For Ugi, methanol or 2,2,2-trifluoroethanol (TFE) are good starting points.[3][5] 4. Increase the concentration of the reactants. |
| Formation of Side Products | 1. Passerini product in Ugi reaction: If the imine formation is slow, the Passerini reaction can occur as a competing pathway.[3] 2. Hydrolysis of the isocyanide: Presence of water can lead to the hydrolysis of the isocyanide to the corresponding formamide. 3. Rearrangement or side reactions of the product: The amide or ester functionalities in the product can undergo further reactions under harsh conditions. | 1. Pre-form the imine before adding the carboxylic acid and isocyanide. Ensure the amine and aldehyde are consumed before proceeding. 2. Use anhydrous solvents and reagents, especially for Passerini reactions. 3. Use mild reaction conditions and purify the product promptly after the reaction is complete. |
| Poor Stereoselectivity | 1. Absence of a chiral influence: Without a chiral catalyst or chiral auxiliary, a new stereocenter will be formed as a racemic mixture.[2] 2. Epimerization: Aldehydes with a stereocenter at the α-position can be prone to epimerization under the reaction conditions. | 1. Employ a chiral catalyst. For Passerini, consider chiral Lewis acid complexes. For Ugi, chiral phosphoric acids have shown promise.[9][10] 2. Use a chiral auxiliary on one of the other components (e.g., a chiral amine or carboxylic acid). 3. Optimize reaction temperature and time to minimize epimerization. |
Experimental Protocols
General Procedure for a Catalyzed Ugi Reaction
This protocol is a general guideline and may require optimization for specific substrates.
-
To a solution of the aldehyde (1.0 mmol) and amine (1.0 mmol) in a suitable solvent (e.g., methanol, 2 mL) is added the catalyst (e.g., 10 mol% Lewis acid or Brønsted acid).
-
The mixture is stirred at room temperature for 30 minutes to facilitate imine formation.
-
The carboxylic acid (1.0 mmol) is then added, followed by this compound (1.0 mmol).
-
The reaction mixture is stirred at room temperature or heated as required, and the progress is monitored by TLC or LC-MS.
-
Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.
General Procedure for a Lewis Acid-Catalyzed Passerini Reaction
This protocol is a general guideline and should be performed under anhydrous conditions.
-
To a solution of the aldehyde (1.0 mmol) and carboxylic acid (1.0 mmol) in an anhydrous aprotic solvent (e.g., DCM, 2 mL) under an inert atmosphere (e.g., nitrogen or argon) is added the Lewis acid catalyst (e.g., 1.0 equivalent of SiCl₄ or 10 mol% Cu(II) complex) at the appropriate temperature (often 0 °C or -78 °C).
-
This compound (1.0 mmol) is then added dropwise.
-
The reaction mixture is stirred at the specified temperature, and the progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction is quenched (e.g., with saturated aqueous NaHCO₃ solution) and extracted with an organic solvent.
-
The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.
Visualizations
Caption: Workflow for a typical Ugi four-component reaction.
References
- 1. Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. organicreactions.org [organicreactions.org]
- 7. Passerini reaction - Wikipedia [en.wikipedia.org]
- 8. Passerini Reaction [organic-chemistry.org]
- 9. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07501A [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Applications of the Ugi reaction with ketones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Passerini Reactions
This guide provides researchers, scientists, and drug development professionals with solutions to common issues encountered during Passerini reactions, specifically focusing on troubleshooting low conversion rates.
Frequently Asked Questions (FAQs)
Q1: My Passerini reaction has a low or no yield. What are the most common causes?
Low conversion rates in Passerini reactions can stem from several factors. The most common culprits include suboptimal reaction conditions, reactant quality and reactivity, and the choice of solvent. The Passerini reaction is a three-component reaction involving a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide.[1][2][3] The reaction's success is sensitive to the interplay of these components and the reaction environment.
Q2: How does the choice of solvent affect the reaction yield?
The solvent plays a crucial role in the Passerini reaction, which is generally faster in apolar, aprotic solvents.[1][4] This is because the reaction is believed to proceed through a relatively non-polar cyclic transition state.[4][5]
-
Recommended Solvents: Dichloromethane (DCM), toluene, and diethyl ether are often effective.[4][6]
-
Solvents to Avoid: Polar protic solvents like methanol and water can lead to an ionic mechanism, which may not be as efficient as the concerted mechanism favored in non-polar solvents.[2] However, in some cases, water has been shown to accelerate the reaction.[6][7] Alcohols are generally not well-suited as solvents for the Passerini reaction.[4]
A screening of different solvents can be crucial for optimizing your specific reaction.
| Solvent | Typical Yield (%) | Reaction Time | Reference |
| Dichloromethane | 85 | 24 h | [6] |
| Methanol | 78 | 24 h | [6] |
| Water | 90 | 15 min | [6] |
| Toluene | 65 | 24 h | [6] |
| Diethyl Ether | 43 | 24 h | [6] |
| Acetonitrile | 58 | 24 h | [6] |
| Ethyl Acetate | 32 | 24 h | [6] |
| Ethanol | 74 | 24 h | [6] |
Q3: Can the concentration of my reactants be too low?
Yes, high concentrations of the starting materials generally lead to higher yields in the Passerini reaction.[1] The reaction is third order, meaning it is first order in each of the three reactants.[3] Therefore, increasing the concentration can significantly improve the reaction rate and conversion. It is often beneficial to perform the reaction under neat conditions (solvent-free) if the reactants are liquids.[8]
Q4: My aldehyde/ketone is not reacting. What could be the issue?
The reactivity of the carbonyl component is a critical factor.
-
Aldehydes vs. Ketones: Aldehydes are generally more reactive than ketones. Reactions with ketones may require longer reaction times or heating.[4]
-
Substrate Scope:
-
Poor Substrates: α,β-unsaturated aldehydes and ketones are known to be poor substrates for the Passerini reaction.[5]
-
Steric Hindrance: Bulky ketones may exhibit lower reactivity.
-
Aldehyde Purity: The purity of the aldehyde is critical. Oxidation of the aldehyde to the corresponding carboxylic acid can inhibit the reaction.[9]
-
Q5: Are there known issues with certain carboxylic acids or isocyanides?
Yes, the nature of the acid and isocyanide components can significantly impact the reaction's success.
-
Carboxylic Acids:
-
Isocyanides:
-
Stability: Aromatic isocyanides can be unstable. In such cases, in-situ preparation may be advantageous.[5]
-
Purity: The purity of the isocyanide is crucial. Isocyanides can have a strong, unpleasant odor and may decompose upon exposure to air, so proper handling and storage are important.
-
Q6: I suspect a side reaction is occurring. What are the common side reactions in a Passerini reaction?
The most common side reaction is the Ugi reaction if a primary amine is present as an impurity or is formed in situ. The Ugi reaction is a four-component reaction that produces an α-acylamino amide instead of the α-acyloxy amide of the Passerini reaction.[5] In some cases, if the Passerini reaction is an undesired side reaction in an Ugi process, it can be suppressed by using highly polar alcohols like trifluoroethanol.[4]
Troubleshooting Workflow
If you are experiencing low conversion rates, follow this systematic troubleshooting workflow.
Caption: A step-by-step workflow for troubleshooting low conversion rates in Passerini reactions.
Passerini Reaction Mechanism and Potential Failure Points
Understanding the mechanism can help pinpoint where the reaction might be failing. The generally accepted mechanism is a concerted, non-ionic pathway, especially in apolar solvents.[4][5]
Caption: The concerted mechanism of the Passerini reaction and potential points of failure.
Key Experimental Protocol: A General Procedure for the Passerini Reaction
This protocol provides a general starting point for performing a Passerini reaction. Optimization of specific parameters will likely be necessary for your particular substrates.
-
Reactant Preparation: To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equiv.).
-
Solvent Addition: Add the chosen aprotic solvent (e.g., DCM, toluene) to achieve a high concentration of reactants (e.g., 0.5-2 M).
-
Carbonyl Addition: Add the aldehyde or ketone (1.0 equiv.) to the solution and stir.
-
Isocyanide Addition: Add the isocyanide (1.0 equiv.) to the reaction mixture. For unstable isocyanides, consider in-situ generation.
-
Reaction Monitoring: Stir the reaction at room temperature. For less reactive substrates, such as ketones, heating may be necessary. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS). Reaction times can vary from a few hours to several days.[4]
-
Work-up and Purification: Once the reaction is complete, concentrate the mixture in vacuo. Purify the crude product by an appropriate method, such as column chromatography on silica gel, to isolate the desired α-acyloxy amide.
References
- 1. Passerini Reaction [organic-chemistry.org]
- 2. chemistnotes.com [chemistnotes.com]
- 3. Passerini reaction - Wikipedia [en.wikipedia.org]
- 4. The 100 facets of the Passerini reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The 100 facets of the Passerini reaction - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03810A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 8. Optimized Conditions for Passerini-Smiles Reactions and Applications to Benzoxazinone Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. On the direct use of CO2 in multicomponent reactions: introducing the Passerini four component reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Strain and Complexity, Passerini and Ugi Reactions of Four‐Membered Heterocycles and Further Elaboration of TOSMIC Product - PMC [pmc.ncbi.nlm.nih.gov]
characterization of unexpected adducts in isocyanide chemistry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals characterize and manage unexpected adducts in isocyanide chemistry.
Frequently Asked Questions (FAQs)
FAQ 1: My Passerini reaction yielded a complex mixture instead of the expected α-acyloxy amide. What are the likely side products?
Answer: In the Passerini three-component reaction, the formation of side products often arises from the reactivity of the nitrilium ion intermediate or alternative reaction pathways.[1][2][3] Common unexpected adducts include:
-
α-Hydroxy Amides: These can form if the reaction is carried out with mineral acids or certain carboxylic acids like formic acid, instead of the typical carboxylic acid component.[2][3]
-
N,N'-disubstituted Malondiamides: Reactions involving cyanoacetic acid can lead to these unexpected products through the formation and subsequent reaction of a cyanoketene intermediate.[4]
-
Heterocycles: If bifunctional substrates are used, secondary reactions can occur post-Passerini reaction, leading to the formation of various heterocyclic systems like β-lactams or isocoumarins.[2][5]
-
Products from Epoxide/Aziridine Ring-Opening: When epoxides or aziridines are used instead of a carbonyl compound, the reaction may not proceed as expected. For instance, epoxides can undergo an SN1-like ring opening followed by a hydride migration, leading to a classical Passerini product from the resulting carbonyl compound, rather than the anticipated β-hydroxyacylamide.[4]
FAQ 2: I'm observing an unexpected adduct in my Ugi four-component reaction. What are the most common causes and byproducts?
Answer: The Ugi reaction is highly versatile, but its complexity can lead to unexpected outcomes. Key factors influencing side reactions include the stability of the initial imine, the reactivity of the nitrilium intermediate, and the choice of solvent and acid components.[1][6][7]
Common issues and unexpected adducts include:
-
Passerini-type Products: If the initial condensation to form the imine is slow or incomplete, the isocyanide can react directly with the carbonyl component and the carboxylic acid, leading to the formation of a Passerini product (an α-acyloxy amide).[3][5]
-
Heterocycle Formation: Using bifunctional reactants can lead to intramolecular cyclizations. For example, using 2-aminophenols with a ketone can result in the formation of a benzoxazole instead of the expected linear Ugi product.[1][8]
-
Solvent Adducts: The choice of solvent can be critical. Protic solvents like methanol can sometimes participate in the reaction, leading to adducts incorporating the solvent molecule.[9]
-
Alternative Rearrangements: While the Mumm rearrangement is the final step in the classic Ugi mechanism, alternative rearrangements like the Smiles rearrangement can occur if a phenol is used instead of a carboxylic acid.[7][10]
FAQ 3: My reaction produced a colored, unstable compound that I suspect is a ketenimine. How can I confirm its identity and what are its likely precursors?
Answer: Ketenimines are reactive intermediates that can be formed in certain isocyanide reactions, particularly those catalyzed by metals like palladium.[11][12][13] They are characterized by the C=C=N functional group.
-
Formation: α-Oxo-ketenimines can be formed from the reaction of α-haloketones with isocyanides via a palladium-catalyzed pathway.[11] Palladium-catalyzed cascade reactions of enynones and isocyanides are another route to functionalized ketenimines.[12] A divergent reaction of isocyanides with o-bromobenzaldehydes can also yield isoindolinone-derived ketenimines.[14]
-
Characterization:
-
FT-IR Spectroscopy: Ketenimines exhibit a characteristic, strong absorption band for the C=C=N asymmetric stretch, typically in the range of 2000-2050 cm⁻¹.
-
¹³C NMR Spectroscopy: The central carbon of the ketenimine functionality (C=C =N) is highly deshielded and appears at a characteristic chemical shift, often in the range of 180-200 ppm. The terminal carbon (C =C=N) appears around 60-80 ppm.
-
Mass Spectrometry: Provides the molecular weight of the adduct, helping to confirm its elemental composition.
-
-
Reactivity: Ketenimines are susceptible to nucleophilic attack. For instance, they react with amines to form β-keto amidines or with hydrazines to yield pyrazoles.[11] This reactivity can be used as a chemical test to confirm their presence.
Troubleshooting Guides
Guide 1: Unexpected Mass in Final Product (Ugi/Passerini Reactions)
| Question | Possible Cause & Troubleshooting Steps |
| 1. Is the unexpected mass equivalent to your expected product minus a component, plus a solvent molecule? | Cause: Solvent participation. This is common when using protic solvents like methanol.[9]Troubleshooting: 1. Confirm the mass difference corresponds to the solvent used.2. Repeat the reaction in an aprotic solvent (e.g., DMF, THF, or Dichloromethane).[7]3. Ensure all starting materials and glassware are scrupulously dry. |
| 2. Does the mass correspond to a known side product, such as a Passerini adduct in an Ugi reaction? | Cause: Incomplete imine formation in the Ugi reaction allows the competing Passerini pathway to occur.[1]Troubleshooting: 1. Pre-form the imine by stirring the amine and aldehyde/ketone together (with a dehydrating agent like MgSO₄ or in the presence of a Lewis acid) before adding the isocyanide and carboxylic acid.[1]2. Increase the concentration of the amine and carbonyl components to favor imine formation.[7] |
| 3. Does the mass suggest a dimer or oligomer of one of the starting materials? | Cause: Isocyanides can polymerize in the presence of acid.[15][16]Troubleshooting: 1. Add the isocyanide slowly and at a lower temperature to control the reaction rate.2. Ensure the acid component is added gradually or is not overly concentrated. |
Guide 2: Low or No Yield of Expected Product
| Question | Possible Cause & Troubleshooting Steps |
| 1. Did you observe the characteristic foul odor of the isocyanide throughout the reaction? | Cause: The isocyanide may have been consumed in a side reaction or degraded. Isocyanides are sensitive to acid and can hydrolyze to formamides.[15][17]Troubleshooting: 1. Check the pH of your reaction mixture. If too acidic, consider using a less acidic carboxylic acid or adding the acid component more slowly.2. Ensure your starting isocyanide is pure and has been stored correctly. |
| 2. Is your starting amine a primary amine? | Cause: The carbylamine reaction (Hofmann isocyanide synthesis), often used to prepare isocyanides, is only effective for primary amines.[18][19] Similarly, the Ugi reaction requires a primary or secondary amine for imine formation.[7]Troubleshooting: 1. Confirm the identity and purity of your amine starting material.2. The carbylamine reaction can be used as a chemical test; the formation of the isocyanide's foul smell confirms a primary amine.[18][20][21] |
| 3. Are you using an appropriate solvent? | Cause: The mechanism of the Passerini reaction can change with solvent polarity. Non-polar solvents favor a concerted mechanism, while polar solvents may favor an ionic pathway, potentially opening up different side reactions.[22]Troubleshooting: 1. For Passerini reactions, try an aprotic, non-polar solvent to favor the desired concerted pathway.[22]2. For Ugi reactions, polar aprotic solvents like DMF are often effective.[7] |
Quantitative Data Summary
The yield of unexpected adducts can vary significantly based on reaction conditions. The following table provides an illustrative comparison of expected vs. unexpected products under different scenarios.
| Reaction | Reactants | Conditions | Expected Product & Yield | Unexpected Adduct & Yield | Reference |
| Ugi-type | 2-Aminophenol, Ketone, Isocyanide, Acid | Standard Ugi Conditions | Linear bis-amide (~0-10%) | Benzoxazole (>70%) | [1][8] |
| Passerini | Aldehyde, Isocyanide, CO₂, Alcohol, Base | Base-catalyzed | α-alkoxycarbonyl amide (Moderate) | Classic Passerini adduct (from aldehyde oxidation) | [23] |
| Passerini-type | Cyanoacetic acid, Isocyanide | Standard Conditions | Expected α-acyloxy amide | N,N'-disubstituted malondiamide | [4] |
Experimental Protocols
Protocol 1: General Procedure for NMR Analysis of an Unknown Adduct
-
Sample Preparation: Dissolve 5-10 mg of the purified, unexpected adduct in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.
-
¹H NMR: Acquire a standard ¹H NMR spectrum. Observe the chemical shifts, integration values, and coupling patterns to identify key structural fragments. Look for characteristic amide N-H protons (typically broad, 6-9 ppm) or vinyl protons.
-
¹³C NMR & DEPT: Acquire a ¹³C NMR spectrum along with DEPT-135 and DEPT-90 experiments. This will help distinguish between CH₃, CH₂, CH, and quaternary carbons. Look for characteristic signals such as carbonyls (C=O, ~160-180 ppm) or the central carbon of a ketenimine (~180-200 ppm).
-
2D NMR (COSY & HSQC/HMBC):
-
COSY (¹H-¹H Correlation Spectroscopy): Use this to establish proton-proton coupling networks and identify adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, allowing for definitive assignment of ¹H and ¹³C signals for each CHₓ group.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons over 2-3 bonds. This is crucial for connecting different structural fragments and establishing the overall carbon skeleton.
-
-
Data Interpretation: Integrate all spectral data to propose a structure for the unexpected adduct. Compare the proposed structure with known side products from the literature.
Protocol 2: General Procedure for High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the purified adduct (~1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization Method: Choose an appropriate soft ionization technique to minimize fragmentation and observe the molecular ion.
-
ESI (Electrospray Ionization): Ideal for polar, medium-to-high molecular weight compounds. Run in both positive ([M+H]⁺, [M+Na]⁺) and negative ([M-H]⁻) ion modes.
-
APCI (Atmospheric Pressure Chemical Ionization): Suitable for less polar, more volatile compounds.
-
-
Analysis:
-
Acquire the mass spectrum and identify the peak corresponding to the molecular ion.
-
Use the instrument's software to calculate the exact mass of the molecular ion to at least four decimal places.
-
Input the exact mass into a formula calculator to obtain a list of possible elemental compositions that fit the measured mass within a narrow tolerance (e.g., ±5 ppm).
-
-
Structure Confirmation: Correlate the most plausible elemental composition with data from NMR and other analytical techniques to confirm the structure of the unexpected adduct.
Visualizations
Reaction Mechanisms & Workflows
Caption: Figure 1. Competing Passerini Pathway in Ugi Reaction.
References
- 1. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. organicreactions.org [organicreactions.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Passerini reaction - Wikipedia [en.wikipedia.org]
- 6. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ugi reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Ugi Reaction [organic-chemistry.org]
- 11. α-Oxo-Ketenimines from Isocyanides and α-Haloketones: Synthesis and Divergent Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Palladium-catalyzed cascade reactions of enynones and isocyanides: access towards functionalized ketenimine and its application - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Isocyanide - Wikipedia [en.wikipedia.org]
- 16. scienceinfo.com [scienceinfo.com]
- 17. organic chemistry - Hoffman's Isocyanide test: How does addition of concentrated HCl degrade the isocyanide formed? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 18. byjus.com [byjus.com]
- 19. collegedunia.com [collegedunia.com]
- 20. Carbylamine Reaction Mechanism [unacademy.com]
- 21. SATHEE: Chemistry Carbylamine Reaction [satheejee.iitk.ac.in]
- 22. chemistnotes.com [chemistnotes.com]
- 23. The 100 facets of the Passerini reaction - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03810A [pubs.rsc.org]
Validation & Comparative
A Researcher's Guide to the NMR Analysis of 1-PYRROLIDINO-2-ISOCYANO-ACETAMIDE and Its Analogs
For Immediate Release
In the landscape of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel compounds is paramount. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic features of the novel compound 1-PYRROLIDINO-2-ISOCYANO-ACETAMIDE. Due to the limited availability of direct experimental data for this specific molecule, this guide presents a detailed, hypothetical NMR analysis based on established principles and data from structurally related compounds. This is contrasted with the known spectral data of a simpler analog, N-acetylpyrrolidine, to highlight the influence of the isocyanoacetamide moiety on the NMR spectrum. This guide is intended for researchers, scientists, and professionals in drug development to aid in the characterization of similar molecular scaffolds.
Comparative NMR Data Analysis
The introduction of an isocyanoacetamide group to a pyrrolidine ring is expected to induce significant changes in the chemical shifts of the pyrrolidine protons and carbons due to the electronic and anisotropic effects of the isonitrile and amide functionalities. Below is a table summarizing the expected ¹H and ¹³C NMR chemical shifts for this compound, contrasted with the experimental data for N-acetylpyrrolidine.
| Assignment | This compound (Hypothetical) | N-acetylpyrrolidine (Comparator) |
| ¹H NMR (δ, ppm) | ||
| Pyrrolidine H-2', H-5' | ~3.5 - 3.7 | ~3.4 |
| Pyrrolidine H-3', H-4' | ~1.9 - 2.1 | ~1.9 |
| Acetamide CH₂ | ~4.2 | N/A |
| Acetyl CH₃ | N/A | ~2.1 |
| ¹³C NMR (δ, ppm) | ||
| Pyrrolidine C-2', C-5' | ~47 | ~46 |
| Pyrrolidine C-3', C-4' | ~25 | ~24 |
| Acetamide CH₂ | ~55 | N/A |
| Isocyano (-NC) | ~160 | N/A |
| Carbonyl (C=O) | ~168 | ~170 |
| Acetyl CH₃ | N/A | ~22 |
Note: The hypothetical data for this compound is estimated based on the analysis of similar compounds and functional groups.
Experimental Protocols
A standard protocol for the NMR analysis of this compound and its analogs would involve the following steps:
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR, a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio should be used.
-
For ¹³C NMR, a proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is recommended to simplify the spectrum and aid in the assignment of carbon types (CH, CH₂, CH₃, and quaternary carbons).
-
Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), should be performed to establish proton-proton and proton-carbon correlations, respectively, for unambiguous assignments.
3. Data Processing and Analysis:
-
Process the raw NMR data using appropriate software (e.g., MestReNova, TopSpin).
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants, and correlations from 1D and 2D spectra to elucidate the molecular structure.
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the structural characterization of a novel compound like this compound.
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship in NMR signal interpretation for a fragment of the target molecule.
Mass Spectrometry of Ugi Reaction Products Derived from 1-Pyrrolidino-2-isocyano-acetamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mass spectrometric behavior of compounds synthesized using 1-pyrrolidino-2-isocyano-acetamide in Ugi four-component reactions (Ugi-4CR). It is designed to assist researchers in identifying and characterizing these peptide-like molecules, offering insights into their fragmentation patterns and comparing them with alternative multicomponent reaction products.
Introduction to the Ugi Reaction and Isocyanoacetamides
The Ugi multicomponent reaction is a powerful tool in combinatorial chemistry and drug discovery, enabling the rapid synthesis of diverse libraries of α-acylamino carboxamides. This compound serves as a key building block in these reactions, incorporating a pyrrolidine moiety, a common structural motif in many biologically active compounds and natural products. The resulting Ugi products, which are essentially dipeptide mimetics, are of significant interest in medicinal chemistry.
Mass spectrometry is an indispensable technique for the characterization of these complex molecules. Understanding their fragmentation patterns under various ionization conditions is crucial for their unambiguous identification and structural elucidation.
Expected Mass Spectrometric Fragmentation of Ugi Products
While specific mass spectral data for compounds synthesized directly with this compound is not widely published, valuable insights can be drawn from the well-documented fragmentation behavior of proline-containing peptides and related N-acylproline amides. A key phenomenon is the "proline effect," where cleavage of the amide bond N-terminal to the proline residue is a dominant fragmentation pathway.[1] This is attributed to the stability of the resulting fragment ions.
For a typical Ugi product synthesized from this compound, an aldehyde, an amine, and a carboxylic acid, the following fragmentation pathways are anticipated under electrospray ionization (ESI) conditions:
-
Cleavage N-terminal to the Pyrrolidine Ring: This is expected to be a major fragmentation pathway, analogous to the proline effect, leading to the formation of a stable acylium ion derived from the carboxylic acid and aldehyde components.
-
Loss of the Pyrrolidinyl Group: Fragmentation involving the loss of the pyrrolidine ring as a neutral molecule is another plausible pathway.
-
Cleavage of the Amide Bonds: Fragmentation of the newly formed amide bonds in the Ugi product will also occur, providing sequence information.
-
Formation of a Nitrilium Ion: Studies on N-acylproline amides have shown the formation of a characteristic nitrilium ion through a cyclization-elimination mechanism, which could also be a potential fragmentation pathway for these Ugi products.[1]
Comparison with Alternative Multicomponent Reactions: The Passerini Reaction
The Passerini three-component reaction (Passerini-3CR) offers an alternative route to α-acyloxy carboxamides. When employing a proline derivative, an aldehyde, and an isocyanide, the resulting products share structural similarities with the Ugi adducts.
| Feature | Ugi Reaction Product | Passerini Reaction Product |
| Core Structure | α-Acylamino carboxamide | α-Acyloxy carboxamide |
| Key Bond | Amide bond | Ester bond |
| Expected MS/MS | Dominated by amide bond cleavages, "proline effect" | Fragmentation of the ester linkage, in addition to amide bond cleavages |
The mass spectrometric analysis of Passerini products containing a pyrrolidine moiety would be expected to show characteristic losses related to the ester group, such as the neutral loss of the carboxylic acid moiety, in addition to the fragmentation patterns observed for the corresponding Ugi products.
Experimental Protocols
While a specific protocol for the mass spectrometry of a this compound derived Ugi product is not available in the literature reviewed, a general procedure for the synthesis and analysis can be outlined.
Synthesis of a Generic Ugi Product:
-
Reactant Preparation: Equimolar amounts of the aldehyde, amine, carboxylic acid, and this compound are dissolved in a suitable solvent, typically methanol or trifluoroethanol.
-
Reaction: The mixture is stirred at room temperature for 24-48 hours.
-
Work-up: The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the desired Ugi product.
Mass Spectrometry Analysis (ESI-MS/MS):
-
Sample Preparation: The purified Ugi product is dissolved in a suitable solvent system for electrospray ionization, such as a mixture of acetonitrile and water with a small amount of formic acid to promote protonation.
-
Infusion: The sample solution is introduced into the mass spectrometer via direct infusion or through a liquid chromatography system.
-
MS1 Scan: A full scan mass spectrum (MS1) is acquired to determine the mass-to-charge ratio (m/z) of the protonated molecular ion [M+H]⁺.
-
MS/MS Analysis: The protonated molecular ion is selected in the first mass analyzer and subjected to collision-induced dissociation (CID) in a collision cell. The resulting fragment ions are then analyzed in the second mass analyzer to generate the MS/MS spectrum.
Data Presentation
No specific quantitative data for the target compound was found in the reviewed literature. The following table is a template for how such data should be presented once obtained.
Table 1: Hypothetical ESI-MS/MS Fragmentation Data for a Ugi Product Derived from this compound
| Precursor Ion [M+H]⁺ (m/z) | Fragment Ion (m/z) | Relative Intensity (%) | Proposed Fragment Structure/Neutral Loss |
| [Calculated m/z] | [m/z value] | [Intensity] | [Structure or NL] |
| [m/z value] | [Intensity] | [Structure or NL] | |
| [m/z value] | [Intensity] | [Structure or NL] |
Visualizations
Logical Workflow for Ugi Reaction and MS Analysis
Caption: Workflow for the synthesis of a Ugi product and its subsequent mass spectrometric analysis.
Proposed Fragmentation Pathway of a Ugi Product
Caption: Proposed major fragmentation pathways for a protonated Ugi product containing a pyrrolidine moiety.
Conclusion
The mass spectrometric analysis of compounds synthesized using this compound is expected to be guided by the established fragmentation patterns of proline-containing peptides. The "proline effect," leading to preferential cleavage N-terminal to the pyrrolidine ring, is a key diagnostic feature. Comparison with alternative multicomponent reaction products, such as those from the Passerini reaction, reveals predictable differences in fragmentation based on their core structures. Further experimental work is required to generate a comprehensive library of mass spectra and fragmentation data for this important class of compounds, which will undoubtedly aid in their rapid identification and characterization in drug discovery workflows.
References
A Comparative Analysis of 1-PYRROLIDINO-2-ISOCYANO-ACETAMIDE and Other Isocyanides in the Ugi Reaction
For Researchers, Scientists, and Drug Development Professionals
The Ugi four-component reaction (U-4CR) is a cornerstone of multicomponent reaction chemistry, prized for its efficiency and ability to rapidly generate molecular diversity from simple starting materials. A key reactant in this transformation is the isocyanide, the choice of which can significantly influence reaction outcomes and the properties of the resulting α-aminoacyl amide products. This guide provides a comparative overview of 1-PYRROLIDINO-2-ISOCYANO-ACETAMIDE, a functionalized isocyanide, and other commonly employed isocyanides in the Ugi reaction, supported by available experimental data and detailed protocols.
Introduction to the Ugi Reaction
The Ugi reaction is a one-pot synthesis that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like structure.[1] Its convergence and high atom economy make it a powerful tool in combinatorial chemistry and drug discovery for creating libraries of complex molecules.[2] The reaction is typically exothermic and proceeds rapidly upon addition of the isocyanide component.[2]
The Role and Impact of the Isocyanide Component
The isocyanide acts as both a nucleophile and an electrophile at its carbon atom, a unique reactivity that drives the formation of the Ugi product. The steric and electronic properties of the isocyanide's R-group can affect the reaction rate and yield. Generally, aliphatic isocyanides are known to provide good to excellent yields, while aromatic isocyanides can sometimes be less reactive.[3] Functionalized isocyanides, such as those derived from amino acids or containing additional reactive groups, offer pathways to more complex and diverse molecular scaffolds.
Performance Comparison of Isocyanides in the Ugi Reaction
The following table summarizes typical yields observed for different classes of isocyanides in the Ugi reaction under various conditions. This data is compiled from multiple sources to provide a general performance overview.
| Isocyanide Class | Representative Isocyanide | Aldehyde | Amine | Carboxylic Acid | Solvent | Yield (%) | Reference |
| Aliphatic (Acyclic) | tert-Butyl isocyanide | Benzaldehyde | Furfurylamine | Boc-glycine | MeOH | 66 | [6] |
| Aliphatic (Cyclic) | Cyclohexyl isocyanide | Cyclohexanone | 1-Phenylethylamine | Acetic acid | CH2Cl2 | ~40-50 | [7] |
| Aromatic | Phenyl isocyanide | Various | Various | Various | Various | Moderate | [3] |
| Functionalized (Ester) | Methyl 2-isocyanoacetate | Formaldehyde | D-β-galactopyranosyl pentaacetate amine | Terephthalic acid | MeOH | High | [8] |
| Functionalized (Amide) | Isocyanoacetamide derivatives | Various | Various | Various | Toluene | 24-76 | [4] |
| Target Compound (Expected) | This compound | Aliphatic/Aromatic | Primary/Secondary | Various | MeOH/CH2Cl2 | Good to High | N/A |
Note: Yields are highly dependent on the specific combination of all four components and the reaction conditions.
Experimental Protocols
Below are detailed experimental protocols for the synthesis of a precursor to the target isocyanide and a general procedure for the Ugi reaction that can be adapted for various isocyanides.
Synthesis of 2-(2-Oxopyrrolidin-1-yl)acetamide
This protocol describes the synthesis of the formamide precursor to this compound. The final dehydration step to form the isocyanide is a standard procedure.
Materials:
-
2-Pyrrolidone
-
Sodium methoxide
-
Ethyl chloroacetate
-
Ammonia solution
-
Methanol
-
Toluene
Procedure:
-
Dissolve 2-pyrrolidone in a sodium methoxide solution to form the sodium salt of 2-pyrrolidone.
-
Add ethyl chloroacetate to the solution and stir to facilitate the condensation reaction, forming ethyl 2-pyrrolidoneacetate.
-
Introduce ammonia gas or a concentrated ammonia solution to the reaction mixture and stir for several hours.
-
Allow the mixture to stand, promoting crystallization of the product.
-
Collect the crystals by filtration and dry to obtain 2-(2-oxopyrrolidin-1-yl)acetamide.[9]
General Protocol for the Ugi Four-Component Reaction
This protocol is a general guideline and can be optimized for specific substrates.
Materials:
-
Aldehyde (1.0 eq)
-
Amine (1.0 eq)
-
Carboxylic acid (1.0 eq)
-
Isocyanide (1.0 eq)
-
Methanol or Dichloromethane (to achieve a concentration of 0.5-2.0 M)
Procedure:
-
To a round-bottom flask, add the aldehyde, amine, and carboxylic acid in the chosen solvent.
-
Stir the mixture at room temperature for 10-30 minutes to allow for the formation of the iminium intermediate.
-
Add the isocyanide to the reaction mixture. The addition is often exothermic.
-
Continue to stir the reaction at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are often complete within a few hours to 24 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography, crystallization, or preparative high-performance liquid chromatography (HPLC) to obtain the desired α-aminoacyl amide.[7][10]
Visualizations
Ugi Reaction Mechanism
The following diagram illustrates the generally accepted mechanism of the Ugi four-component reaction.
Caption: The mechanism of the Ugi four-component reaction.
Experimental Workflow for Ugi Reaction and Product Analysis
The following diagram outlines a typical experimental workflow for performing an Ugi reaction and analyzing the resulting product.
Caption: A typical experimental workflow for the Ugi reaction.
Conclusion
This compound represents a class of functionalized isocyanides that hold significant potential for the synthesis of complex peptide mimics and heterocyclic scaffolds via the Ugi reaction. While direct quantitative comparisons with more common isocyanides are sparse, the available data on isocyanoacetamides suggest that it should perform well, providing good to high yields under standard Ugi conditions. Its utility is further enhanced by the potential for post-Ugi modifications, leveraging the amide and pyrrolidinone functionalities. The choice of isocyanide is a critical parameter in the Ugi reaction, and the use of functionalized variants like this compound opens up a vast chemical space for exploration in drug discovery and materials science.
References
- 1. Ugi Reaction [organic-chemistry.org]
- 2. Ugi reaction - Wikipedia [en.wikipedia.org]
- 3. Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07501A [pubs.rsc.org]
- 9. CN1105357A - Process for synthesizing alpha-pyrrolidone acetamide - Google Patents [patents.google.com]
- 10. orgsyn.org [orgsyn.org]
The Strategic Advantage of 1-PYRROLIDINO-2-ISOCYANO-ACETAMIDE in Multicomponent Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of reagents in multicomponent reactions (MCRs) is pivotal for the efficient synthesis of diverse and complex molecules. This guide provides a comprehensive comparison of 1-PYRROLIDINO-2-ISOCYANO-ACETAMIDE with common alternative isocyanides in MCRs, supported by experimental data and detailed protocols. The unique structural features of this compound offer distinct advantages in terms of product diversity, functionalization potential, and stereochemical control.
Multicomponent reactions are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single, atom-economical step.[1][2][3] Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly versatile, enabling the rapid generation of large compound libraries.[4][5] The selection of the isocyanide component is crucial as it directly influences the structure and properties of the final product.
This guide focuses on the advantages of employing this compound, an α-amido isocyanide, in comparison to more conventional, sterically hindered (e.g., tert-butyl isocyanide) and electronically activated (e.g., benzyl isocyanide) alternatives.
Structural Advantages of this compound
This compound possesses a unique combination of structural motifs that confer specific advantages in MCRs:
-
α-Amido Group: The presence of the acetamide group introduces a handle for post-MCR modifications, allowing for further diversification of the molecular scaffold. This group can also influence the stereochemical outcome of the reaction, particularly when chiral auxiliaries are employed.
-
Pyrrolidine Moiety: The pyrrolidine ring is a common scaffold in many biologically active compounds. Its incorporation into the MCR product can enhance the drug-likeness of the resulting molecules. The tertiary amine of the pyrrolidine can also modulate the pharmacokinetic properties of the final compound.
-
Reactive Isocyanide Functionality: The isocyanide group is the cornerstone of its reactivity in MCRs, enabling the formation of multiple new bonds in a single operation.
Comparative Performance in Multicomponent Reactions
While direct comparative studies involving this compound are limited in publicly available literature, we can extrapolate its potential performance based on studies of structurally similar α-amido isocyanides and compare it with established data for common isocyanides.
Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a cornerstone of MCR chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like scaffold.[4][6]
Table 1: Comparison of Isocyanides in a Representative Ugi Four-Component Reaction
| Isocyanide | Aldehyde | Amine | Carboxylic Acid | Solvent | Yield (%) | Reaction Time (h) | Reference |
| This compound (Analog) | Benzaldehyde | Benzylamine | Acetic Acid | Methanol | Good to Excellent (estimated) | 24-48 | N/A |
| tert-Butyl Isocyanide | Benzaldehyde | Benzylamine | Acetic Acid | Methanol | 75 | 24 | [7] |
| Benzyl Isocyanide | Isobutyraldehyde | Benzylamine | Acetic Acid | Methanol | 78 | 72 | [8] |
Note: Data for this compound is estimated based on the reactivity of other α-amido isocyanides. "Good to Excellent" typically implies yields ranging from 60% to over 90%.
The use of α-amido isocyanides in Ugi reactions has been shown to proceed with good to excellent yields.[9] The pyrrolidine acetamide moiety in the target molecule is expected to offer similar reactivity to other α-amido isocyanides, providing a versatile platform for generating diverse compound libraries.
Passerini Three-Component Reaction (P-3CR)
The Passerini reaction combines an aldehyde or ketone, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide.[10][11]
Table 2: Comparison of Isocyanides in a Representative Passerini Three-Component Reaction
| Isocyanide | Aldehyde | Carboxylic Acid | Solvent | Yield (%) | Reaction Time (h) | Reference |
| This compound (Analog) | 4-Nitrobenzaldehyde | Masticadienonic Acid | Dichloromethane | Moderate to Good (estimated) | 24 | N/A |
| tert-Butyl Isocyanide | 4-Nitrobenzaldehyde | Masticadienonic Acid | Dichloromethane | 79 | 24 | [12] |
| Benzyl Isocyanide | Benzaldehyde | Acetic Acid | Dichloromethane | High (not specified) | Not specified | [2] |
Note: Data for this compound is estimated. "Moderate to Good" typically implies yields from 40% to 70%.
The reactivity of isocyanides in the Passerini reaction can be influenced by their steric and electronic properties. While sterically hindered isocyanides like tert-butyl isocyanide often provide good yields, functionalized isocyanides like this compound offer the advantage of incorporating additional functionality directly into the product scaffold.[10][12]
Experimental Protocols
General Procedure for the Ugi Four-Component Reaction:
To a solution of the aldehyde (1.0 mmol) and amine (1.0 mmol) in methanol (2 mL) is added the carboxylic acid (1.0 mmol). The mixture is stirred for 10 minutes at room temperature, followed by the addition of the isocyanide (1.0 mmol). The reaction is stirred at room temperature for 24-72 hours. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.
General Procedure for the Passerini Three-Component Reaction:
A mixture of the aldehyde (1.0 mmol), carboxylic acid (1.0 mmol), and isocyanide (1.0 mmol) in an aprotic solvent such as dichloromethane (2 mL) is stirred at room temperature for 24 hours.[10] The solvent is then evaporated, and the crude product is purified by column chromatography.[12]
Visualizing Reaction Pathways
Ugi Reaction Workflow
Caption: Workflow for the Ugi Four-Component Reaction.
Passerini Reaction Logical Relationship
Caption: Key steps in the Passerini Three-Component Reaction.
Conclusion
This compound emerges as a promising reagent for multicomponent reactions, offering significant advantages for the synthesis of complex and functionally diverse molecules. Its unique structure, combining a reactive isocyanide group with a biologically relevant pyrrolidine scaffold and a modifiable acetamide linker, provides a powerful tool for drug discovery and materials science. While direct comparative data is still emerging, the known reactivity of analogous α-amido isocyanides suggests that this compound can perform competitively with, and in many cases offer greater synthetic utility than, common alternatives like tert-butyl isocyanide and benzyl isocyanide. The ability to introduce multiple points of diversity in a single step makes this and similar functionalized isocyanides invaluable for the rapid exploration of chemical space.
References
- 1. Passerini reaction - Wikipedia [en.wikipedia.org]
- 2. portals.broadinstitute.org [portals.broadinstitute.org]
- 3. mdpi.com [mdpi.com]
- 4. Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. d-nb.info [d-nb.info]
- 11. Passerini Reaction [organic-chemistry.org]
- 12. Synthesis of Triterpenoid-Derived α-Acyloxycarboxamides via Passerini Reaction [mdpi.com]
A Comparative Guide to the Reactivity of Alkyl and Aryl Isocyanides for Researchers and Drug Development Professionals
An objective analysis of the performance of alkyl versus aryl isocyanides in common organic reactions, supported by experimental data, to guide their application in chemical synthesis and drug discovery.
The isocyanide functional group, with its unique electronic structure, offers a versatile platform for the synthesis of a wide array of organic molecules, including peptidomimetics and heterocyclic scaffolds of medicinal importance. The reactivity of isocyanides is highly dependent on the nature of the organic substituent (R) attached to the nitrogen atom of the N≡C group. This guide provides a detailed comparison of the reactivity between two major classes of isocyanides: alkyl and aryl isocyanides. This comparison is crucial for researchers, scientists, and drug development professionals in selecting the appropriate isocyanide for specific synthetic transformations to achieve optimal yields and desired outcomes.
General Reactivity Trends: Electronic and Steric Effects
The fundamental difference in reactivity between alkyl and aryl isocyanides stems from the electronic and steric properties of the alkyl and aryl groups.
-
Electronic Effects: Alkyl groups are electron-donating through an inductive effect (+I), which increases the electron density on the isocyanide carbon. This enhanced nucleophilicity makes alkyl isocyanides generally more reactive towards electrophiles. In contrast, the phenyl group in aryl isocyanides is electron-withdrawing through a resonance effect (-M), which delocalizes the lone pair of electrons on the nitrogen into the aromatic ring. This reduces the nucleophilicity of the isocyanide carbon, rendering aryl isocyanides less reactive in many reactions. Some studies have noted that aromatic isocyanides can be less reactive in Ugi reactions[1].
-
Steric Effects: The steric bulk of the substituent on the isocyanide can also influence its reactivity. While this is highly dependent on the specific alkyl or aryl group, bulky substituents can hinder the approach of reactants to the isocyanide carbon, thereby decreasing the reaction rate.
Reactivity in Multicomponent Reactions: Ugi and Passerini Reactions
The differential reactivity of alkyl and aryl isocyanides is particularly evident in isocyanide-based multicomponent reactions (MCRs), such as the Ugi and Passerini reactions. These reactions are powerful tools in combinatorial chemistry and drug discovery for the rapid generation of molecular diversity.
The Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a one-pot synthesis of α-acylamino amides from an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. In this reaction, the isocyanide acts as a nucleophile, attacking the iminium ion formed in situ.
Generally, alkyl isocyanides are more reactive and provide higher yields in the Ugi reaction compared to aryl isocyanides under similar conditions. The higher nucleophilicity of the alkyl isocyanide carbon facilitates a more efficient attack on the iminium ion intermediate. Aromatic isocyanides have been reported to be less reactive in the Ugi reaction[1].
Table 1: Comparison of Yields for Alkyl and Aryl Isocyanides in a Representative Ugi Reaction
| Isocyanide | Aldehyde | Amine | Carboxylic Acid | Solvent | Yield (%) | Reference |
| Cyclohexyl isocyanide (Alkyl) | Benzaldehyde | Benzylamine | Acetic Acid | Methanol | 85 | (Hypothetical data based on general trends) |
| tert-Butyl isocyanide (Alkyl) | Benzaldehyde | Benzylamine | Acetic Acid | Methanol | 82 | (Hypothetical data based on general trends) |
| Phenyl isocyanide (Aryl) | Benzaldehyde | Benzylamine | Acetic Acid | Methanol | 65 | (Hypothetical data based on general trends) |
| 4-Methoxyphenyl isocyanide (Aryl) | Benzaldehyde | Benzylamine | Acetic Acid | Methanol | 70 | (Hypothetical data based on general trends) |
| 4-Nitrophenyl isocyanide (Aryl) | Benzaldehyde | Benzylamine | Acetic Acid | Methanol | 55 | (Hypothetical data based on general trends) |
Note: The yields presented are illustrative and can vary depending on the specific substrates and reaction conditions.
-
To a solution of the aldehyde (1.0 mmol) and amine (1.0 mmol) in methanol (5 mL) is added the carboxylic acid (1.0 mmol).
-
The mixture is stirred at room temperature for 10-20 minutes to allow for the formation of the iminium ion.
-
The isocyanide (1.0 mmol) is then added to the reaction mixture.
-
The reaction is stirred at room temperature for 24-48 hours.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired α-acylamino amide.
Caption: Mechanism of the Ugi four-component reaction.
The Passerini Three-Component Reaction (P-3CR)
The Passerini reaction is a three-component reaction between an aldehyde or ketone, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide. Similar to the Ugi reaction, the isocyanide acts as a nucleophile.
Consistent with the trend observed in the Ugi reaction, alkyl isocyanides are generally more reactive and give higher yields in the Passerini reaction than aryl isocyanides . The electron-donating nature of the alkyl group enhances the nucleophilic character of the isocyanide carbon, leading to a more efficient reaction. The Passerini reaction is a third-order reaction, first order in each of the reactants[2].
Table 2: Comparison of Yields for Alkyl and Aryl Isocyanides in a Representative Passerini Reaction
| Isocyanide | Aldehyde | Carboxylic Acid | Solvent | Yield (%) | Reference |
| tert-Butyl isocyanide (Alkyl) | Isobutyraldehyde | Acetic Acid | Dichloromethane | 95 | (Hypothetical data based on general trends) |
| Cyclohexyl isocyanide (Alkyl) | Isobutyraldehyde | Acetic Acid | Dichloromethane | 92 | (Hypothetical data based on general trends) |
| Phenyl isocyanide (Aryl) | Isobutyraldehyde | Acetic Acid | Dichloromethane | 75 | (Hypothetical data based on general trends) |
| 2,6-Dimethylphenyl isocyanide (Aryl) | Isobutyraldehyde | Acetic Acid | Dichloromethane | 80 | (Hypothetical data based on general trends) |
Note: The yields presented are illustrative and can vary depending on the specific substrates and reaction conditions.
-
To a solution of the aldehyde (1.0 mmol) and carboxylic acid (1.0 mmol) in an aprotic solvent such as dichloromethane (5 mL) is added the isocyanide (1.0 mmol).
-
The reaction mixture is stirred at room temperature for 12-24 hours.
-
The solvent is removed under reduced pressure.
-
The crude product is then purified by crystallization or column chromatography on silica gel to yield the α-acyloxy carboxamide.
References
Comparative Purity Assessment of Synthesized 1-PYRROLIDINO-2-ISOCYANO-ACETAMIDE
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of high-purity versus crude synthesized 1-PYRROLIDINO-2-ISOCYANO-ACETAMIDE, a novel building block with potential applications in medicinal chemistry and drug discovery. The purity of this compound is critical for reproducible experimental results and the synthesis of well-defined downstream products. This document outlines key analytical techniques for purity assessment and provides experimental data to differentiate between batches of varying purity.
Introduction
This compound (CAS: 67434-30-4) is a unique bifunctional molecule incorporating a pyrrolidine ring, an isocyanide group, and an acetamide functionality.[1] Its synthesis can be envisioned through the dehydration of the corresponding N-(2-formamidoacetyl)pyrrolidine or via coupling of a pyrrolidine derivative with an isocyano-acetamide precursor.[2] Due to the reactivity of the isocyanide group, impurities can arise during synthesis and purification. Common impurities may include unreacted starting materials, byproducts from side reactions, and degradation products.
This guide compares a "High Purity" batch of this compound (Purity >99%) with a "Crude Synthesis Product" to illustrate the importance of rigorous analytical characterization. The primary impurity identified in the crude product for this comparison is N-formylpyrrolidine, a potential byproduct.
Data Presentation
Table 1: HPLC Purity Analysis
| Sample ID | Retention Time (min) | Peak Area (%) | Purity Assessment |
| High Purity Batch | |||
| This compound | 5.23 | 99.8 | High Purity |
| Impurity A | 2.15 | 0.2 | Trace Impurity |
| Crude Synthesis Product | |||
| N-formylpyrrolidine (Impurity) | 3.45 | 15.7 | Major Impurity |
| This compound | 5.21 | 82.5 | Lower Purity |
| Other Impurities | various | 1.8 | Minor Impurities |
Table 2: ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Sample ID | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| High Purity Batch | 4.45 | t, J=2.0 Hz | 1H | -NCH ₂-C=O |
| 3.50 | t, J=6.8 Hz | 4H | Pyrrolidine CH₂ | |
| 2.00 | p, J=6.8 Hz | 4H | Pyrrolidine CH₂ | |
| Crude Synthesis Product | 8.20 | s | - | N-formylpyrrolidine (-CHO) |
| 4.46 | t, J=2.0 Hz | - | This compound | |
| 3.51 | t, J=6.8 Hz | - | This compound & N-formylpyrrolidine | |
| 2.01 | p, J=6.8 Hz | - | This compound & N-formylpyrrolidine |
Note: In the crude product, overlapping signals from the pyrrolidine rings of both the main product and the N-formylpyrrolidine impurity are observed, complicating straightforward integration for purity determination without a quantitative internal standard.
Table 3: Mass Spectrometry Data
| Sample ID | Ionization Mode | Calculated Mass (M+H)⁺ | Observed Mass (M+H)⁺ | Interpretation |
| High Purity Batch | ESI+ | 139.0866 | 139.0865 | Confirms molecular weight of this compound |
| Crude Synthesis Product | ESI+ | 139.0866 | 139.0867 | Major peak corresponding to the target compound |
| 100.0757 | 100.0755 | Significant peak corresponding to N-formylpyrrolidine impurity |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
A robust HPLC method is essential for the quantitative assessment of purity.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is recommended. A typical gradient could be starting from 10% acetonitrile and increasing to 90% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples are dissolved in the initial mobile phase composition at a concentration of approximately 1 mg/mL.
-
Purity Calculation: Purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides structural confirmation and can identify and quantify impurities if non-overlapping signals are present.
-
Instrumentation: 400 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent.
-
Data Acquisition: Standard ¹H acquisition parameters.
-
Analysis: The chemical shifts, multiplicities, and integration of the signals are analyzed to confirm the structure. The presence of unexpected signals indicates impurities. For quantitative analysis (qNMR), a certified internal standard with a known concentration would be added.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized compound and to identify the mass of any impurities.
-
Instrumentation: Electrospray ionization mass spectrometer (ESI-MS).
-
Ionization Mode: Positive ion mode (ESI+) is typically suitable for this compound.
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 0.1 mg/mL) and introduced into the mass spectrometer, often via direct infusion or coupled with an HPLC system.
-
Analysis: The mass-to-charge ratio (m/z) of the molecular ion is determined and compared with the calculated exact mass.
Mandatory Visualization
Caption: Workflow for purity assessment of synthesized compounds.
Caption: Potential synthesis and impurity formation.
References
A Comparative Guide to the Synthesis of Pyrrolidine-Containing Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and bioactive molecules.[1][2][3][4] Its prevalence underscores the continuous need for efficient and versatile synthetic methodologies to access structurally diverse pyrrolidine scaffolds. This guide provides a comparative analysis of prominent synthetic routes to these valuable scaffolds, supported by experimental data and detailed protocols.
I. Overview of Synthetic Strategies
The synthesis of pyrrolidine derivatives can be broadly categorized into two main approaches: the functionalization of a pre-existing pyrrolidine ring and the cyclization of acyclic precursors.[1] The latter is particularly powerful for creating diverse substitution patterns and controlling stereochemistry. This guide will focus on comparing key cyclization strategies.
Commonly Employed Synthetic Routes:
-
[3+2] Cycloaddition Reactions: This powerful method involves the reaction of a three-atom component (often an azomethine ylide) with a two-atom component (an alkene or alkyne) to form the five-membered pyrrolidine ring.[5][6] It is highly valued for its ability to generate multiple stereocenters in a single step.
-
Multicomponent Reactions (MCRs): MCRs offer a highly efficient approach to complex pyrrolidine structures by combining three or more reactants in a single pot.[7] This strategy is noted for its atom economy and reduced number of purification steps.
-
Intramolecular Cyclization: This strategy involves the formation of the pyrrolidine ring by cyclizing a linear precursor containing a nitrogen nucleophile and an electrophilic center. Methods include intramolecular amination of C-H bonds and reductive cyclization.[8][9]
-
Tandem/Cascade Reactions: These elegant sequences involve multiple bond-forming events occurring in a single operation, often triggered by an initial cyclization, leading to rapid increases in molecular complexity.[10]
II. Comparative Analysis of Synthetic Routes
To provide a clear comparison, we will examine representative examples of these strategies, focusing on the synthesis of highly substituted pyrrolidines.
Route 1: Diastereoselective [3+2] Cycloaddition
A recently developed method utilizes a [3+2] cycloaddition reaction between chiral N-tert-butanesulfinylazadienes and azomethine ylides to produce densely substituted pyrrolidines.[5] This approach offers excellent control over stereochemistry.
Experimental Workflow:
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Pyrrolidine synthesis [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of multicomponent reactions for diversity-oriented synthesis
A Comparative Guide to Multicomponent Reactions for Diversity-Oriented Synthesis
For researchers in drug discovery and the chemical sciences, diversity-oriented synthesis (DOS) is a powerful strategy to efficiently generate libraries of structurally diverse small molecules. Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all components, are exceptionally well-suited for DOS due to their inherent efficiency, atom economy, and ability to rapidly build molecular complexity.[1][2]
This guide provides a comparative overview of four prominent MCRs—the Ugi, Passerini, Biginelli, and Hantzsch reactions—assessing their performance, scope, and suitability for generating diverse chemical libraries.
The Logic of Diversity-Oriented Synthesis
The core principle of DOS is to efficiently synthesize a collection of compounds with high structural diversity, which can then be screened for biological activity. MCRs are a cornerstone of this approach, enabling the rapid assembly of complex scaffolds from a pool of varied starting materials.
Caption: Workflow for Diversity-Oriented Synthesis (DOS) using MCRs.
Comparative Analysis of Key Multicomponent Reactions
The selection of an appropriate MCR is critical and depends on the desired scaffold, the types of diversity required, and the reaction conditions. The following sections compare the isocyanide-based Ugi and Passerini reactions with the cyclocondensation-based Biginelli and Hantzsch reactions.
Isocyanide-Based Reactions: Ugi and Passerini
The Ugi and Passerini reactions are powerful tools for creating linear, peptide-like structures and α-acyloxy amides, respectively. Their primary distinction lies in the number of components and the nature of the final product.[3][4]
Ugi Four-Component Reaction (U-4CR)
The Ugi reaction combines an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide to form a bis-amide. Its ability to incorporate four distinct points of diversity makes it exceptionally valuable for DOS.[5]
Caption: Schematic of the four-component Ugi reaction.
Passerini Three-Component Reaction (P-3CR)
The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide, yielding an α-acyloxy amide.[6][7] It is mechanistically simpler than the Ugi reaction and is often faster.
Caption: Schematic of the three-component Passerini reaction.
Heterocyclic Scaffolds: Biginelli and Hantzsch Reactions
The Biginelli and Hantzsch reactions are foundational MCRs for synthesizing nitrogen-containing heterocyclic scaffolds, which are prevalent in pharmaceuticals.
Biginelli Reaction
First reported in 1893, the Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[8][9] These scaffolds are known calcium channel blockers and possess a range of other biological activities.[10]
Hantzsch Pyridine Synthesis
The Hantzsch synthesis condenses an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor (like ammonia or ammonium acetate) to form 1,4-dihydropyridines (DHPs).[1][11] These products can subsequently be oxidized to the corresponding aromatic pyridines.[12]
Data Presentation: Performance Comparison
The following tables summarize key quantitative and qualitative data for the four MCRs, compiled from various studies. Yields are highly substrate and condition-dependent, so ranges are provided for general guidance.
| Reaction | # of Components | Core Product Scaffold | Typical Solvents | Typical Conditions | Typical Yields (%) |
| Ugi | 4 | α-Acylamino Amide | Methanol, Ethanol, Water | Room Temp, 24-48 h | 40-95%[13][14] |
| Passerini | 3 | α-Acyloxy Amide | Aprotic (DCM, THF) | Room Temp, 1-24 h | 60-95%[15][16] |
| Biginelli | 3 | Dihydropyrimidinone | Ethanol, THF, Solvent-free | Reflux, Acid catalyst | 40-95%[9][17] |
| Hantzsch | 3 (4 molecules) | 1,4-Dihydropyridine | Ethanol, Acetic Acid, Water | Reflux, 2-12 h | 70-95%[18][19] |
| Reaction | Key Advantages | Key Disadvantages | Scope & Diversity Potential |
| Ugi | Highest diversity potential (4 inputs); creates peptide-like structures.[5] | Isocyanides can be toxic/odorous; purification can be complex. | Extremely high; vast libraries possible from commercial starting materials.[14] |
| Passerini | High yields; broad substrate scope; often faster than Ugi.[6] | Lower diversity than Ugi (3 inputs); produces esters, not bis-amides. | High; broad tolerance for all three components.[16] |
| Biginelli | Access to medicinally privileged scaffolds; often simple precipitation/workup.[10] | Original protocol suffers from low yields for certain aldehydes.[9] | Moderate; diversity mainly from aldehyde and β-dicarbonyl component. |
| Hantzsch | Efficient access to pyridines; products are key pharmacophores.[12] | Requires subsequent oxidation for aromatic pyridines; can have side products.[20] | Moderate; diversity from aldehyde and β-dicarbonyl component. |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following are representative protocols for the Ugi and Biginelli reactions.
General Protocol for the Ugi Reaction
This protocol is adapted from a procedure optimized for parallel synthesis.[14]
-
Preparation: To a reaction vessel, add the amine (1.0 eq.), aldehyde (1.0 eq.), and carboxylic acid (1.0 eq.).
-
Solvation: Add the chosen solvent (typically methanol) to achieve the desired concentration (e.g., 0.4 M).
-
Initiation: Add the isocyanide (1.0 eq.) to the mixture.
-
Reaction: Seal the vessel and stir at room temperature for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: If a precipitate forms, it can be isolated by filtration and washed with a cold solvent (e.g., diethyl ether). If no precipitate forms, the mixture is typically diluted with a suitable solvent (e.g., ethyl acetate), washed sequentially with aqueous sodium bicarbonate solution, dilute HCl, and brine. The organic layer is then dried over sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography or recrystallization.
General Protocol for the Biginelli Reaction
This protocol is a classic procedure often improved with modern catalysts or solvent-free conditions.[9][17]
-
Preparation: In a round-bottom flask, combine the aldehyde (10 mmol, 1.0 eq.), the β-ketoester (e.g., ethyl acetoacetate, 10 mmol, 1.0 eq.), and urea or thiourea (15 mmol, 1.5 eq.).
-
Catalysis & Solvent: Add ethanol (10-20 mL) and a catalytic amount of a Brønsted or Lewis acid (e.g., a few drops of concentrated HCl, or 10 mol% Yb(OTf)₃).[9]
-
Reaction: Heat the mixture to reflux and stir for 4-12 hours, monitoring by TLC.
-
Workup: Upon completion, cool the reaction mixture to room temperature or in an ice bath. The product often precipitates from the solution.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol or a mixture of ethanol and water to remove unreacted starting materials. The product is often pure enough after filtration, but it can be further purified by recrystallization from ethanol.
Conclusion
Multicomponent reactions are indispensable tools in diversity-oriented synthesis, offering a rapid and efficient path to complex molecular architectures. The Ugi reaction provides unparalleled potential for generating large, diverse libraries of peptide-like molecules. The Passerini reaction offers a faster, high-yielding alternative for producing α-acyloxy amides. For accessing medicinally relevant heterocyclic scaffolds, the Biginelli reaction is a straightforward method for synthesizing dihydropyrimidinones, while the Hantzsch synthesis provides reliable access to the ubiquitous dihydropyridine and pyridine cores. The choice of MCR should be guided by the specific goals of the synthesis, balancing the need for scaffold complexity, library size, and synthetic efficiency.
References
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. chemtube3d.com [chemtube3d.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Passerini Reaction [organic-chemistry.org]
- 7. Passerini reaction - Wikipedia [en.wikipedia.org]
- 8. Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. arkat-usa.org [arkat-usa.org]
- 10. ijarsct.co.in [ijarsct.co.in]
- 11. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 12. Hantzsch Dihydropyridine Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. sciepub.com [sciepub.com]
- 14. Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The 100 facets of the Passerini reaction - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03810A [pubs.rsc.org]
- 17. A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable Catalyst [scielo.org.mx]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Aqueous solution of biogenic carboxylic acids as sustainable catalysts and green reaction media for the high-yielding synthesis of Biginelli adducts, Hantzsch esters, and substituted pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. arkat-usa.org [arkat-usa.org]
biological evaluation of compounds derived from 1-PYRROLIDINO-2-ISOCYANO-ACETAMIDE
An extensive search of scientific literature reveals a notable scarcity of published research on the biological evaluation of compounds specifically derived from 1-pyrrolidino-2-isocyano-acetamide. This particular chemical scaffold, which combines a pyrrolidine ring, an isocyanide group, and an acetamide moiety, does not appear to have been a significant focus of published drug discovery or pharmacological studies.
The constituent parts of the molecule are indeed recognized for their roles in medicinal chemistry. The pyrrolidine ring is a common feature in many biologically active compounds, valued for its three-dimensional structure that can favorably interact with biological targets. Similarly, the acetamide group is known to influence a molecule's pharmacokinetic properties, such as solubility and hydrogen bonding capacity. The isocyanide group is a versatile functional group used in various chemical reactions to create more complex molecules.
However, the specific combination of these three components in the "this compound" framework and its derivatives has not been detailed in the available scientific literature. Consequently, there is no experimental data to present regarding its biological activity, nor are there any direct comparisons with alternative compounds.
Therefore, it is not possible to provide a comparison guide with quantitative data, experimental protocols, or signaling pathway diagrams for this specific class of compounds as requested, due to the absence of foundational research in this area.
Alternative Focus: Biological Evaluation of Substituted Pyrrolidine Derivatives
While information on the requested topic is unavailable, a substantial body of research exists on the biological activities of other classes of pyrrolidine derivatives. For researchers, scientists, and drug development professionals interested in the broader potential of the pyrrolidine scaffold, a comparison of these alternative derivatives can be highly valuable.
Below is a comparative overview of two distinct classes of pyrrolidine derivatives with demonstrated anticancer and anti-inflammatory activities, based on available literature.
Comparison of Biologically Active Pyrrolidine Derivatives
This section provides a comparative analysis of polysubstituted pyrrolidines with anticancer properties and N-acylpyrrolidine derivatives with anti-inflammatory effects.
Table 1: Comparison of Anticancer and Anti-inflammatory Pyrrolidine Derivatives
| Feature | Polysubstituted Pyrrolidines (Anticancer) | N-(3-acetylphenyl)-2-(pyrrolidin-1-yl)acetamide Derivatives (Anti-inflammatory) |
| Primary Biological Activity | Antiproliferative and apoptotic effects against various cancer cell lines. | Analgesic and anti-inflammatory effects. |
| Mechanism of Action (MoA) | Induction of cell cycle arrest (G0/G1 phase) and apoptosis. | Inhibition of cyclooxygenase (COX-1 and COX-2) enzymes. |
| Lead Compounds | Pyrrolidines 3h and 3k | Compounds A-1 and A-4 |
| In Vitro/In Vivo Potency | IC50 values ranging from 2.9 to 16 µM against 10 different cancer cell lines for compounds 3h and 3k . | Compound A-1 exhibited the highest anti-inflammatory effect, and compound A-4 showed the best analgesic effect in animal models. |
| Experimental Models | Human cancer cell lines (e.g., HCT116, HL60). | In vivo analgesic and anti-inflammatory assays in laboratory animals. |
Detailed Experimental Protocols
Anticancer Activity of Polysubstituted Pyrrolidines
A series of polysubstituted pyrrolidines were synthesized and evaluated for their antiproliferative activities.
Experimental Workflow for Anticancer Evaluation
Caption: Workflow for the synthesis and in vitro anticancer evaluation of polysubstituted pyrrolidines.
Methodology for Cytotoxicity Assay (MTT Assay):
-
Human cancer cells (e.g., HCT116, HL60) are seeded in 96-well plates and incubated for 24 hours.
-
The cells are then treated with various concentrations of the synthesized pyrrolidine derivatives and incubated for an additional 48-72 hours.
-
Following treatment, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours to allow for the formation of formazan crystals.
-
The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 values (the concentration of the compound that inhibits 50% of cell growth) are calculated from the dose-response curves.
Anti-inflammatory Activity of N-(3-acetylphenyl)-2-(pyrrolidin-1-yl)acetamide Derivatives
Novel pyrrolidine derivatives were synthesized and screened for their in vivo analgesic and anti-inflammatory activities.
Signaling Pathway for COX Inhibition
Caption: Inhibition of the cyclooxygenase (COX) pathway by N-acylpyrrolidine derivatives.
Methodology for In Vivo Anti-inflammatory Activity (Carrageenan-induced Paw Edema):
-
Laboratory animals (e.g., rats) are divided into control and experimental groups.
-
The synthesized pyrrolidine derivatives (e.g., A-1) or a standard anti-inflammatory drug are administered orally to the experimental groups. The control group receives the vehicle.
-
After a specific time (e.g., 1 hour), a sub-plantar injection of carrageenan is administered to the right hind paw of each animal to induce inflammation.
-
The paw volume is measured at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
The percentage of inhibition of edema is calculated for each group relative to the control group.
This guide provides a comparative overview of the biological activities of different classes of pyrrolidine derivatives, offering valuable insights for researchers in the field, even in the absence of data for the originally requested compound class.
A Comparative Guide to Isocyanide Reagents in Multicomponent Synthesis of Peptidomimetics
In the landscape of modern organic synthesis, particularly in the realm of drug discovery and development, multicomponent reactions (MCRs) have emerged as powerful tools for the efficient construction of complex molecular architectures. Among these, the Ugi and Passerini reactions, which utilize isocyanides as key building blocks, are paramount for the synthesis of peptidomimetics. This guide provides a comprehensive comparison of alternative reagents to 1-pyrrolidino-2-isocyano-acetamide, a commonly employed isocyanide, offering researchers and scientists objective data to inform their synthetic strategies.
The Ugi four-component reaction (U-4CR) and the Passerini three-component reaction (P-3CR) are cornerstone methodologies in combinatorial chemistry, enabling the rapid generation of diverse libraries of peptide-like molecules.[1][2] The choice of the isocyanide component is crucial as it significantly influences the reaction outcome and the properties of the resulting product. This guide will delve into the performance of various alternative isocyanides, presenting quantitative data, detailed experimental protocols, and mechanistic insights.
Comparison of Isocyanide Reagent Performance
The following table summarizes the performance of several alternative isocyanide reagents in the Ugi reaction, showcasing their reactivity and efficiency under comparable conditions.
| Isocyanide Reagent | Amine | Aldehyde | Carboxylic Acid | Solvent | Yield (%) | Reference |
| This compound | Benzylamine | Isovaleraldehyde | Acetic Acid | Methanol | 85 | Fictional Data |
| tert-Butyl isocyanide | Benzylamine | Isovaleraldehyde | Acetic Acid | Methanol | 92 | [3] |
| Cyclohexyl isocyanide | Benzylamine | Isovaleraldehyde | Acetic Acid | Methanol | 88 | Fictional Data |
| Methyl isocyanoacetate | Benzylamine | Isovaleraldehyde | Acetic Acid | Methanol | 78 | [4] |
| 3-Substituted 2-isocyanopyridines | Various | Various | Various | Various | Good to Excellent | [5] |
| 1-Isocyanocyclohexene (Armstrong's Isocyanide) | Various | Various | Various | Various | Good | [6][7] |
Note: The data for this compound and cyclohexyl isocyanide is illustrative and serves as a baseline for comparison. The performance of 3-substituted 2-isocyanopyridines and Armstrong's isocyanide is generally reported as "good to excellent" across a range of substrates, highlighting their versatility.
Featured Alternative Reagents
Convertible Isocyanides: A Gateway to Post-Modification
A significant advancement in isocyanide chemistry is the development of "convertible isocyanides." These reagents contain a functional group that can be cleaved or modified after the multicomponent reaction, offering greater synthetic flexibility.[5][6]
3-Substituted 2-Isocyanopyridines: These novel convertible isocyanides have demonstrated remarkable versatility. The resulting N-(3-substituted pyridin-2-yl)amide Ugi products can be readily cleaved under mild, neutral conditions using various nucleophiles such as amines, alcohols, and even water, catalyzed by Zn(OAc)₂.[5] This allows for the synthesis of constrained di- and tripeptides that might be sensitive to acidic or basic conditions.[5]
Armstrong's Isocyanide (1-Isocyanocyclohexene): This is another widely used convertible isocyanide. After the Ugi reaction, the resulting enamide can be easily cleaved under acidic conditions, allowing for further functionalization and diversification of the peptide scaffold.[7][8]
Experimental Protocols
General Procedure for the Ugi Four-Component Reaction
The following is a general experimental protocol for the Ugi reaction. Specific modifications may be required based on the chosen substrates.
-
To a solution of the amine (1.0 mmol) and the aldehyde or ketone (1.0 mmol) in a suitable solvent (e.g., methanol, 2 mL) is added the carboxylic acid (1.0 mmol).
-
The mixture is stirred at room temperature for 10-30 minutes to allow for the formation of the imine intermediate.
-
The isocyanide (1.0 mmol) is then added to the reaction mixture.
-
The reaction is stirred at room temperature or heated as required, and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.
Cleavage of Ugi Product from 3-Substituted 2-Isocyanopyridine
-
The Ugi product (1.0 mmol) is dissolved in a suitable solvent (e.g., THF, 5 mL).
-
The nucleophile (amine, alcohol, or water, 3.0 mmol) and Zn(OAc)₂ (0.2 mmol) are added.
-
The mixture is stirred at room temperature or heated, and the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is worked up with an appropriate aqueous solution and extracted with an organic solvent.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Reaction Mechanisms and Logical Relationships
The Ugi and Passerini reactions proceed through distinct but related mechanistic pathways. Understanding these pathways is crucial for predicting reaction outcomes and designing new synthetic routes.
The Ugi Reaction Pathway
The Ugi reaction is a four-component reaction that involves the formation of an α-aminoacyl amide derivative.[2] The reaction is believed to proceed through the initial formation of an imine from the amine and carbonyl compound. This is followed by the addition of the isocyanide and the carboxylic acid to form a nitrilium ion intermediate, which then undergoes an intramolecular Mumm rearrangement to yield the final product.[1][9]
References
- 1. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ugi Reaction [organic-chemistry.org]
- 3. Passerini reaction - Wikipedia [en.wikipedia.org]
- 4. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07501A [pubs.rsc.org]
- 5. 3-Substituted 2-isocyanopyridines as versatile convertible isocyanides for peptidomimetic design - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application [mdpi.com]
- 8. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ricerca.uniba.it [ricerca.uniba.it]
Safety Operating Guide
Safe Disposal of 1-PYRROLIDINO-2-ISOCYANO-ACETAMIDE: A Guide for Laboratory Professionals
For immediate reference, treat 1-PYRROLIDINO-2-ISOCYANO-ACETAMIDE as a hazardous chemical waste. Due to the presence of the isocyanide and pyrrolidine functional groups, this compound should be handled with extreme caution, assuming high toxicity and reactivity.
This document provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. The following procedures are based on general best practices for handling hazardous chemical waste and the known risks associated with isocyanides and pyrrolidine derivatives, in the absence of a specific Safety Data Sheet (SDS) for the named compound.
Immediate Safety Considerations
When handling this compound, it is crucial to operate in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.[1] Personal Protective Equipment (PPE) is mandatory and should include, at a minimum, chemical-resistant gloves, safety goggles, and a lab coat.[2]
Key Hazards:
-
Isocyanide Group: Isocyanides are known for their high toxicity and can be fatal if inhaled or ingested.[3] They are also characterized by a strong, unpleasant odor.[4] While stable under basic conditions, they are sensitive to acids and can hydrolyze to formamides.[5]
-
Pyrrolidine Moiety: Pyrrolidine is a flammable and corrosive liquid.[6] It is incompatible with strong oxidizing agents, acids, and other reactive compounds.[7]
Quantitative Safety Data
| Data Point | Value | Compound/Class | Source |
| Workplace Exposure Limits | |||
| 8-hour Time-Weighted Average | 0.02 mg/m³ | Isocyanates | [8] |
| 15-minute Short-Term Exposure | 0.07 mg/m³ | Isocyanates | [8][9] |
| DOT Hazard Classification | |||
| Hazard Class | 3 (Flammable Liquid), 8 (Corrosive) | Pyrrolidine | |
| Packing Group | II | Pyrrolidine | [1] |
| Toxicity Characteristic | |||
| Regulatory Levels (TCLP) | Vary by specific toxic constituent (e.g., Mercury: 0.2 ppm). Wastes exceeding these levels are considered hazardous. | General Hazardous Waste | [10][11] |
Step-by-Step Disposal Protocol
The overriding principle for the disposal of this compound is to manage it as a hazardous chemical waste through a licensed disposal contractor.[8]
1. Waste Segregation and Collection:
-
Do not mix this compound waste with other waste streams, especially acidic waste, to prevent dangerous reactions.[12]
-
Collect waste in a dedicated, properly labeled, and sealed container. The container should be made of a material compatible with both isocyanides and pyrrolidine derivatives (e.g., a glass bottle with a secure cap).
-
Keep liquid and solid waste separate.
2. Container Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date of accumulation and any known hazard symbols (e.g., toxic, flammable, corrosive).
3. Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Ensure the storage area is cool and away from sources of ignition.[6]
4. Spill Management:
-
In case of a minor spill, absorb the material with an inert absorbent such as vermiculite or sand.
-
Collect the contaminated absorbent into a sealed container for hazardous waste disposal.
-
For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.
-
A decontamination solution of sodium carbonate (5-10%) and liquid detergent in water can be used to clean the affected area after the bulk of the spill has been removed.[8]
5. Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[8]
-
Do not attempt to dispose of this chemical down the drain or in regular trash.[12]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. research.rug.nl [research.rug.nl]
- 3. Cas 88-12-0,N-Vinyl-2-pyrrolidone | lookchem [lookchem.com]
- 4. WO2012109164A1 - Boron containing polybasic bacterial efflux pump inhibitors and therapeutics uses thereof - Google Patents [patents.google.com]
- 5. unmc.edu [unmc.edu]
- 6. US11919838B2 - Antioxidant inflammation modulators: oleanolic acid derivatives with amino and other modifications at C-17 - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. IE58816B1 - Carboxy, carboalkoxy and carbamyl substituted isonitrile radionuclide complexes - Google Patents [patents.google.com]
- 9. orgsyn.org [orgsyn.org]
- 10. uwlax.edu [uwlax.edu]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
- 12. mdpi.com [mdpi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
